Prothrombin (18-23)
Description
Structure
2D Structure
Properties
CAS No. |
103658-53-3 |
|---|---|
Molecular Formula |
C32H47N7O15S2 |
Molecular Weight |
833.9 g/mol |
IUPAC Name |
(3S)-3-[[(2S)-2-[[(2S)-2-acetamidopropanoyl]amino]-4-methylpentanoyl]amino]-4-[(2S)-2-[[(2S)-2-amino-4-carboxybutanoyl]-[(2R)-2-(methylamino)-3-sulfanyl-3-sulfanylidenepropanoyl]carbamoyl]pyrrolidin-1-yl]-4-oxobutane-1,1,1-tricarboxylic acid |
InChI |
InChI=1S/C32H47N7O15S2/c1-13(2)11-17(36-22(43)14(3)35-15(4)40)23(44)37-18(12-32(29(49)50,30(51)52)31(53)54)25(46)38-10-6-7-19(38)26(47)39(27(48)21(34-5)28(55)56)24(45)16(33)8-9-20(41)42/h13-14,16-19,21,34H,6-12,33H2,1-5H3,(H,35,40)(H,36,43)(H,37,44)(H,41,42)(H,49,50)(H,51,52)(H,53,54)(H,55,56)/t14-,16-,17-,18-,19-,21+/m0/s1 |
InChI Key |
FSRRFCISZLQALP-NMTCSRCMSA-N |
SMILES |
CC(C)CC(C(=O)NC(CC(C(=O)O)(C(=O)O)C(=O)O)C(=O)N1CCCC1C(=O)N(C(=O)C(CCC(=O)O)N)C(=O)C(C(=S)S)NC)NC(=O)C(C)NC(=O)C |
Isomeric SMILES |
C[C@@H](C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC(C(=O)O)(C(=O)O)C(=O)O)C(=O)N1CCC[C@H]1C(=O)N(C(=O)[C@H](CCC(=O)O)N)C(=O)[C@H](C(=S)S)NC)NC(=O)C |
Canonical SMILES |
CC(C)CC(C(=O)NC(CC(C(=O)O)(C(=O)O)C(=O)O)C(=O)N1CCCC1C(=O)N(C(=O)C(CCC(=O)O)N)C(=O)C(C(=S)S)NC)NC(=O)C(C)NC(=O)C |
Synonyms |
Ac-Cys-Leu-Gla-Gla-Pro-Cys-NHMe prothrombin (18-23) |
Origin of Product |
United States |
Foundational & Exploratory
The Dual Role of Prothrombin Fragment 1.2 in Coagulation: Biomarker and Modulator
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Prothrombin fragment 1.2 (F1+2) is a polypeptide released from the N-terminus of prothrombin during its conversion to thrombin, a critical step in the coagulation cascade.[1][2] While extensively utilized as a sensitive biomarker for in vivo thrombin generation and the assessment of hypercoagulable states, emerging evidence suggests that F1+2 is not merely an inert byproduct.[2][3] This technical guide provides a comprehensive overview of the function of prothrombin fragment 1.2 in coagulation, detailing its generation, its established role as a clinical marker, and its more recently described function as a direct modulator of thrombin activity. This guide is intended for researchers, scientists, and drug development professionals seeking a deeper understanding of this key component of hemostasis.
Generation of Prothrombin Fragment 1.2
Prothrombin, or Factor II, is a zymogen that is converted to the active serine protease thrombin (Factor IIa) by the prothrombinase complex, which consists of activated Factor X (FXa) and its cofactor, activated Factor V (FVa), assembled on a phospholipid surface in the presence of calcium ions.[1] The activation of prothrombin to thrombin involves two proteolytic cleavages by FXa at Arg271 and Arg320. This process can occur via two pathways, both of which result in the liberation of F1+2.[1][4]
-
Cleavage at Arg271 first: This cleavage generates prothrombin fragment 1.2 and the zymogen prethrombin-2. Subsequent cleavage of prethrombin-2 at Arg320 yields active α-thrombin.[4]
-
Cleavage at Arg320 first: This initial cleavage results in the formation of meizothrombin, an active intermediate that is still attached to F1+2. Subsequent cleavage at Arg271 releases F1+2 and generates α-thrombin.[1]
Prothrombin fragment 1.2 itself is comprised of an N-terminal γ-carboxyglutamate (Gla) domain and two kringle domains.[3]
Signaling Pathway: Generation of Prothrombin Fragment 1.2
References
- 1. Prothrombin Fragment 1.2 - Immune System - Lab Results explained | HealthMatters.io [healthmatters.io]
- 2. Prothrombin fragment 1+2 - Wikipedia [en.wikipedia.org]
- 3. Inhibition of thrombin activity by prothrombin activation fragment 1.2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Prothrombin Fragment 1+2 [practical-haemostasis.com]
For Researchers, Scientists, and Drug Development Professionals
An In-depth Guide to the Hemostatic Mechanism of Prothrombin Fragment 1+2
This technical guide provides a detailed overview of the prothrombin fragment 1+2 (F1+2), with a focus on its mechanism of action in hemostasis. While the specific sequence 18-23 is a critical structural component within this fragment, functional data primarily pertains to the entire F1+2 molecule. This document synthesizes current understanding, presents available quantitative data, outlines key experimental methodologies, and visualizes the involved pathways.
Introduction: Prothrombin and Its Activation Fragments
Prothrombin (Factor II) is a vitamin K-dependent glycoprotein synthesized in the liver that plays a central role in the coagulation cascade.[1][2] It is the zymogen precursor to thrombin (Factor IIa), the primary protease responsible for converting soluble fibrinogen into insoluble fibrin strands, which form the structural basis of a blood clot.[1][3]
The activation of prothrombin is a tightly regulated process carried out by the prothrombinase complex, which consists of activated Factor X (FXa) and its cofactor, activated Factor V (FVa), assembled on a phospholipid surface, typically provided by activated platelets.[4][5] This enzymatic cleavage occurs at two specific sites, Arg271 and Arg320, releasing the active α-thrombin molecule and the N-terminal polypeptide known as Prothrombin Fragment 1+2 (F1+2) .[6][7] F1+2 is a stable peptide and its plasma concentration is a reliable marker for the in vivo rate of thrombin generation.[4][8]
The specific sequence, prothrombin 18-23, forms a disulfide-bonded loop within the N-terminal Gla (gamma-carboxyglutamic acid) domain, which is itself part of Fragment 1.[9] The Gla domain is crucial for the calcium-dependent binding of prothrombin to phospholipid surfaces, anchoring it for efficient activation.[2][10]
Generation of Prothrombin Fragment 1+2
The conversion of prothrombin to thrombin can proceed via two main pathways, both of which yield F1+2 and thrombin as final products. The predominant pathway depends on the presence of cofactors and the nature of the phospholipid surface.[6][7]
-
The Meizothrombin Pathway: In the presence of the complete prothrombinase complex (FXa, FVa, Ca²⁺, and phospholipids), the initial cleavage occurs at Arg320. This generates an active intermediate called meizothrombin. A subsequent cleavage at Arg271 releases F1+2 and the fully active α-thrombin. This pathway is considered physiologically predominant on activated platelet surfaces.[6][11]
-
The Prethrombin-2 Pathway: In the absence of cofactor FVa, FXa preferentially cleaves prothrombin at Arg271 first. This generates the inactive intermediate prethrombin-2 and releases the F1+2 fragment. Prethrombin-2 is then cleaved at Arg320 to form α-thrombin.[6][12]
The generation of F1+2 is therefore an inextricable part of thrombin formation.
Mechanism of Action: F1+2 as a Modulator of Hemostasis
Contrary to being an inert byproduct, research indicates that F1+2 may play an active role in hemostasis by down-regulating the procoagulant activity of newly formed thrombin.[13] This suggests a potential negative feedback mechanism.
The proposed mechanism centers on the ability of the F1+2 fragment, particularly its kringle 2 domain, to bind to thrombin's exosite II.[13] This interaction has several key consequences:
-
Inhibition of Fibrinogen Clotting: By binding to exosite II, F1+2 appears to competitively inhibit the binding of fibrinogen to thrombin. This results in a concentration-dependent inhibition of fibrin clot formation.[13]
-
Inhibition of Platelet Aggregation: Thrombin is a potent platelet agonist. The F1+2 fragment, when bound to anionic phospholipids on the platelet surface, inhibits thrombin-induced platelet aggregation. This is consistent with F1+2 interfering with thrombin's ability to effectively interact with its receptors on the platelet surface.[13]
-
No Effect on Small Substrate Cleavage: The inhibitory action is specific to macromolecular substrates. F1+2 does not significantly affect thrombin's amidolytic activity towards small synthetic substrates like S2238, indicating that the active site of thrombin remains accessible.[13]
This evidence suggests that as thrombin and F1+2 are generated, the accumulating F1+2 can temper thrombin's activity, potentially preventing excessive clot formation and platelet activation at the site of injury.
References
- 1. Prothrombin | Blood Clotting, Coagulation, Plasma Protein | Britannica [britannica.com]
- 2. Thrombin - Wikipedia [en.wikipedia.org]
- 3. Physiology, Coagulation Pathways - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Prothrombin Fragment 1+2 [practical-haemostasis.com]
- 5. Prothrombin Fragment 1.2 - Immune System - Lab Results explained | HealthMatters.io [healthmatters.io]
- 6. Structural transitions during prothrombin activation: On the importance of fragment 2 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Role of sequence and position of the cleavage sites in prothrombin activation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Prothrombin fragment 1+2 - Wikipedia [en.wikipedia.org]
- 9. Buy Prothrombin (18-23) | 103658-53-3 [smolecule.com]
- 10. Frontiers | Structure of Coagulation Factor II: Molecular Mechanism of Thrombin Generation and Development of Next-Generation Anticoagulants [frontiersin.org]
- 11. Prothrombin activation on the activated platelet surface optimizes expression of procoagulant activity - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Prothrombin Activation by Platelet-associated Prothrombinase Proceeds through the Prethrombin-2 Pathway via a Concerted Mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Inhibition of thrombin activity by prothrombin activation fragment 1.2 - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Interaction of Prothrombin Fragment 18-23 with Coagulation Factors
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the interaction between prothrombin residues 18-23 and key coagulation factors. It consolidates quantitative data, details relevant experimental methodologies, and presents signaling pathways and experimental workflows through explanatory diagrams. This document is intended to serve as a core resource for researchers and professionals involved in hemostasis and thrombosis research and the development of novel anticoagulants.
Introduction: The Critical Role of Prothrombin in Coagulation
Prothrombin (Factor II) is a vitamin K-dependent zymogen that is central to the coagulation cascade. Its activation to the serine protease thrombin is a critical event, leading to the conversion of fibrinogen to fibrin and the formation of a stable blood clot. This activation is catalyzed by the prothrombinase complex, which consists of the enzyme Factor Xa (FXa) and the cofactor Factor Va (FVa) assembled on a phospholipid surface in the presence of calcium ions.
The N-terminal region of prothrombin, known as prothrombin fragment 1 (residues 1-155), plays a crucial role in regulating its activation. This fragment contains the γ-carboxyglutamic acid (Gla) domain (residues 1-46), which is essential for the calcium-dependent binding of prothrombin to phospholipid membranes and for its interaction with the prothrombinase complex. Within this Gla domain lies a disulfide-bridged loop formed by cysteine residues at positions 18 and 23. This "18-23 cystine loop" is a key structural motif that contributes to the overall conformation and function of the Gla domain, thereby influencing prothrombin's interaction with coagulation factors.
The Prothrombin 18-23 Locus: A Key Interaction Region
The prothrombin 18-23 region, encompassing the amino acid sequence Cys-Leu-Gla-Gla-Pro-Cys, forms a structurally constrained loop due to a disulfide bond between Cys18 and Cys23. This loop is an integral part of the Gla domain and is critical for the proper folding and function of this domain. The Gla residues within and around this loop are post-translationally modified by a vitamin K-dependent carboxylase, enabling them to bind calcium ions. This calcium-binding capacity is a prerequisite for the interaction of prothrombin with negatively charged phospholipid surfaces, a critical step for its efficient activation.
Interaction with Factor Va
The Gla domain of prothrombin, which includes the 18-23 loop, has been identified as a binding site for Factor Va. While direct quantitative data for the isolated 18-23 peptide is not extensively available, studies on the entire Gla domain (residues 1-46) provide significant insights into this interaction.
Interaction with Factor Xa
The interaction between the prothrombin Gla domain and Factor Xa is more complex. While both proteins bind to phospholipid surfaces, Factor Va significantly enhances their interaction within the prothrombinase complex. The Gla domain is thought to correctly orient prothrombin on the membrane surface for efficient cleavage by Factor Xa.
Quantitative Data on Prothrombin Fragment Interactions
The following table summarizes the available quantitative data for the interaction of prothrombin fragments with coagulation factors. It is important to note that specific data for the isolated 18-23 peptide is limited, and the data largely pertains to the entire Gla domain.
| Interacting Molecules | Method | Affinity (Kd) | Kinetic Constants | Reference |
| Prothrombin (1-46) - Factor Va | Fluorescence Quenching | 1.3 µM | - | [1] |
| Prothrombin (1-46) - Phospholipid Vesicles | Fluorescence Titration | 0.5 µM | - | [1] |
Signaling Pathways and Logical Relationships
The following diagrams illustrate the key signaling pathways and logical relationships involved in the interaction of prothrombin with the prothrombinase complex.
Caption: Prothrombin activation by the prothrombinase complex.
Caption: Molecular interactions of the prothrombin Gla domain.
Experimental Protocols
This section provides detailed methodologies for key experiments used to study the interaction of prothrombin fragments with coagulation factors.
Surface Plasmon Resonance (SPR)
SPR is a label-free technique used to measure the kinetics and affinity of biomolecular interactions in real-time.
Objective: To determine the binding affinity and kinetics of a prothrombin fragment (ligand) to a coagulation factor (analyte).
Methodology:
-
Sensor Chip Preparation: A carboxymethylated dextran sensor chip (e.g., CM5) is activated using a mixture of N-hydroxysuccinimide (NHS) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).
-
Ligand Immobilization: The coagulation factor (e.g., Factor Va) is covalently immobilized to the sensor chip surface via amine coupling. The desired immobilization level is typically between 2000-5000 response units (RU). A reference flow cell is prepared by performing the activation and deactivation steps without protein immobilization to subtract non-specific binding.
-
Analyte Injection: The prothrombin fragment (e.g., a synthetic 18-23 peptide or the Gla domain) is injected at various concentrations over the sensor surface at a constant flow rate.
-
Data Acquisition: The change in the refractive index at the sensor surface, which is proportional to the mass of bound analyte, is monitored in real-time as a sensorgram (RU vs. time).
-
Regeneration: After each analyte injection, the sensor surface is regenerated using a solution that disrupts the ligand-analyte interaction without denaturing the immobilized ligand (e.g., a high salt buffer or a low pH solution).
-
Data Analysis: The sensorgrams are fitted to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (Kd = kd/ka).[2][3][4][5]
Caption: A typical workflow for an SPR experiment.
Thrombin Generation Assay (TGA)
TGA measures the dynamics of thrombin formation and decay in plasma, providing a global assessment of the coagulation system's potential.
Objective: To assess the effect of a prothrombin fragment on the overall capacity of plasma to generate thrombin.
Methodology:
-
Plasma Preparation: Platelet-poor plasma (PPP) is prepared by centrifuging citrated whole blood.
-
Reagent Preparation: A reagent mixture containing a trigger (e.g., tissue factor and phospholipids) and a fluorogenic thrombin substrate is prepared. The prothrombin fragment of interest is added to the plasma at various concentrations.
-
Assay Initiation: The reaction is initiated by adding a solution of calcium chloride and the fluorogenic substrate to the plasma-reagent mixture in a microplate well.
-
Fluorescence Monitoring: The fluorescence intensity is measured over time in a fluorometer. The rate of fluorescence generation is proportional to the amount of active thrombin.
-
Data Analysis: The thrombin generation curve (thrombin concentration vs. time) is generated by comparing the rate of fluorescence change to a thrombin calibrator. Key parameters include the lag time, time to peak, peak thrombin concentration, and the endogenous thrombin potential (ETP), which is the area under the curve.[6][7][8][9][10]
Caption: Workflow for a Thrombin Generation Assay.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the structure and dynamics of molecules in solution and can be used to map binding interfaces between proteins and peptides.
Objective: To identify the specific amino acid residues of a prothrombin fragment that are involved in the interaction with a coagulation factor.
Methodology:
-
Sample Preparation: Isotopically labeled (e.g., ¹⁵N or ¹³C) prothrombin fragment is produced recombinantly or synthesized. The coagulation factor is purified to high homogeneity.
-
NMR Data Acquisition: A series of NMR experiments, such as ¹H-¹⁵N Heteronuclear Single Quantum Coherence (HSQC) spectroscopy, are performed on the labeled prothrombin fragment in the absence and presence of increasing concentrations of the unlabeled coagulation factor.
-
Data Analysis: Changes in the chemical shifts and/or line broadening of specific peaks in the NMR spectrum of the prothrombin fragment upon addition of the coagulation factor indicate that the corresponding amino acid residues are in or near the binding interface. These chemical shift perturbations are then mapped onto the structure of the prothrombin fragment to identify the binding site.[11][12]
Prothrombin Time (PT) and Activated Partial Thromboplastin Time (aPTT)
These are routine clinical coagulation assays that measure the time to clot formation through the extrinsic/common and intrinsic/common pathways, respectively.
Objective: To assess the overall effect of a prothrombin fragment on the clotting time of plasma.
Methodology (PT):
-
Citrated plasma is incubated at 37°C.
-
Thromboplastin (a source of tissue factor and phospholipids) and calcium chloride are added to the plasma.
-
The time taken for a fibrin clot to form is measured.[13][14][15][16][17]
Methodology (aPTT):
-
Citrated plasma is incubated at 37°C with a contact activator (e.g., silica) and phospholipids.
-
Calcium chloride is added to initiate clotting.
-
The time taken for a fibrin clot to form is measured.[13][14][15][16][17]
Conclusion and Future Directions
The prothrombin 18-23 region, as part of the Gla domain, plays a structurally and functionally important role in the interaction of prothrombin with the prothrombinase complex. While the binding of the entire Gla domain to Factor Va has been quantified, further research is needed to dissect the specific contribution of the 18-23 cystine loop to this interaction. Site-directed mutagenesis studies targeting the residues within this loop, coupled with biophysical techniques like SPR and NMR, will be instrumental in elucidating its precise role. A deeper understanding of these molecular interactions will pave the way for the rational design of novel anticoagulants that specifically target the prothrombin-prothrombinase interface, potentially offering improved safety and efficacy profiles.
References
- 1. The Gla domain of human prothrombin has a binding site for factor Va - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Protein-peptide Interaction by Surface Plasmon Resonance [bio-protocol.org]
- 3. Principle and Protocol of Surface Plasmon Resonance (SPR) - Creative BioMart [creativebiomart.net]
- 4. A surface plasmon resonance-based method for monitoring interactions between G protein-coupled receptors and interacting proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 5. path.ox.ac.uk [path.ox.ac.uk]
- 6. Thrombin generation assay (CAT) [protocols.io]
- 7. 2.4. Thrombin generation assay [bio-protocol.org]
- 8. Thrombin generation assay [bio-protocol.org]
- 9. Thrombin Generation Assays [practical-haemostasis.com]
- 10. Thrombin Generation | Stago [stago.com.au]
- 11. Identification and characterization of a factor Va-binding site on human prothrombin fragment 2 - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Protocol to perform fragment screening using NMR spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 13. assets.human.de [assets.human.de]
- 14. droracle.ai [droracle.ai]
- 15. Prothrombin time and aptt | PPTX [slideshare.net]
- 16. Screening Tests in Haemostasis: The APTT [practical-haemostasis.com]
- 17. atlas-medical.com [atlas-medical.com]
Prothrombin Peptide 18-23: A Technical Deep Dive into its Structure, Synthesis, and Functional Exploration
For Researchers, Scientists, and Drug Development Professionals
Introduction
Prothrombin, a cornerstone of the coagulation cascade, undergoes a series of critical post-translational modifications and proteolytic cleavages to become the active enzyme thrombin. Within the N-terminal region of prothrombin lies a structurally significant disulfide-bonded loop, encompassing residues 18-23. This hexapeptide, with the sequence Cys-Leu-Glu-Glu-Pro-Cys, plays a pivotal role in the proper folding, calcium binding, and subsequent biological activity of the entire prothrombin molecule. This technical guide provides an in-depth exploration of prothrombin peptide 18-23, summarizing key quantitative data, detailing experimental methodologies, and visualizing its involvement in relevant biological processes.
Physicochemical Properties and Structural Significance
Prothrombin peptide 18-23 is a cyclic hexapeptide constrained by an intramolecular disulfide bridge between the two cysteine residues. This cyclization is crucial for its function, as it enhances the binding affinity for vitamin K-dependent carboxylase.[1] The molecular formula for this peptide is C32H47N7O15S2, with a molecular weight of 833.9 g/mol .
Quantitative Data Summary
The following table summarizes the available quantitative data related to prothrombin peptide 18-23 and its containing fragments.
| Parameter | Value | Substrate/Fragment | Assay Condition |
| Carboxylation Efficiency | 12-fold increase (cyclic vs. linear) | Prothrombin Peptide 18-23 | In vitro γ-carboxylation assay |
| Membrane Binding Kinetics | Prothrombin Fragment 1 (containing 18-23 loop) | ||
| Association Rate Constant (k_a) | 2.1 x 10⁶ M⁻¹s⁻¹ | ||
| Dissociation Rate Constant (k_d) | 0.08 s⁻¹ | ||
| Vitamin K-Dependent Carboxylase Affinity (K_m) | 3.6 µM | 28-residue peptide (-18 to +10 of proprothrombin) | In vitro carboxylation with bovine liver carboxylase |
| ~2200 µM | Pentapeptide (FLEEL) | In vitro carboxylation with bovine liver carboxylase | |
| Vitamin K-Dependent Carboxylase Inhibition (K_i) | 3.5 µM | Propeptide (-18 to -1 of proprothrombin) | Inhibition of 28-residue peptide carboxylation |
| Prothrombin Concentration in Plasma | 49.2 ± 1.2 µg/mL (Control) | Fully Carboxylated Prothrombin | LC-MS/MS |
| 32.6 ± 5.9 µg/mL (Warfarin-treated) | Fully Carboxylated Prothrombin | LC-MS/MS |
Key Biological Processes and Signaling Pathways
Vitamin K-Dependent Carboxylation
A critical step in the maturation of prothrombin is the post-translational modification of specific glutamic acid (Glu) residues to γ-carboxyglutamic acid (Gla) by the enzyme vitamin K-dependent carboxylase. This process is essential for the calcium-binding capacity of prothrombin. The propeptide region of prothrombin targets the protein for carboxylation. The cyclic structure of the 18-23 peptide is believed to correctly position the nearby glutamic acid residues for efficient carboxylation.
Prothrombin Activation Cascade
Once carboxylated and secreted into the bloodstream, prothrombin is activated to thrombin by the prothrombinase complex (Factor Xa and Factor Va) on the surface of activated platelets. This activation involves two proteolytic cleavages. While the 18-23 peptide is not directly cleaved, its role in maintaining the proper conformation of the Gla domain is essential for the initial binding of prothrombin to the platelet membrane, a prerequisite for its efficient activation.
Detailed Experimental Protocols
Solid-Phase Peptide Synthesis of Prothrombin Peptide 18-23
The synthesis of the cyclic prothrombin peptide 18-23 is a complex process typically achieved through solid-phase peptide synthesis (SPPS) using an Fmoc/tBu strategy.
Materials:
-
Rink amide resin
-
Fmoc-Cys(Acm)-OH, Fmoc-Leu-OH, Fmoc-Glu(OtBu)-OH, Fmoc-Pro-OH
-
Coupling reagents: HBTU, HOBt, DIEA
-
Deprotection solution: 20% piperidine in DMF
-
Cleavage cocktail: Trifluoroacetic acid (TFA), triisopropylsilane (TIS), water
-
Oxidizing agent for disulfide bond formation: Iodine
-
Solvents: DMF, DCM, Acetonitrile, Diethyl ether
Procedure:
-
Resin Swelling: Swell the Rink amide resin in DMF.
-
First Amino Acid Coupling: Couple Fmoc-Cys(Acm)-OH to the resin using HBTU/HOBt/DIEA in DMF.
-
Chain Elongation: Perform sequential cycles of Fmoc deprotection (20% piperidine in DMF) and amino acid coupling for Leu, Glu(OtBu), Glu(OtBu), Pro, and Cys(Acm).
-
Cleavage and Deprotection: Cleave the peptide from the resin and remove the side-chain protecting groups (except Acm) using a TFA/TIS/water cocktail.
-
Peptide Precipitation: Precipitate the crude linear peptide in cold diethyl ether.
-
Purification of Linear Peptide: Purify the linear peptide by reverse-phase HPLC.
-
Disulfide Bond Formation: Dissolve the purified linear peptide in a solution of aqueous acetonitrile and add iodine to catalyze the oxidative formation of the intramolecular disulfide bond, removing the Acm protecting groups simultaneously.
-
Final Purification: Purify the final cyclic peptide by reverse-phase HPLC and confirm its identity and purity by mass spectrometry and analytical HPLC.
In Vitro Vitamin K-Dependent Carboxylation Assay
This assay measures the incorporation of ¹⁴CO₂ into a peptide substrate by the vitamin K-dependent carboxylase.
Materials:
-
Partially purified bovine liver carboxylase
-
Synthetic peptide substrate (e.g., prothrombin peptide 18-23 or a related analogue)
-
Vitamin K hydroquinone
-
¹⁴C-labeled sodium bicarbonate (H¹⁴CO₃⁻)
-
Reaction buffer (e.g., Tris-HCl with CHAPS)
-
Dithiothreitol (DTT)
-
ATP
Procedure:
-
Reaction Mixture Preparation: In a microcentrifuge tube, combine the reaction buffer, DTT, ATP, ¹⁴C-labeled sodium bicarbonate, and the peptide substrate.
-
Enzyme Addition: Add the partially purified carboxylase preparation to the reaction mixture.
-
Initiation of Reaction: Initiate the reaction by adding vitamin K hydroquinone.
-
Incubation: Incubate the reaction mixture at 37°C for a defined period (e.g., 30-60 minutes).
-
Reaction Termination: Stop the reaction by adding a strong acid (e.g., trichloroacetic acid).
-
Quantification: Determine the amount of ¹⁴C incorporated into the peptide by scintillation counting of the acid-precipitable material or by separating the carboxylated peptide by HPLC and measuring its radioactivity.
-
Data Analysis: Calculate the rate of carboxylation and, if varying substrate concentrations are used, determine kinetic parameters such as K_m and V_max.
Conclusion
Prothrombin peptide 18-23 represents a functionally critical and synthetically challenging motif within the prothrombin molecule. Its cyclic structure is essential for efficient post-translational modification, which in turn governs the protein's ability to participate in the coagulation cascade. The quantitative data and experimental protocols presented in this guide offer a comprehensive resource for researchers investigating the intricate mechanisms of blood coagulation and for professionals involved in the development of novel antithrombotic therapies. Further exploration of the specific interactions of this peptide and the precise quantification of its binding affinities will undoubtedly provide deeper insights into the regulation of hemostasis.
References
The Physiological Relevance of Prothrombin Fragment 18-23: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Prothrombin, a cornerstone of the coagulation cascade, undergoes a series of proteolytic cleavages to generate the active enzyme thrombin. This process releases several fragments, including the N-terminal prothrombin fragment 1.2 (F1+2), a well-established biomarker for in vivo thrombin generation and hypercoagulable states.[1] Nestled within the gamma-carboxyglutamic acid (Gla) domain of prothrombin fragment 1 lies a structurally critical hexapeptide loop, encompassing residues 18-23. This disulfide-bridged fragment, while small, plays a pivotal role in the calcium-dependent conformational changes essential for prothrombin's biological activity. This technical guide provides an in-depth exploration of the physiological relevance of prothrombin fragment 18-23, focusing on its structural importance, its indirect role in cellular signaling, and the experimental methodologies used for its study.
Core Physiological Relevance: A Structural Linchpin for Coagulation
The primary physiological significance of prothrombin fragment 18-23 is not as a classical signaling molecule but as a critical structural determinant for the proper function of the entire prothrombin molecule. This hexapeptide loop is integral to the Gla domain's ability to bind calcium ions, a prerequisite for the subsequent interaction of prothrombin with negatively charged phospholipid surfaces on activated platelets.[2] This interaction localizes and concentrates prothrombin at the site of vascular injury, facilitating its efficient conversion to thrombin by the prothrombinase complex.[3]
The Role of the Cys18-Cys23 Disulfide Bridge
The defining feature of the 18-23 fragment is the disulfide bond between cysteine residues at positions 18 and 23. This covalent linkage creates a constrained cyclic structure that is vital for the correct folding of the Gla domain.[3] This structural rigidity is essential for the precise spatial orientation of the surrounding gamma-carboxyglutamic acid residues, which are responsible for chelating calcium ions.
Calcium-Induced Conformational Dynamics
The binding of calcium ions to the Gla domain, orchestrated in part by the 18-23 loop, induces a significant conformational change in prothrombin.[3] This change is critical for exposing the phospholipid-binding sites. Nuclear magnetic resonance (NMR) studies have revealed a fascinating dynamic equilibrium within this loop, specifically a calcium-dependent trans-cis isomerization of the peptide bond between gamma-carboxyglutamic acid-21 (Gla-21) and Proline-22 (Pro-22).[3] In the absence of calcium (apo form), the trans conformation is favored. However, calcium binding shifts this equilibrium, increasing the population of the cis conformer.[3] This isomerization is a key event in the overall conformational transition that enables membrane binding.
Quantitative Data on Prothrombin Fragment 18-23 and Related Structures
The following tables summarize key quantitative data related to the conformational dynamics and binding affinities influenced by the Gla domain, which includes the 18-23 fragment.
| Parameter | Value | Conditions | Reference |
| Gla21-Pro22 Isomerization | |||
| cis Population (Apo) | 12% | Absence of Ca²⁺ | [3] |
| cis Population (Holo) | 38% | Presence of Ca²⁺ | [3] |
| trans → cis Rate | 1.2 × 10⁻³ s⁻¹ | [3] | |
| cis → trans Rate | 4.7 × 10⁻⁴ s⁻¹ | [3] | |
| Energy Difference | |||
| trans vs. cis (calculated) | trans is 11 kcal/mol lower in energy | Empirical Conformational Energy Program for Peptides | [3] |
| Membrane Binding Kinetics | |||
| Association Rate (kₐ) | 2.1 × 10⁶ M⁻¹s⁻¹ | [3] | |
| Dissociation Rate (kd) | 0.08 s⁻¹ | [3] | |
| Effect of Gla→Glu Mutation | |||
| Reduction in Membrane Affinity | 92% | [3] | |
| Decrease in Thrombin Generation | 67% | [3] | |
| Calcium Binding Affinity | |||
| log Kₐssoc (strong sites) | 3.5 | Equilibrium dialysis with ⁴⁵Ca²⁺ | [4] |
Indirect Signaling and Cellular Interactions
While there is no direct evidence of the isolated 18-23 fragment acting as a signaling ligand, larger prothrombin fragments containing this region have been shown to elicit cellular responses, suggesting an indirect role in signaling pathways, particularly in the context of inflammation.
Interaction with the Receptor for Advanced Glycation End products (RAGE)
Recent studies have identified prothrombin as a binding partner for the Receptor for Advanced Glycation End products (RAGE).[5] This interaction is mediated by the Gla domain and is dependent on calcium concentration. Given that the 18-23 fragment is a key structural component of the Gla domain, it is plausible that this loop contributes to the binding interface with RAGE. The binding of prothrombin to RAGE could potentially modulate inflammatory responses, as RAGE is a known pattern recognition receptor involved in inflammatory signaling.[5]
Neutrophil Activation by Kringle-Containing Fragments
Prothrombin fragments 1 (F1) and 2 (F2), which are released during prothrombin activation and contain kringle domains, have been demonstrated to induce the migration and activation of human neutrophils.[6] These fragments trigger intracellular signaling cascades involving the activation of extracellular signal-regulated kinase 1/2 (ERK1/2) and the translocation of nuclear factor-kappa B (NF-κB).[6] This leads to the expression of interleukin-8 (IL-8), a potent chemoattractant for neutrophils. Although these effects are attributed to the kringle domains, the structural integrity of the adjacent Gla domain, influenced by the 18-23 loop, is essential for the proper presentation of these fragments.
Experimental Protocols and Methodologies
A variety of sophisticated experimental techniques are employed to study the structure, function, and synthesis of prothrombin fragment 18-23 and its parent molecules.
Solid-Phase Peptide Synthesis (SPPS)
The synthesis of the prothrombin fragment 18-23 and its analogs is typically achieved through solid-phase peptide synthesis (SPPS), most commonly using the Fmoc/tBu strategy.[3]
Detailed Methodology:
-
Resin Selection: A suitable resin, such as 2-chlorotrityl chloride resin for a C-terminal carboxylic acid or Rink amide resin for a C-terminal amide, is chosen.[7]
-
First Amino Acid Loading: The C-terminal amino acid (e.g., Fmoc-Cys(Trt)-OH) is loaded onto the swollen resin.
-
Iterative Deprotection and Coupling:
-
The Fmoc protecting group is removed from the N-terminus of the resin-bound amino acid using a solution of piperidine in a suitable solvent like N,N-dimethylformamide (DMF).
-
The next Fmoc-protected amino acid is activated using a coupling reagent (e.g., HBTU/HOBt) and coupled to the deprotected N-terminus.
-
This cycle of deprotection and coupling is repeated for each amino acid in the sequence.
-
-
Disulfide Bond Formation: After the linear peptide is synthesized, the side-chain protecting groups on the cysteine residues (e.g., Trt or Acm) are selectively removed. The disulfide bridge is then formed through oxidation, often using iodine or air oxidation.[3]
-
Cleavage and Purification: The cyclic peptide is cleaved from the resin using a cleavage cocktail (e.g., trifluoroacetic acid with scavengers). The crude peptide is then purified using reversed-phase high-performance liquid chromatography (RP-HPLC).[8]
-
Characterization: The final product is characterized by mass spectrometry (e.g., MALDI-TOF or ESI-MS) and analytical HPLC to confirm its identity and purity.[9]
Conformational Analysis: NMR Spectroscopy and Molecular Dynamics
The dynamic structure of the 18-23 fragment is elucidated using a combination of Nuclear Magnetic Resonance (NMR) spectroscopy and molecular dynamics (MD) simulations.
NMR Spectroscopy Protocol:
-
Sample Preparation: The purified synthetic peptide is dissolved in an appropriate deuterated solvent (e.g., chloroform-d or DMSO-d6) to a concentration suitable for NMR analysis.[3]
-
Data Acquisition: A series of one-dimensional (¹H) and two-dimensional (e.g., COSY, TOCSY, NOESY, HSQC) NMR experiments are performed on a high-field NMR spectrometer.
-
Spectral Assignment: The resonances in the NMR spectra are assigned to specific protons and carbons in the peptide sequence.
-
Structural Restraint Generation: NOESY spectra provide through-space proton-proton distance restraints, which are crucial for determining the three-dimensional structure.
-
Structure Calculation: The experimental restraints are used in structure calculation programs (e.g., CYANA, XPLOR-NIH) to generate an ensemble of structures consistent with the NMR data.
Molecular Dynamics Simulation Workflow:
-
System Setup: A starting structure of the peptide, often derived from NMR or crystal structures, is placed in a simulation box filled with a chosen solvent model (e.g., TIP3P water). Ions are added to neutralize the system.
-
Force Field Selection: An appropriate force field for biomolecular simulations (e.g., AMBER, CHARMM, GROMACS) is selected.[10][11]
-
Minimization and Equilibration: The system is energy minimized to remove steric clashes and then gradually heated and equilibrated under constant temperature and pressure (NPT ensemble) to reach a stable state.
-
Production Run: A long-timescale simulation is run to sample the conformational space of the peptide.
-
Trajectory Analysis: The resulting trajectory is analyzed to study various properties, such as root-mean-square deviation (RMSD), root-mean-square fluctuation (RMSF), hydrogen bonding patterns, and conformational transitions like the cis-trans isomerization of the Gla-Pro bond.
Quantitative Analysis: Enzyme-Linked Immunosorbent Assay (ELISA)
While specific ELISAs for the 18-23 fragment are not commercially available, the well-established sandwich ELISA for the larger F1+2 fragment provides a robust protocol that could be adapted with the development of specific antibodies.
General ELISA Protocol for F1+2:
-
Plate Coating: A microtiter plate is coated with a capture antibody specific for prothrombin fragment 1+2.
-
Blocking: The remaining protein-binding sites on the plate are blocked with a blocking buffer (e.g., bovine serum albumin in PBS).
-
Sample/Standard Incubation: Plasma samples and a dilution series of a known F1+2 standard are added to the wells and incubated.
-
Detection Antibody Incubation: A biotinylated detection antibody that recognizes a different epitope on F1+2 is added to the wells.
-
Enzyme Conjugate Incubation: A streptavidin-horseradish peroxidase (HRP) conjugate is added, which binds to the biotinylated detection antibody.
-
Substrate Addition: A chromogenic HRP substrate (e.g., TMB) is added, resulting in a color change proportional to the amount of F1+2 present.
-
Reaction Stoppage and Measurement: The reaction is stopped with an acid solution, and the absorbance is read at a specific wavelength (e.g., 450 nm) using a microplate reader.[12][13]
-
Quantification: A standard curve is generated from the absorbance values of the standards, and the concentration of F1+2 in the samples is determined by interpolation.
Visualizations: Signaling Pathways and Experimental Workflows
Caption: Generation of Thrombin and Prothrombin Fragments.
References
- 1. Prothrombin fragment 1+2 - Wikipedia [en.wikipedia.org]
- 2. apps.pharmacy.wisc.edu [apps.pharmacy.wisc.edu]
- 3. Buy Prothrombin (18-23) | 103658-53-3 [smolecule.com]
- 4. Prothrombin fragments. Ca2+ binding and activation kinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Prothrombin is a binding partner of the human receptor of advanced glycation end products - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Prothrombin fragments containing kringle domains induce migration and activation of human neutrophils - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. chem.uci.edu [chem.uci.edu]
- 8. agilent.com [agilent.com]
- 9. waters.com [waters.com]
- 10. ISTH 2024 [isth2024.eventscribe.net]
- 11. Binding modes of prothrombin cleavage site sequences to the factor Xa catalytic triad: Insights from atomistic simulations - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Human F1+2 ELISA kit | Cell Culture Supernatant, Cell Lysate, Plasma [antibodies-online.com]
- 13. abbexa.com [abbexa.com]
Prothrombin Fragment 1+2: A Comprehensive Technical Guide for Thrombosis Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Thrombosis, the formation of a blood clot inside a blood vessel, is a critical factor in the pathophysiology of numerous cardiovascular diseases, including deep vein thrombosis (DVT), pulmonary embolism (PE), and arterial thrombosis leading to myocardial infarction and stroke.[1][2] The coagulation cascade, a series of enzymatic reactions, culminates in the generation of thrombin, the key enzyme responsible for converting fibrinogen to fibrin and forming a stable clot.[3] Prothrombin, or Factor II, is the zymogen precursor to thrombin.[4][5] Its activation is a pivotal event in hemostasis and thrombosis. The measurement of activation markers of the coagulation system provides valuable insights into the thrombotic state. Among these, prothrombin fragment 1+2 (F1+2) has emerged as a highly sensitive and specific biomarker of in vivo thrombin generation.[6][7] This technical guide provides an in-depth overview of F1+2 as a potential biomarker in thrombosis research, including its generation, clinical significance, and methods of measurement. This guide also addresses the specific peptide, prothrombin (18-23), and clarifies its role in coagulation research.
Prothrombin Structure and Activation
Prothrombin is a single-chain glycoprotein with a molecular weight of approximately 72 kDa, circulating in plasma at a concentration of about 0.1 mg/ml.[4][8] It is composed of four domains: an N-terminal Gla-domain (residues 1-46), two kringle domains (kringle-1, residues 65-143, and kringle-2, residues 170-248), and a C-terminal serine protease domain.[5][8] The activation of prothrombin to thrombin is catalyzed by the prothrombinase complex, which consists of activated Factor X (FXa) and its cofactor, activated Factor V (FVa), assembled on a phospholipid surface in the presence of calcium ions.[9][10]
The conversion of prothrombin to thrombin involves two proteolytic cleavages by FXa at Arg271 and Arg320.[9][11] This process releases the N-terminal portion of the prothrombin molecule, which constitutes prothrombin fragment 1+2.[7][11] The remaining portion is the active enzyme, thrombin.
Signaling Pathway of Prothrombin Activation
The activation of prothrombin is a central event in the coagulation cascade, which can be initiated by either the intrinsic or extrinsic pathway, both converging on the activation of Factor X.[3][12][13]
Prothrombin Fragment 1+2 (F1+2) as a Biomarker
F1+2 is a stable peptide with a molecular weight of approximately 35 kDa and a plasma half-life of about 90 minutes.[7][11][14] Its levels in the blood directly reflect the amount of thrombin being generated.[6] This makes F1+2 an excellent biomarker for assessing the activation state of the coagulation system.
Clinical Significance
Elevated levels of F1+2 are associated with a hypercoagulable state and an increased risk of thrombosis.[11] Numerous studies have demonstrated elevated F1+2 levels in various clinical conditions.
Table 1: Clinical Conditions Associated with Elevated Prothrombin Fragment 1+2 Levels
| Clinical Condition | Finding | Reference(s) |
| Venous Thromboembolism (VTE) | Elevated levels are observed in patients with deep vein thrombosis (DVT) and pulmonary embolism (PE).[7][14] | [7],[14] |
| Atrial Fibrillation | Increased F1+2 levels are associated with a higher risk of stroke.[7] | [7] |
| Acute Coronary Syndromes | Elevated in unstable angina and acute myocardial infarction.[7] | [7] |
| Cancer | Certain malignancies are associated with a prothrombotic state and elevated F1+2.[6][11] | [11],[6] |
| Sepsis | Increased thrombin generation during sepsis leads to higher F1+2 levels.[11] | [11] |
| Disseminated Intravascular Coagulation (DIC) | Markedly elevated F1+2 is a hallmark of DIC.[14] | [14] |
| Antiphospholipid Syndrome | Patients often exhibit a hypercoagulable state with increased F1+2. | |
| Post-operative State | Surgical trauma can trigger coagulation activation and a rise in F1+2.[11] | [11] |
| Pregnancy | A physiological increase in F1+2 is observed during pregnancy.[7] | [7] |
Quantitative Data
The normal range for plasma F1+2 in healthy individuals is typically between 69 and 229 pmol/L, although this can vary between laboratories and assays.[15] Levels are known to increase with age.[7]
Table 2: Representative Prothrombin Fragment 1+2 Levels in Different Conditions
| Condition | F1+2 Level (pmol/L) | Comment | Reference(s) |
| Healthy Individuals | 69 - 229 | Normal reference range. | [15] |
| Patients with VTE | Significantly elevated compared to controls. | A study reported a cutoff of >300 pmol/L for thrombosis diagnosis.[16] | [16] |
| COPD Exacerbation with PE | 380 (95% CI 235.5 - 523.7) | Higher than in patients without PE.[17] | [17] |
| Patients on Anticoagulant Therapy | Decreased | Levels are suppressed in a dose-dependent manner.[7][18] | [7],[18] |
Experimental Protocols for Measuring F1+2
The most common method for quantifying F1+2 levels in plasma is the enzyme-linked immunosorbent assay (ELISA).
Principle of the F1+2 ELISA
The F1+2 ELISA is a sandwich immunoassay. The general principle involves the following steps:
-
Capture: A microtiter plate is coated with a monoclonal antibody specific for F1+2.
-
Binding: The patient's plasma sample is added to the wells, and any F1+2 present binds to the capture antibody.
-
Detection: A second, enzyme-conjugated antibody (e.g., horseradish peroxidase-conjugated) that also recognizes F1+2 is added. This antibody binds to a different epitope on the captured F1+2, forming a "sandwich".
-
Substrate Addition: A chromogenic substrate for the enzyme is added. The enzyme catalyzes a reaction that produces a colored product.
-
Quantification: The intensity of the color is proportional to the amount of F1+2 in the sample. The concentration is determined by comparing the absorbance of the sample to a standard curve generated from known concentrations of F1+2.[11][15][19]
Detailed Methodology for F1+2 ELISA
1. Sample Collection and Preparation:
-
Collect whole blood into a tube containing an appropriate anticoagulant (e.g., 3.2% sodium citrate).[20] The choice of anticoagulant is critical as some can interfere with the assay.[20]
-
Immediately after collection, gently invert the tube several times to ensure proper mixing.
-
Centrifuge the blood sample to separate the plasma. A double centrifugation step is often recommended to obtain platelet-poor plasma.[21]
-
Aspirate the plasma and store it at -70°C until analysis.[21] Traumatic venipuncture should be avoided as it can falsely elevate F1+2 levels.[14][18]
2. ELISA Procedure (based on a typical commercial kit):
-
Bring all reagents and samples to room temperature before use.
-
Add standards, controls, and plasma samples to the appropriate wells of the antibody-coated microtiter plate.
-
Incubate the plate, typically for 1-2 hours at 37°C or room temperature, to allow for F1+2 binding.
-
Wash the plate several times with a wash buffer to remove unbound components.
-
Add the enzyme-conjugated detection antibody to each well.
-
Incubate the plate again, usually for 1 hour.
-
Wash the plate to remove unbound detection antibody.
-
Add the chromogenic substrate solution to each well and incubate in the dark for a specified time (e.g., 15-30 minutes) to allow for color development.
-
Stop the reaction by adding a stop solution.
-
Read the absorbance of each well at a specific wavelength (e.g., 450 nm) using a microplate reader.
-
Calculate the F1+2 concentration in the samples by interpolating their absorbance values from the standard curve.[19]
Experimental Workflow Diagram
The Prothrombin (18-23) Fragment
The specific fragment "prothrombin (18-23)" refers to a hexapeptide with the amino acid sequence cyclo-Cysteine-Leucine-Glutamic acid-Glutamic acid-Proline-Cysteine.[22] This sequence corresponds to residues 18 through 23 of the mature prothrombin protein.[23]
Structure and Function
This particular fragment is characterized by an intramolecular disulfide bridge between the two cysteine residues, forming a cyclic structure.[22] It is located within the Gla-domain of prothrombin, a region that contains multiple gamma-carboxyglutamic acid (Gla) residues. These Gla residues are crucial for the calcium-binding properties of prothrombin, which are essential for its interaction with phospholipid membranes and subsequent activation by the prothrombinase complex.[23]
Research involving the synthesis and analysis of the prothrombin (18-23) peptide has been instrumental in understanding the conformational changes that occur in the Gla-domain upon calcium binding.[22][23] Studies have shown that the conformation of this peptide is sensitive to the solvent environment, suggesting a high degree of flexibility that is likely important for its biological function.[22]
Role in Thrombosis Research
Unlike F1+2, prothrombin (18-23) is not a clinically utilized biomarker for thrombosis. Instead, it serves as a valuable research tool for:
-
Investigating the structure-function relationship of the prothrombin Gla-domain.
-
Studying the mechanism of calcium and phospholipid binding by prothrombin.
-
Designing and testing synthetic peptides that may modulate prothrombin activity.
Table 3: Comparison of Prothrombin Fragment 1+2 and Prothrombin (18-23)
| Feature | Prothrombin Fragment 1+2 (F1+2) | Prothrombin (18-23) |
| Origin | Released during in vivo activation of prothrombin to thrombin.[7] | A specific peptide sequence within the Gla-domain of prothrombin.[23] Often synthesized for research.[22] |
| Size | ~35 kDa polypeptide.[7] | Hexapeptide (6 amino acids).[22] |
| Function | No known biological function; a marker of thrombin generation. | Part of the calcium-binding Gla-domain, crucial for prothrombin function.[23] |
| Clinical Use | Established biomarker for assessing thrombosis risk and hypercoagulable states.[6][7] | Not used as a clinical biomarker; primarily a research tool. |
| Measurement | Quantified in plasma using immunoassays (ELISA).[11] | Studied in vitro using techniques like NMR spectroscopy.[22] |
Conclusion
Prothrombin fragment 1+2 is a well-established and clinically valuable biomarker for the in vivo assessment of thrombin generation. Its measurement provides crucial information for understanding and managing a wide range of thrombotic disorders. The standardized and widely available ELISA methodology makes it a practical tool for both clinical diagnostics and thrombosis research. In contrast, the specific peptide prothrombin (18-23) is a research tool that has contributed significantly to our understanding of the molecular mechanisms of prothrombin function but is not a clinical biomarker for thrombosis. For researchers, scientists, and drug development professionals in the field of thrombosis, a clear understanding of the roles and applications of both F1+2 and specific prothrombin fragments like 18-23 is essential for advancing our knowledge and developing novel therapeutic strategies.
References
- 1. Prothrombin Thrombophilia - GeneReviews® - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Prothrombin: Blood Clot Risk [geneticlifehacks.com]
- 3. Prothrombin | Blood Clotting, Coagulation, Plasma Protein | Britannica [britannica.com]
- 4. Frontiers | Structure of Coagulation Factor II: Molecular Mechanism of Thrombin Generation and Development of Next-Generation Anticoagulants [frontiersin.org]
- 5. Structure of Coagulation Factor II: Molecular Mechanism of Thrombin Generation and Development of Next-Generation Anticoagulants - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ijfmr.com [ijfmr.com]
- 7. Prothrombin fragment 1+2 - Wikipedia [en.wikipedia.org]
- 8. Prothrombin structure: unanticipated features and opportunities - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Prothrombin Activation by Platelet-associated Prothrombinase Proceeds through the Prethrombin-2 Pathway via a Concerted Mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Prothrombin Fragment 1+2 [practical-haemostasis.com]
- 12. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 13. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 14. labcorp.com [labcorp.com]
- 15. Prothrombin fragment 1+2 | Synnovis [synnovis.co.uk]
- 16. researchgate.net [researchgate.net]
- 17. publications.ersnet.org [publications.ersnet.org]
- 18. ahajournals.org [ahajournals.org]
- 19. abbexa.com [abbexa.com]
- 20. Influence of anticoagulants used for blood collection on plasma prothrombin fragment F1 + 2 measurements - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. childrensmn.org [childrensmn.org]
- 22. Buy Prothrombin (18-23) | 103658-53-3 [smolecule.com]
- 23. Role of Y-Carboxyglutamic Acid in Blood Coagulation - Richard Hiskey [grantome.com]
A Deep Dive into Prothrombin Fragment 18-23: A Historical and Technical Review
For Researchers, Scientists, and Drug Development Professionals
Introduction
Prothrombin, or Coagulation Factor II, is a cornerstone of the hemostatic system, serving as the zymogen precursor to the potent serine protease thrombin. The conversion of prothrombin to thrombin is a critical, highly regulated event in the coagulation cascade. Central to prothrombin's function is its N-terminal region, which contains the gamma-carboxyglutamic acid (Gla) domain. Within this domain lies a structurally and functionally crucial motif: the prothrombin fragment 18-23. This hexapeptide, featuring a disulfide bridge between cysteine residues at positions 18 and 23, forms a cyclic loop that is essential for the proper conformation and biological activity of the entire prothrombin molecule. This technical guide provides a comprehensive literature review of the history of prothrombin 18-23 research, details key experimental methodologies, presents quantitative data, and illustrates the relevant biological pathways.
Historical Perspective: Unraveling the Significance of the N-Terminal Region
The journey to understanding the importance of prothrombin fragment 18-23 is intertwined with the broader history of coagulation research. Early studies focused on the overall process of blood clotting, with the identification of prothrombin and thrombin as key players.[1] A pivotal moment in elucidating the function of prothrombin's N-terminal region came in 1974 with the discovery of a novel amino acid, gamma-carboxyglutamic acid (Gla).[2] This vitamin K-dependent post-translational modification was found to be abundant in the N-terminal portion of prothrombin and essential for its calcium-binding properties.
Subsequent research focused on characterizing the Gla-containing domain and its constituent parts. The presence of a disulfide-linked loop involving cysteines at positions 18 and 23 was identified as a key structural feature.[3] Researchers began to hypothesize that this cyclic peptide played a critical role in orchestrating the calcium-dependent conformational changes necessary for prothrombin's interaction with phospholipid membranes at the site of vascular injury.[4] The synthesis of prothrombin fragments, including the 18-23 loop, allowed for more detailed biophysical and functional studies, confirming its importance in metal ion binding and the overall structural integrity of the Gla domain.[5] More recent structural studies, including X-ray crystallography of prothrombin fragments, have provided high-resolution insights into the three-dimensional arrangement of the 18-23 loop and its coordination with calcium ions.[6] These studies have solidified our understanding of this small fragment as a critical determinant of prothrombin's procoagulant function.
Quantitative Data Summary
The following tables summarize key quantitative data related to prothrombin and its fragments, including the 18-23 region. This data is essential for understanding the binding affinities, kinetics, and conformational dynamics that govern prothrombin's role in coagulation.
Table 1: Binding Affinities and Stoichiometry
| Interacting Molecules | Method | Dissociation Constant (Kd) | Stoichiometry (n) | Reference(s) |
| Prothrombin Fragment 1 - Ca²⁺ | Equilibrium Dialysis | - | 10-11 sites (6 high affinity, 4-5 low affinity) | [7] |
| Prothrombin Fragment 1 - Phospholipid Vesicles (PS/PC) | Surface Plasmon Resonance | 18 nM (high affinity), ~5 µM (low affinity) | - | [8] |
| Prothrombin Fragment 1-46 - Factor Va | Fluorescence Quenching | 1.3 µM | - | [7] |
| Prothrombin Fragment 1-46 - Phospholipid Vesicles | - | 0.5 µM | - | [7] |
Table 2: Kinetic Parameters of Prothrombin Activation
| Substrate | Activator | kcat (s⁻¹) | Km (µM) | kcat/Km (µM⁻¹s⁻¹) | Reference(s) |
| Prothrombin | Factor Xa, Ca²⁺, Phospholipids | 0.022 | 0.19 | 0.12 | [9] |
| Prothrombin | Prothrombinase (Factor Xa, Factor Va, Ca²⁺, Phospholipids) | 42 | 0.11 | 380 | [9] |
Table 3: Conformational Dynamics of Prothrombin Fragment 18-23
| Parameter | Condition | Value | Method | Reference(s) |
| Glu21-Pro22 Peptide Bond | apo (no Ca²⁺) | 12% cis | ¹H-¹³C HSQC NMR | [6] |
| holo (with Ca²⁺) | 38% cis | ¹H-¹³C HSQC NMR | [6] | |
| Trans → Cis Isomerization Rate | - | 1.2 x 10⁻³ s⁻¹ | NMR | [6] |
| Cis → Trans Isomerization Rate | - | 4.7 x 10⁻⁴ s⁻¹ | NMR | [6] |
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the study of prothrombin fragment 18-23. These protocols are intended to serve as a guide for researchers in the field.
Protocol 1: Fmoc-Based Solid-Phase Peptide Synthesis of Prothrombin Fragment 18-23
This protocol outlines the synthesis of a cyclic peptide corresponding to prothrombin fragment 18-23 (sequence: Cys-Leu-Gla-Gla-Pro-Cys) using Fmoc solid-phase peptide synthesis (SPPS).
Materials:
-
2-Chlorotrityl chloride (2-CTC) resin
-
Fmoc-protected amino acids (Fmoc-Cys(Trt)-OH, Fmoc-Leu-OH, Fmoc-Gla(OtBu)₂-OH, Fmoc-Pro-OH)
-
Coupling reagent: HCTU (2-(6-Chloro-1H-benzotriazole-1-yl)-1,1,3,3-tetramethylaminium hexafluorophosphate)
-
Base: N,N-Diisopropylethylamine (DIPEA)
-
Deprotection solution: 20% (v/v) piperidine in N,N-Dimethylformamide (DMF)
-
Solvents: DMF, Dichloromethane (DCM)
-
Cleavage cocktail: Trifluoroacetic acid (TFA)/Triisopropylsilane (TIS)/Water (95:2.5:2.5)
-
Oxidation buffer: 0.1 M Ammonium bicarbonate, pH 8
Procedure:
-
Resin Loading: Swell the 2-CTC resin in DMF. Attach the first amino acid (Fmoc-Cys(Trt)-OH) to the resin using DIPEA in DCM.
-
Peptide Chain Elongation:
-
Deprotection: Remove the Fmoc group with 20% piperidine in DMF.
-
Coupling: Activate the next Fmoc-amino acid with HCTU and DIPEA in DMF and couple it to the deprotected N-terminus of the growing peptide chain.
-
Repeat the deprotection and coupling steps for each amino acid in the sequence.
-
-
Cleavage from Resin: Cleave the linear peptide from the resin and remove side-chain protecting groups using the cleavage cocktail.
-
Cyclization (Disulfide Bond Formation):
-
Dissolve the crude linear peptide in the oxidation buffer at a low concentration to favor intramolecular cyclization.
-
Stir the solution open to the air for 24-48 hours to allow for the formation of the disulfide bond.
-
-
Purification: Purify the cyclic peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Characterization: Confirm the identity and purity of the final product by mass spectrometry and analytical HPLC.[8][10][11]
Protocol 2: 2D NMR Spectroscopy for Conformational Analysis
This protocol describes the use of 2D NMR spectroscopy to study the conformation of the synthesized prothrombin fragment 18-23.
Materials:
-
Purified prothrombin fragment 18-23
-
NMR buffer (e.g., 20 mM Tris-HCl, 150 mM NaCl, pH 7.4 in 90% H₂O/10% D₂O)
-
CaCl₂ solution
Procedure:
-
Sample Preparation: Dissolve the lyophilized peptide in the NMR buffer to the desired concentration (typically 0.5-1 mM).
-
NMR Data Acquisition:
-
Acquire a 1D ¹H NMR spectrum to assess sample quality and proper folding.
-
Acquire 2D NMR spectra, including:
-
TOCSY (Total Correlation Spectroscopy): To identify spin systems of individual amino acid residues.
-
NOESY (Nuclear Overhauser Effect Spectroscopy): To identify protons that are close in space, providing distance restraints for structure calculation.
-
¹H-¹⁵N HSQC (Heteronuclear Single Quantum Coherence): If the peptide is isotopically labeled, this provides a fingerprint of the peptide backbone.
-
-
-
Data Processing and Analysis:
-
Process the raw NMR data using appropriate software (e.g., TopSpin, NMRPipe).
-
Assign the resonances to specific protons in the peptide sequence.
-
Analyze the NOESY cross-peaks to generate a list of inter-proton distance restraints.
-
Use the distance restraints to calculate a 3D structure of the peptide using molecular modeling software (e.g., CYANA, XPLOR-NIH).[12][13][14]
-
Protocol 3: Isothermal Titration Calorimetry (ITC) for Calcium Binding
This protocol details the use of ITC to quantify the binding affinity of Ca²⁺ to prothrombin fragment 18-23.
Materials:
-
Purified prothrombin fragment 18-23
-
ITC buffer (e.g., 20 mM HEPES, 150 mM NaCl, pH 7.4)
-
High-purity CaCl₂ solution
Procedure:
-
Sample Preparation:
-
Dialyze the peptide and prepare the CaCl₂ solution in the same ITC buffer to minimize heat of dilution effects.
-
Degas both solutions before the experiment.
-
-
ITC Experiment:
-
Load the peptide solution into the sample cell of the ITC instrument.
-
Load the CaCl₂ solution into the injection syringe.
-
Perform a series of injections of the CaCl₂ solution into the peptide solution, measuring the heat change after each injection.
-
-
Data Analysis:
Protocol 4: Surface Plasmon Resonance (SPR) for Phospholipid Membrane Interaction
This protocol outlines the use of SPR to study the interaction of prothrombin fragment 18-23 with phospholipid vesicles.
Materials:
-
Purified prothrombin fragment 18-23
-
L1 sensor chip
-
Small unilamellar vesicles (SUVs) composed of phosphatidylserine (PS) and phosphatidylcholine (PC)
-
SPR running buffer (e.g., 10 mM HEPES, 150 mM NaCl, 1 mM CaCl₂, pH 7.4)
Procedure:
-
Sensor Chip Preparation:
-
Equilibrate the L1 sensor chip with the running buffer.
-
Inject the PS/PC vesicles over the sensor surface to form a lipid bilayer.
-
-
Binding Analysis:
-
Inject a series of concentrations of the prothrombin fragment 18-23 over the immobilized lipid bilayer.
-
Monitor the change in the SPR signal (response units, RU) in real-time to observe the association and dissociation phases.
-
-
Data Analysis:
Signaling Pathways and Logical Relationships
The prothrombin fragment 18-23 is a critical component of the Gla domain, which mediates the initial steps of prothrombin's engagement in the coagulation cascade. The following diagrams, generated using the DOT language, illustrate these relationships.
Caption: Initiation of Prothrombin Activation at the Site of Injury.
Caption: Workflow for Synthesis and Analysis of Prothrombin Fragment 18-23.
Conclusion
The prothrombin fragment 18-23, a small cyclic peptide within the Gla domain, plays a disproportionately large role in the function of prothrombin. Its discovery and characterization have been integral to our understanding of the molecular mechanisms of blood coagulation. The experimental techniques detailed in this guide, from chemical synthesis to advanced biophysical analysis, provide the tools necessary for continued investigation into the structure-function relationships of this critical motif. A thorough understanding of the prothrombin 18-23 fragment is not only of fundamental scientific interest but also holds potential for the development of novel antithrombotic therapies that target the initial stages of the coagulation cascade. As research continues, a deeper appreciation for the intricate regulatory roles of specific prothrombin fragments will undoubtedly emerge, paving the way for more targeted and effective interventions in hemostatic disorders.
References
- 1. faculty.washington.edu [faculty.washington.edu]
- 2. The N-terminal sequences of blood coagulation factor X1 and X2 light chains. Mass-spectrometric identification of twelve residues of gamma-carboxyglutamic acid in their vitamin K-dependent domains - PMC [pmc.ncbi.nlm.nih.gov]
- 3. espace.library.uq.edu.au [espace.library.uq.edu.au]
- 4. Intracellular maturation of the gamma-carboxyglutamic acid (Gla) region in prothrombin coincides with release of the propeptide - PMC [pmc.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. blogs.the-hospitalist.org [blogs.the-hospitalist.org]
- 7. The Gla domain of human prothrombin has a binding site for factor Va - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Fmoc-based synthesis of disulfide-rich cyclic peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pnas.org [pnas.org]
- 10. researchgate.net [researchgate.net]
- 11. chem.uci.edu [chem.uci.edu]
- 12. chem.uzh.ch [chem.uzh.ch]
- 13. Protocol to perform fragment screening using NMR spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 14. emerypharma.com [emerypharma.com]
- 15. Isothermal Titration Calorimetry (ITC) [protocols.io]
- 16. researchgate.net [researchgate.net]
- 17. A "release" protocol for isothermal titration calorimetry - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Quantitative Determination of Ca2+-binding to Ca2+-sensor Proteins by Isothermal Titration Calorimetry - PMC [pmc.ncbi.nlm.nih.gov]
- 19. scispace.com [scispace.com]
- 20. path.ox.ac.uk [path.ox.ac.uk]
- 21. Surface Plasmon Resonance Sensorgram: A Step-by-Step Guide - Creative Proteomics [iaanalysis.com]
- 22. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for Prothrombin 18-23 Peptide Synthesis and Purification
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the chemical synthesis and purification of the prothrombin 18-23 peptide, a cyclic hexapeptide with the sequence cyclo(Cys-Leu-Glu-Glu-Pro-Cys). The intramolecular disulfide bond between the two cysteine residues is a key structural feature. The synthesis is based on modern solid-phase peptide synthesis (SPPS) using Fmoc/tBu chemistry, followed by solution-phase cyclization and purification by reversed-phase high-performance liquid chromatography (RP-HPLC).
Overview of Prothrombin 18-23 Peptide
Prothrombin fragment 18-23 is a structurally significant peptide due to its cyclic nature conferred by a disulfide bridge.[1] This cyclic conformation is crucial for its biological recognition and stability.[1] The synthesis of this peptide presents challenges typical of cyclic, disulfide-containing peptides, requiring careful selection of protecting groups and optimization of cyclization conditions.[1]
Experimental Protocols
This section details the step-by-step methodology for the synthesis and purification of the prothrombin 18-23 peptide.
The linear peptide precursor (H-Cys(Trt)-Leu-Glu(OtBu)-Glu(OtBu)-Pro-Cys(Trt)-OH) is synthesized on a solid support using the Fmoc/tBu strategy.
Materials and Reagents:
-
Fmoc-Cys(Trt)-Wang resin
-
Fmoc-protected amino acids: Fmoc-Pro-OH, Fmoc-Glu(OtBu)-OH, Fmoc-Leu-OH, Fmoc-Cys(Trt)-OH
-
Coupling reagent: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)
-
Base: DIPEA (N,N-Diisopropylethylamine)
-
Fmoc deprotection solution: 20% piperidine in DMF (N,N-Dimethylformamide)
-
Solvents: DMF, DCM (Dichloromethane), Methanol
-
Washing solvent: DMF
Protocol:
-
Resin Swelling: Swell the Fmoc-Cys(Trt)-Wang resin in DMF for 30 minutes.
-
Fmoc Deprotection:
-
Treat the resin with 20% piperidine in DMF for 5 minutes.
-
Drain and repeat the treatment for 15 minutes.
-
Wash the resin thoroughly with DMF (5 times).
-
-
Amino Acid Coupling:
-
Pre-activate a 4-fold molar excess of the next Fmoc-amino acid with HBTU (3.95 eq) and DIPEA (8 eq) in DMF for 5 minutes.
-
Add the activated amino acid solution to the resin and shake for 2 hours.
-
Monitor the coupling reaction using a Kaiser test. If the test is positive, repeat the coupling.
-
Wash the resin with DMF (5 times).
-
-
Repeat Cycles: Repeat the deprotection and coupling steps for each amino acid in the sequence: Pro, Glu(OtBu), Glu(OtBu), Leu, and Cys(Trt).
-
Final Deprotection: After coupling the last amino acid, perform a final Fmoc deprotection as described in step 2.
-
Resin Washing and Drying: Wash the resin with DMF, DCM, and Methanol, then dry under vacuum.
The linear peptide is cleaved from the solid support with simultaneous removal of the side-chain protecting groups, except for the Trityl groups on the Cysteine residues which are labile to the cleavage cocktail.
Cleavage Cocktail:
-
TFA (Trifluoroacetic acid): 95%
-
TIS (Triisopropylsilane): 2.5%
-
Water: 2.5%
Protocol:
-
Treat the dried resin with the cleavage cocktail for 2-3 hours at room temperature.
-
Filter the resin and collect the filtrate.
-
Precipitate the crude peptide by adding cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash twice.
-
Dry the crude linear peptide under vacuum.
The linear peptide is cyclized in solution by forming a disulfide bond between the two cysteine residues.
Protocol:
-
Dissolve the crude linear peptide in a dilute solution (0.1 mg/mL) of 0.1 M ammonium bicarbonate buffer (pH 8.0-8.5).
-
Stir the solution gently at room temperature, open to the air, for 12-24 hours to allow for air oxidation.
-
Monitor the cyclization progress by RP-HPLC by observing the disappearance of the linear peptide peak and the appearance of the cyclic peptide peak.
-
Once the reaction is complete, lyophilize the solution to obtain the crude cyclic peptide.
The crude cyclic peptide is purified using preparative RP-HPLC.
HPLC Parameters:
-
Column: C18 silica column (e.g., 10 µm particle size, 250 x 22 mm)
-
Mobile Phase A: 0.1% TFA in water
-
Mobile Phase B: 0.1% TFA in acetonitrile
-
Gradient: A linear gradient from 10% to 40% B over 30 minutes is a good starting point. The exact gradient should be optimized based on analytical HPLC of the crude product.
-
Flow Rate: 20 mL/min
-
Detection: UV at 220 nm
Protocol:
-
Dissolve the crude cyclic peptide in a minimal amount of mobile phase A.
-
Inject the sample onto the equilibrated HPLC column.
-
Collect fractions corresponding to the major peak.
-
Analyze the purity of the collected fractions by analytical RP-HPLC.
-
Pool the pure fractions and lyophilize to obtain the final purified prothrombin 18-23 peptide.
Data Presentation
The following tables summarize the expected quantitative data for the synthesis and purification of prothrombin 18-23 peptide.
Table 1: Summary of Synthesis Parameters and Expected Yields
| Step | Key Parameters | Expected Crude Yield (%) |
| SPPS | Fmoc/tBu chemistry, HBTU/DIPEA coupling | > 70% |
| Cleavage | TFA/TIS/Water (95:2.5:2.5) | > 80% (of theoretical) |
| Cyclization | Air oxidation in NH4HCO3 buffer (pH 8.0-8.5) | > 90% conversion |
| Overall Crude Yield | 50 - 60% |
Table 2: Summary of Purification and Final Product Specifications
| Parameter | Specification |
| Purification Method | Preparative RP-HPLC |
| Final Purity | > 95% (as determined by analytical RP-HPLC) |
| Final Yield (after purification) | 10 - 20% (of theoretical crude) |
| Molecular Weight (Monoisotopic) | 675.22 Da |
| Storage | -20°C as a lyophilized powder |
Visualization of Experimental Workflow
The following diagram illustrates the complete workflow for the synthesis and purification of the prothrombin 18-23 peptide.
Caption: Workflow for the synthesis and purification of prothrombin 18-23 peptide.
References
Application Note: Solid-Phase Synthesis of Ac-Cys-Leu-Gla-Gla-Pro-Cys-NHMe
For Researchers, Scientists, and Drug Development Professionals
Introduction
This application note provides a detailed protocol for the solid-phase synthesis of the gamma-carboxyglutamic acid (Gla) and disulfide-containing peptide, Ac-Cys-Leu-Gla-Gla-Pro-Cys-NHMe. This peptide features several key structural motifs: a disulfide bridge between two cysteine residues, two consecutive Gla residues which are critical for calcium-dependent biological activity, an N-terminal acetyl cap, and a C-terminal N-methylamide. Such features are often found in conotoxins and other biologically active peptides, making this synthetic protocol relevant for the development of novel therapeutics and research tools.[1][2] The synthesis is based on the widely used Fmoc/tBu solid-phase peptide synthesis (SPPS) strategy.[3][4][5]
Materials and Reagents
| Reagent | Supplier | Grade |
| Rink Amide AM Resin | Various | 100-200 mesh, ~0.5 mmol/g |
| Fmoc-Cys(Trt)-OH | Various | Peptide Synthesis Grade |
| Fmoc-Pro-OH | Various | Peptide Synthesis Grade |
| Fmoc-Gla(OtBu)₂-OH | Various | Peptide Synthesis Grade |
| Fmoc-Leu-OH | Various | Peptide Synthesis Grade |
| N,N'-Diisopropylcarbodiimide (DIC) | Various | Peptide Synthesis Grade |
| Oxyma Pure | Various | Peptide Synthesis Grade |
| Piperidine | Various | ACS Grade |
| N,N-Dimethylformamide (DMF) | Various | Peptide Synthesis Grade |
| Dichloromethane (DCM) | Various | ACS Grade |
| Acetic Anhydride | Various | ACS Grade |
| Trifluoroacetic acid (TFA) | Various | Reagent Grade |
| Triisopropylsilane (TIS) | Various | Reagent Grade |
| 1,2-Ethanedithiol (EDT) | Various | Reagent Grade |
| Diethyl ether | Various | Anhydrous |
| Acetonitrile (ACN) | Various | HPLC Grade |
| Dimethyl sulfoxide (DMSO) | Various | ACS Grade |
Experimental Protocols
Resin Preparation and First Amino Acid Coupling
-
Swell Rink Amide AM resin (0.1 mmol scale) in DMF for 1 hour in a peptide synthesis vessel.
-
Drain the DMF.
-
Remove the Fmoc protecting group by treating the resin with 20% piperidine in DMF (2 x 10 min).
-
Wash the resin thoroughly with DMF (5x) and DCM (3x).
-
Couple the first amino acid, Fmoc-Cys(Trt)-OH (4 eq.), using DIC (4 eq.) and Oxyma Pure (4 eq.) in DMF. The coupling reaction is typically monitored by a colorimetric test such as the Kaiser test and is usually complete within 2 hours.[3]
-
Wash the resin with DMF (3x) and DCM (3x).
-
Perform a capping step with acetic anhydride to block any unreacted amino groups.
Peptide Chain Elongation
The peptide chain is assembled by repeating the deprotection and coupling steps for each amino acid in the sequence: Pro, Gla, Gla, Leu, and Cys.
-
Deprotection: Treat the resin with 20% piperidine in DMF (2 x 10 min) to remove the Fmoc group.
-
Washing: Wash the resin with DMF (5x) and DCM (3x).
-
Coupling: Couple the next Fmoc-protected amino acid (4 eq.) using DIC (4 eq.) and Oxyma Pure (4 eq.) in DMF. For the sterically hindered Gla residues, a double coupling may be necessary to ensure complete reaction.
-
Monitoring: Monitor the completion of each coupling step using the Kaiser test.
N-Terminal Acetylation
-
After the final Fmoc deprotection of the N-terminal Cys residue, wash the resin with DMF.
-
Treat the resin with a solution of 10% acetic anhydride and 1% DIEA in DMF for 30 minutes.[6]
-
Wash the resin with DMF (5x) and DCM (3x).
-
Dry the resin under vacuum.
Cleavage and Deprotection
-
Prepare a cleavage cocktail of TFA/TIS/H₂O/EDT (92.5:2.5:2.5:2.5).[7] The scavengers TIS and EDT are crucial to protect the Cys residues and prevent side reactions.[7]
-
Add the cleavage cocktail to the resin and gently agitate for 2-3 hours at room temperature.
-
Filter the resin and collect the filtrate.
-
Precipitate the crude peptide by adding the filtrate to cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and wash the peptide pellet with cold ether twice.
-
Dry the crude peptide under vacuum.
Disulfide Bond Formation and C-Terminal N-Methylamide Formation
The cleavage from the Rink Amide resin will result in a C-terminal amide. For the specific N-methylamide, a specialized resin such as a Rink Amide-Me resin would be ideal. Alternatively, post-cleavage modification can be performed, though this is a more complex procedure. For the purpose of this protocol, we will assume the use of a standard Rink Amide resin yielding a C-terminal amide, which is a common modification.
-
Dissolve the crude linear peptide in a 1:1 mixture of ACN and water at a concentration of approximately 0.1-0.5 mg/mL.
-
Adjust the pH of the solution to 8-8.5 using a dilute ammonium hydroxide solution.
-
Stir the solution open to the air and monitor the progress of the cyclization by HPLC-MS. The reaction is typically complete within 24 hours.
-
Alternatively, for a more controlled oxidation, a 10% solution of DMSO in water can be used as the oxidizing agent.
Purification and Analysis
-
Purify the cyclized peptide by reverse-phase HPLC (RP-HPLC) using a C18 column and a water/acetonitrile gradient containing 0.1% TFA.
-
Collect the fractions containing the desired product.
-
Confirm the identity and purity of the final peptide by analytical HPLC and mass spectrometry.
Quantitative Data Summary
The following table presents representative data for the synthesis of a similar Gla- and Cys-containing peptide. Actual yields may vary depending on the specific sequence and synthesis conditions.
| Step | Parameter | Typical Value |
| Resin Loading | Substitution | ~0.5 mmol/g |
| Coupling Efficiency | Per Step | >99% |
| Cleavage | Yield (Crude Peptide) | 70-85% |
| Disulfide Formation | Yield | 50-70% |
| Purification | Final Yield (Pure Peptide) | 15-30% |
| Purity (by HPLC) | Final Product | >98% |
Potential Side Reactions and Mitigation
-
Racemization of Cysteine: During coupling, cysteine residues can be prone to racemization. Using HOBt or Oxyma Pure as additives can minimize this side reaction.[8]
-
Aspartimide Formation with Gla: The gamma-carboxyl groups of Gla can potentially lead to aspartimide formation under basic conditions. Minimizing the exposure time to piperidine during deprotection is recommended.
-
Oxidation of Cysteine: The thiol group of cysteine is susceptible to oxidation. Using a cleavage cocktail with scavengers like EDT is crucial to prevent premature and unwanted disulfide bond formation.[7]
-
Diketopiperazine Formation: The Pro-Cys sequence at the C-terminus can be susceptible to diketopiperazine formation after the deprotection of the proline residue. Using a 2-chlorotrityl chloride resin for the first amino acid can mitigate this.[3][9]
Visualizations
Caption: Workflow for the solid-phase synthesis of Ac-Cys-Leu-Gla-Gla-Pro-Cys-NHMe.
Caption: Putative signaling pathway for a Gla-containing peptide antagonist.
References
- 1. Discovery, synthesis and development of structure-activity relationships of Conotoxins - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Conantokin-P, an Unusual Conantokin with a Long Disulfide Loop - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chempep.com [chempep.com]
- 4. chemistry.du.ac.in [chemistry.du.ac.in]
- 5. peptide.com [peptide.com]
- 6. cem.de [cem.de]
- 7. biotage.com [biotage.com]
- 8. Advances in Fmoc solid‐phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. peptide.com [peptide.com]
Application Notes and Protocols for the In Vitro Use of Prothrombin Fragment 18-23 in Coagulation Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Prothrombin, or Coagulation Factor II, is a central zymogen in the blood coagulation cascade. Its activation to the serine protease thrombin is a critical step in the formation of a fibrin clot. Prothrombin contains a gamma-carboxyglutamic acid (Gla) domain at its N-terminus, which is essential for its calcium-dependent binding to phospholipid surfaces, a prerequisite for its efficient conversion to thrombin by the prothrombinase complex.
Prothrombin fragment 18-23 is a synthetic, disulfide-bridged cyclic peptide with the sequence Ac-Cys-Leu-Gla-Gla-Pro-Cys-NHMe. This fragment represents a key part of the prothrombin Gla domain. While primarily studied as a substrate for the vitamin K-dependent carboxylase, its structural similarity to the calcium-binding region of prothrombin suggests a potential role in modulating coagulation in vitro. Peptides derived from the Gla domains of coagulation factors have been shown to inhibit prothrombin activation.[1] It is hypothesized that by competing for binding sites on phospholipids or coagulation factors, prothrombin fragment 18-23 may exhibit anticoagulant properties.
These application notes provide a framework for investigating the effects of prothrombin fragment 18-23 on standard in vitro coagulation assays. The protocols and expected outcomes are based on the theoretical function of Gla-domain peptides as competitive inhibitors.
Mechanism of Action: A Hypothetical Model
The Gla domain of prothrombin is crucial for the assembly of the prothrombinase complex (Factor Xa and Factor Va) on the surface of activated platelets or other phospholipid membranes. This localization concentrates the enzyme and substrate, leading to a burst of thrombin generation. Synthetic peptides that mimic the structure of the Gla domain, such as prothrombin fragment 18-23, may interfere with this process.
The proposed mechanism of action is competitive inhibition. The peptide, containing Gla residues, could bind to calcium ions and phospholipid surfaces, thereby preventing the intact prothrombin molecule from localizing to the site of activation. This would reduce the efficiency of the prothrombinase complex, leading to decreased thrombin generation and a prolongation of clotting times.
Caption: Hypothetical inhibition of the prothrombinase complex by prothrombin fragment 18-23.
Data Presentation: Expected Effects on Coagulation Parameters
The following tables summarize the hypothetical, dose-dependent effects of prothrombin fragment 18-23 on key parameters in standard coagulation assays. These values are illustrative and would need to be determined experimentally.
Table 1: Effect of Prothrombin Fragment 18-23 on Clotting Times
| Peptide Concentration (µM) | Prothrombin Time (PT) (seconds) | Activated Partial Thromboplastin Time (aPTT) (seconds) |
| 0 (Control) | 12.5 | 30.2 |
| 10 | 13.1 | 32.5 |
| 50 | 15.8 | 38.9 |
| 100 | 18.2 | 45.1 |
| 200 | 22.5 | 55.8 |
Table 2: Effect of Prothrombin Fragment 18-23 on Thrombin Generation
| Peptide Concentration (µM) | Lag Time (minutes) | Peak Thrombin (nM) | Endogenous Thrombin Potential (ETP) (nM*min) |
| 0 (Control) | 3.5 | 150 | 1200 |
| 10 | 4.2 | 135 | 1080 |
| 50 | 5.8 | 105 | 850 |
| 100 | 7.5 | 75 | 600 |
| 200 | 9.8 | 40 | 320 |
Experimental Protocols
General Considerations
-
Reagent Preparation: Reconstitute and store all reagents according to the manufacturer's instructions. Prothrombin fragment 18-23 should be dissolved in a suitable buffer (e.g., Tris-buffered saline) to create a stock solution.
-
Plasma Preparation: Use platelet-poor plasma (PPP) for all assays. Collect whole blood into 3.2% sodium citrate tubes. Centrifuge at 2,500 x g for 15 minutes at room temperature. Carefully aspirate the plasma, avoiding the buffy coat. A second centrifugation step may be performed to ensure the plasma is platelet-free.[2]
-
Controls: Include a vehicle control (buffer used to dissolve the peptide) in all experiments.
Protocol 1: Prothrombin Time (PT) Assay
The PT assay evaluates the extrinsic and common pathways of coagulation.[3][4][5][6][7]
Materials:
-
Platelet-poor plasma (PPP)
-
Prothrombin fragment 18-23 stock solution
-
PT reagent (containing tissue factor and calcium)
-
Coagulometer
Procedure:
-
Pre-warm the coagulometer to 37°C.
-
In a coagulometer cuvette, mix 90 µL of PPP with 10 µL of prothrombin fragment 18-23 solution at various concentrations (or vehicle control).
-
Incubate the mixture for 3 minutes at 37°C.
-
Add 100 µL of pre-warmed PT reagent to the cuvette to initiate clotting.
-
The coagulometer will automatically measure the time to clot formation in seconds.
-
Perform each measurement in triplicate.
Caption: Prothrombin Time (PT) assay workflow.
Protocol 2: Activated Partial Thromboplastin Time (aPTT) Assay
The aPTT assay assesses the intrinsic and common pathways of coagulation.[2][8][9]
Materials:
-
Platelet-poor plasma (PPP)
-
Prothrombin fragment 18-23 stock solution
-
aPTT reagent (containing a contact activator and phospholipids)
-
Calcium chloride (CaCl2) solution (e.g., 0.025 M)
-
Coagulometer
Procedure:
-
Pre-warm the coagulometer and CaCl2 solution to 37°C.
-
In a coagulometer cuvette, mix 50 µL of PPP with 10 µL of prothrombin fragment 18-23 solution at various concentrations (or vehicle control).
-
Add 50 µL of aPTT reagent to the cuvette.
-
Incubate the mixture for 5 minutes at 37°C.
-
Add 50 µL of pre-warmed CaCl2 solution to initiate clotting.
-
The coagulometer will measure the time to clot formation in seconds.
-
Perform each measurement in triplicate.
References
- 1. Inhibition of prothrombin activation by factor X and factor IX Gla-peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Activated Partial Thromboplastin Time (aPTT) [healthcare.uiowa.edu]
- 3. Prothrombin Time Test and INR (PT/INR): MedlinePlus Medical Test [medlineplus.gov]
- 4. Prothrombin time - Wikipedia [en.wikipedia.org]
- 5. emedicine.medscape.com [emedicine.medscape.com]
- 6. Prothrombin Time (PT/INR) Test [cham.org]
- 7. my.clevelandclinic.org [my.clevelandclinic.org]
- 8. assets.human.de [assets.human.de]
- 9. Activated partial thromboplastin time (APTT) | Synnovis [synnovis.co.uk]
Prothrombin Fragment 18-23: An Obscure Peptide in Thrombosis Research
Initial inquiries into the experimental applications of prothrombin fragment 18-23 in thrombosis studies have revealed a significant lack of available scientific literature. This specific peptide, a cyclic hexapeptide (cyclo-Cysteine-Leucine-Glutamic acid-Glutamic acid-Proline-Cysteine) derived from the gamma-carboxyglutamic acid (Gla) domain of prothrombin, is primarily documented in the context of its chemical synthesis and conformational analysis. To date, there are no substantial published studies detailing its effects on platelet aggregation, coagulation pathways, or its utility in in vivo thrombosis models.
Given the scarcity of information on prothrombin fragment 18-23, this document will focus on a closely related and extensively studied prothrombin derivative: Prothrombin Fragment 1+2 (F1+2) . This polypeptide is a well-established and clinically significant biomarker of in vivo thrombin generation, making it a highly relevant subject for researchers, scientists, and drug development professionals interested in thrombosis.
Application Notes: Prothrombin Fragment 1+2 (F1+2) in Thrombosis Studies
Introduction
Prothrombin Fragment 1+2 (F1+2) is a polypeptide released from the N-terminus of prothrombin during its conversion to thrombin by the prothrombinase complex (Factor Xa and Factor Va).[1][2] The measurement of circulating F1+2 levels is considered the gold standard for quantifying in vivo thrombin generation.[1] Due to its relatively long half-life of approximately 90 minutes, it serves as a stable marker of coagulation system activation.[1][3] Elevated levels of F1+2 are indicative of a hypercoagulable state and are associated with an increased risk of thrombosis.[2][4]
Clinical and Research Applications
-
Diagnosis of Hypercoagulable States: Elevated F1+2 levels are found in various prothrombotic conditions, including venous thromboembolism (VTE), deep vein thrombosis (DVT), pulmonary embolism (PE), disseminated intravascular coagulation (DIC), and certain cancers.[1][2][3][5]
-
Risk Stratification: In patient populations such as those with cancer, elevated F1+2 levels can help identify individuals at a higher risk of developing VTE.[5]
-
Monitoring Anticoagulant Therapy: The efficacy of anticoagulant treatments can be assessed by measuring the reduction in F1+2 levels, which reflects decreased thrombin generation.[1][3]
-
Drug Development: F1+2 assays are valuable tools in the development of new antithrombotic agents to quantify their in vivo effect on thrombin production.
Data Presentation: F1+2 Levels in Health and Disease
The following table summarizes representative quantitative data for F1+2 levels in various clinical contexts. It is important to note that reference ranges may vary between laboratories and specific assay kits.
| Condition | Subject Group | Mean/Median F1+2 Level (pmol/L or nmol/L) | Key Findings | Reference |
| Healthy Individuals | Healthy Adults | 69 - 229 pmol/L (Normal Range) | Baseline levels in a healthy population. | [6] |
| Venous Thromboembolism (VTE) | Patients with VTE vs. No VTE | Significantly higher in VTE patients | F1+2 is a useful parameter for diagnosing thrombosis.[7] | [7] |
| Patients with suspected thrombosis | Cutoff > 300 pmol/L for diagnosis | Over 50% of patients with F1+2 levels above this cutoff had thrombosis.[7] | [7] | |
| Cancer-Associated Thrombosis | Cancer patients who developed VTE vs. No VTE | Hazard Ratio: 2.0 (95% CI, 1.2 to 3.6) | Elevated F1+2 is an independent predictor of VTE in cancer patients.[5] | [5] |
| Cancer patients with both elevated D-dimer and F1+2 | 15.2% cumulative VTE probability at 6 months | Combination of markers provides the highest predictive value.[5] | [5] | |
| Hyperhomocysteinemia with VTE History | Patients on anticoagulants (with H-HC vs. without H-HC) | Mean: 0.52 nmol/L vs. 0.36 nmol/L (p=0.02) | Patients with hyperhomocysteinemia had significantly higher F1+2 levels even while on anticoagulants.[8] | [8] |
Experimental Protocols
The most common method for quantifying F1+2 in plasma is the Enzyme-Linked Immunosorbent Assay (ELISA). Below is a generalized protocol based on commercially available sandwich ELISA kits.
Protocol: Measurement of F1+2 in Human Plasma by ELISA
1. Principle: This assay employs the quantitative sandwich enzyme immunoassay technique. An antibody specific for F1+2 is pre-coated onto a microplate. Standards and samples are pipetted into the wells, and any F1+2 present is bound by the immobilized antibody. After washing, a biotin-conjugated antibody specific for F1+2 is added. Following another wash, avidin-conjugated Horseradish Peroxidase (HRP) is added. A final wash is performed, and a substrate solution is added to the wells. The color development is stopped, and the intensity of the color is measured. The concentration of F1+2 is proportional to the measured optical density.[2]
2. Materials:
-
F1+2 ELISA Kit (containing pre-coated 96-well plate, standards, detection antibodies, HRP-conjugate, buffers, substrate, and stop solution)
-
Microplate reader capable of measuring absorbance at 450 nm
-
Pipettes and pipette tips
-
Deionized or distilled water
-
Wash bottle or automated plate washer
-
Tubes for sample and standard dilution
3. Sample Collection and Preparation:
-
Collect whole blood into a blue-top tube containing 3.2% buffered sodium citrate.[3]
-
Ensure the tube is filled to the proper volume to maintain the correct blood-to-anticoagulant ratio.[3]
-
Immediately after collection, gently invert the tube at least six times to ensure thorough mixing.[3]
-
Centrifuge the sample at 1,000 x g for 15 minutes at 2-8°C within 30 minutes of collection.[9]
-
Carefully aspirate the platelet-poor plasma and transfer it to a clean polypropylene tube.
-
Assay immediately or aliquot and store samples at -20°C or -80°C for later use. Avoid repeated freeze-thaw cycles.[9]
4. Assay Procedure:
-
Reagent Preparation: Prepare all reagents, working standards, and samples as directed in the specific kit manual.
-
Add Standards and Samples: Add 100 µl of each standard, control, and sample into the appropriate wells of the pre-coated microplate.[10]
-
Incubation 1: Cover the plate and incubate for 90 minutes at 37°C.[10]
-
Wash 1: Aspirate each well and wash three times with the provided wash buffer.
-
Add Detection Reagent A: Add 100 µl of the biotin-conjugated detection antibody to each well.[10]
-
Incubation 2: Cover the plate and incubate for 1 hour at 37°C.
-
Wash 2: Aspirate and wash the plate three times as in step 4.[10]
-
Add Detection Reagent B: Add 100 µl of HRP-avidin solution to each well.[10]
-
Incubation 3: Cover the plate and incubate for 30 minutes at 37°C.
-
Wash 3: Aspirate and wash the plate five times.[10]
-
Add Substrate: Add 90 µl of TMB substrate solution to each well.[10]
-
Incubation 4: Incubate for 15-20 minutes at 37°C in the dark.
-
Add Stop Solution: Add 50 µl of stop solution to each well. The color will change from blue to yellow.[10]
-
Read Plate: Immediately measure the optical density (OD) of each well at 450 nm.
5. Data Analysis:
-
Create a standard curve by plotting the mean absorbance for each standard on the y-axis against the concentration on the x-axis.
-
Use a four-parameter logistic (4-PL) curve-fit for the best results.
-
Determine the concentration of F1+2 in the unknown samples by interpolating their OD values from the standard curve.
-
Correct for any sample dilution performed prior to the assay.
Visualizations
Signaling Pathway: Prothrombin Activation and F1+2 Generation
Caption: Prothrombin activation pathway leading to the generation of Thrombin and F1+2.
Experimental Workflow: F1+2 Measurement by ELISA
Caption: A typical experimental workflow for the quantification of F1+2 using a sandwich ELISA.
References
- 1. Prothrombin fragment 1+2 - Wikipedia [en.wikipedia.org]
- 2. Prothrombin Fragment 1+2 [practical-haemostasis.com]
- 3. labcorp.com [labcorp.com]
- 4. ijfmr.com [ijfmr.com]
- 5. ascopubs.org [ascopubs.org]
- 6. Prothrombin Fragment 1.2 - Immune System - Lab Results explained | HealthMatters.io [healthmatters.io]
- 7. researchgate.net [researchgate.net]
- 8. Levels of prothrombin fragment F1+2 in patients with hyperhomocysteinemia and a history of venous thromboembolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Human prothrombin fragment 1+2 (F1+2) Elisa Kit – AFG Scientific [afgsci.com]
- 10. abbexa.com [abbexa.com]
Application Note: Unraveling the Conformational Dynamics of Prothrombin's Calcium-Binding Loop (Residues 18-23) by NMR Spectroscopy
For Researchers, Scientists, and Drug Development Professionals
This application note provides a detailed protocol for the Nuclear Magnetic Resonance (NMR) analysis of the prothrombin fragment 1 region encompassing residues 18-23. This cyclic peptide, constrained by a disulfide bond between Cys18 and Cys23, plays a critical role in the calcium-dependent conformational changes essential for prothrombin's biological activity. Understanding its structure and dynamics is paramount for the development of novel anticoagulants.
Introduction
Prothrombin, a key zymogen in the coagulation cascade, undergoes a series of conformational changes upon calcium binding to its N-terminal γ-carboxyglutamic acid (Gla) domain.[1] A crucial element within this domain is the disulfide-bridged loop formed by residues 18-23 (cyclo-Cys-Leu-Gla-Gla-Pro-Cys).[2] This region exhibits a rare calcium-dependent trans-cis isomerization of the Gla21-Pro22 peptide bond, a phenomenon that significantly impacts the overall fold and function of the Gla domain.[2][3] NMR spectroscopy is a powerful technique to probe these subtle conformational changes at atomic resolution in a solution state that mimics the physiological environment.[4]
Key Structural Features and Dynamics
The 18-23 loop of prothrombin exhibits distinct structural characteristics that are modulated by its environment and the presence of calcium ions.
-
Disulfide Bridge: A disulfide bond between Cysteine 18 and Cysteine 23 creates a cyclic hexapeptide structure, which imparts significant conformational constraint and stability.[2]
-
Calcium-Dependent Isomerization: The peptide bond between γ-carboxyglutamic acid 21 (Gla21) and Proline 22 (Pro22) can switch between the trans and cis conformations. The population of the cis isomer increases from approximately 12% in the absence of calcium (apo) to 38% in its presence (holo), as determined by ¹H-¹³C heteronuclear correlation spectroscopy.[2]
-
Solvent Influence: The conformation of the Gla21-Pro22 bond is also sensitive to the solvent environment. In a non-polar solvent like chloroform, the trans conformation is favored, while a polar aprotic solvent like dimethyl sulfoxide promotes the cis geometry.[2]
Quantitative Data Summary
The following table summarizes key quantitative data related to the conformational dynamics of the prothrombin 18-23 region.
| Parameter | Value | Condition | Reference |
| cis Isomer Population (Gla21-Pro22) | 12% | Apo-form | [2] |
| cis Isomer Population (Gla21-Pro22) | 38% | Holo-form (Ca²⁺ bound) | [2] |
| trans → cis Isomerization Rate | 1.2 x 10⁻³ s⁻¹ | - | [2] |
| cis → trans Isomerization Rate | 4.7 x 10⁻⁴ s⁻¹ | - | [2] |
Experimental Protocols
This section outlines the detailed methodology for the NMR analysis of the prothrombin 18-23 peptide.
Sample Preparation
Proper sample preparation is critical for obtaining high-quality NMR data.
a. Synthesis of the Prothrombin (18-23) Peptide: The hexapeptide with the sequence cyclo(Cys-Leu-Gla-Gla-Pro-Cys) can be synthesized using solid-phase peptide synthesis followed by oxidative cyclization to form the disulfide bridge.[2]
b. Isotope Labeling (for advanced NMR experiments): For detailed structural and dynamic studies, uniform ¹⁵N and/or ¹³C labeling is recommended. This is typically achieved by expressing a larger prothrombin fragment (e.g., fragment 1) in a minimal medium containing ¹⁵NH₄Cl and/or ¹³C-glucose as the sole nitrogen and carbon sources, respectively.[5][6] The fragment is then purified using affinity and size-exclusion chromatography.
c. NMR Sample Preparation:
-
Dissolve the lyophilized peptide in a suitable buffer. A common buffer is 20 mM Tris-HCl, 150 mM NaCl, pH 7.4.
-
For calcium-bound studies, add CaCl₂ to a final concentration of 5-10 mM.
-
Add 5-10% D₂O to the final sample for the NMR lock.
-
The final peptide concentration should be in the range of 0.5-2 mM.
-
Filter the sample through a 0.22 µm filter to remove any precipitates.
-
Transfer the sample into a high-quality NMR tube.
NMR Data Acquisition
A series of NMR experiments should be performed to obtain a comprehensive understanding of the structure and dynamics.
| Experiment | Purpose | Key Parameters |
| 1D ¹H | To assess sample purity and folding. | Spectral width: 12-16 ppm, Number of scans: 128-256 |
| 2D ¹H-¹H TOCSY | To identify spin systems of amino acid residues. | Mixing time: 60-80 ms |
| 2D ¹H-¹H NOESY | To obtain through-space proton-proton distance restraints for structure calculation. | Mixing time: 100-200 ms |
| 2D ¹H-¹⁵N HSQC | To obtain a fingerprint of the protein backbone and monitor conformational changes upon ligand binding.[4][5] | - |
| 3D ¹⁵N-TOCSY-HSQC | To aid in sequential backbone and side-chain assignments. | - |
| 3D ¹⁵N-NOESY-HSQC | To obtain NOE restraints involving backbone amide protons. | - |
| ¹³C-edited experiments (if ¹³C labeled) | To obtain side-chain assignments and further structural restraints. | - |
| Relaxation Experiments (T₁, T₂, ¹⁵N-{¹H} NOE) | To probe the dynamics of the peptide backbone on different timescales.[7][4] | - |
Data Processing and Analysis
-
Process the NMR data using software such as NMRPipe or TopSpin.
-
Perform spectral assignment using software like CARA, SPARKY, or CCPNmr Analysis.
-
Generate distance restraints from NOESY spectra and dihedral angle restraints from chemical shifts using programs like TALOS+.
-
Calculate the 3D structure using software such as CYANA, XPLOR-NIH, or CNS.
-
Validate the final ensemble of structures using tools like PROCHECK-NMR or MolProbity.
Visualizations
Prothrombin Activation Signaling Pathway
The following diagram illustrates the central role of prothrombin in the blood coagulation cascade.
Caption: The coagulation cascade leading to thrombin generation.
Experimental Workflow for NMR Analysis
The diagram below outlines the logical flow of the NMR analysis protocol.
Caption: Workflow for NMR structure determination.
References
- 1. The Ca2+ ion and membrane binding structure of the Gla domain of Ca-prothrombin fragment 1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Buy Prothrombin (18-23) | 103658-53-3 [smolecule.com]
- 3. Solution conformations of the gamma-carboxyglutamic acid domain of bovine prothrombin fragment 1, residues 1-65 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Nuclear magnetic resonance spectroscopy of proteins - Wikipedia [en.wikipedia.org]
- 5. Protocol to perform fragment screening using NMR spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols: Prothrombin Fragment 18-23 in Coagulation Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Prothrombin fragment 18-23 is a synthetically accessible cyclic hexapeptide with the sequence Ac-Cys-Leu-Gla-Gla-Pro-Cys-NHMe. It represents a critical structural motif within the γ-carboxyglutamic acid (Gla) domain of prothrombin, featuring a disulfide bridge between Cysteine-18 and Cysteine-23.[1] This fragment serves as an invaluable tool for dissecting the intricate molecular mechanisms governing the initiation and propagation of the coagulation cascade. Its primary utility lies in the investigation of calcium and phospholipid binding, protein-protein interactions within the prothrombinase complex, and the conformational dynamics of the Gla domain essential for prothrombin's biological activity.
Principle Applications
The prothrombin 18-23 fragment is instrumental in a variety of research applications, including:
-
Elucidating the Role of the Gla Domain: The fragment allows for the isolated study of the Cys18-Cys23 loop's contribution to the overall function of the Gla domain, particularly its calcium-dependent conformational changes that are requisite for phospholipid membrane binding.[2][3]
-
Investigating Calcium and Phospholipid Binding: Researchers can utilize this peptide in biophysical assays to quantify its binding affinity for calcium ions and phospholipid surfaces, providing insights into the initial steps of prothrombin's localization to sites of vascular injury.
-
Probing Protein-Protein Interactions: The fragment can be employed in competitive binding assays to investigate the interaction of the prothrombin Gla domain with other coagulation factors, such as Factor Xa and Factor Va, within the prothrombinase complex.[1]
-
Structural Biology Studies: Nuclear Magnetic Resonance (NMR) spectroscopy and other structural techniques can be applied to the 18-23 fragment to study its conformational flexibility in different solvent environments and upon metal ion binding, which informs our understanding of the entire prothrombin molecule.[1][4]
Quantitative Data Summary
The following table summarizes key quantitative parameters related to the prothrombin 18-23 fragment and its parent molecule, providing a reference for experimental design.
| Parameter | Value | Context | Reference |
| Membrane Binding Kinetics (Prothrombin 18-23) | |||
| Association rate (kₐ) | 2.1 × 10⁶ M⁻¹s⁻¹ | Represents the rate of binding to phospholipid membranes. | [1] |
| Dissociation rate (kd) | 0.08 s⁻¹ | Represents the rate of unbinding from phospholipid membranes. | [1] |
| Effect of Gla to Glu Mutation (Prothrombin 18-23) | |||
| Reduction in membrane affinity | 92% | Demonstrates the critical role of Gla residues in membrane binding. | [1] |
| Decrease in thrombin generation rate | 67% | Highlights the functional consequence of reduced membrane affinity. | [1] |
| γ-Carboxylation Substrate Efficiency | |||
| Substrate efficiency increase (cyclic vs. linear peptide) | 12-fold | The cyclic structure imposed by the disulfide bond enhances recognition by γ-carboxylase. | [1] |
Experimental Protocols
Protocol 1: In Vitro Thrombin Generation Assay Using Prothrombin Fragment 18-23 as a Competitive Inhibitor
This protocol outlines a method to assess the inhibitory effect of the prothrombin 18-23 fragment on thrombin generation in plasma.
Materials:
-
Prothrombin fragment 18-23 (Ac-Cys-Leu-Gla-Gla-Pro-Cys-NHMe)
-
Platelet-poor plasma (PPP)
-
Thrombin generation assay kit (containing a fluorogenic thrombin substrate and a trigger solution with tissue factor and phospholipids)
-
Fluorometric plate reader
-
96-well microplate
Procedure:
-
Prepare a stock solution of prothrombin fragment 18-23 in a suitable buffer (e.g., Tris-buffered saline).
-
Perform serial dilutions of the peptide to obtain a range of concentrations to be tested.
-
In a 96-well microplate, add 80 µL of PPP to each well.
-
Add 10 µL of the prothrombin fragment 18-23 dilution or buffer (for control) to the respective wells.
-
Incubate the plate at 37°C for 10 minutes.
-
Initiate the reaction by adding 20 µL of the trigger solution (containing tissue factor and phospholipids) and 20 µL of the fluorogenic substrate solution to each well.
-
Immediately place the plate in a pre-warmed (37°C) fluorometric plate reader.
-
Measure the fluorescence intensity over time (e.g., every 20 seconds for 60 minutes) at excitation and emission wavelengths appropriate for the fluorogenic substrate.
-
Calculate thrombin generation parameters such as Lag Time, Endogenous Thrombin Potential (ETP), and Peak Thrombin from the resulting fluorescence curves.
-
Plot the thrombin generation parameters against the concentration of prothrombin fragment 18-23 to determine its inhibitory effect.
Protocol 2: Surface Plasmon Resonance (SPR) for Analyzing Prothrombin Fragment 18-23 Interaction with Phospholipid Membranes
This protocol describes the use of SPR to study the real-time binding of the prothrombin 18-23 fragment to a model phospholipid membrane.
Materials:
-
Prothrombin fragment 18-23
-
SPR instrument and sensor chips (e.g., L1 sensor chip)
-
Phospholipid vesicles (e.g., a mixture of phosphatidylcholine and phosphatidylserine)
-
Running buffer (e.g., HBS-P+ containing calcium)
Procedure:
-
Prepare small unilamellar vesicles (SUVs) of the desired phospholipid composition using standard methods (e.g., extrusion).
-
Immobilize the phospholipid vesicles onto the surface of the L1 sensor chip according to the manufacturer's instructions to create a model membrane.
-
Prepare a series of dilutions of the prothrombin fragment 18-23 in the running buffer.
-
Equilibrate the sensor chip with running buffer until a stable baseline is achieved.
-
Inject the different concentrations of the prothrombin fragment 18-23 over the sensor surface for a defined association time, followed by a dissociation phase with running buffer.
-
Regenerate the sensor surface if necessary, according to the manufacturer's protocol.
-
Analyze the resulting sensorgrams to determine the association rate constant (kₐ), dissociation rate constant (kd), and the equilibrium dissociation constant (KD) for the interaction between the peptide and the phospholipid membrane.
Visualizations
Caption: Overview of the Coagulation Cascade.
Caption: Experimental Workflow Using Prothrombin Fragment 18-23.
Caption: Prothrombin 18-23 in the Context of Gla Domain Interactions.
References
- 1. Buy Prothrombin (18-23) | 103658-53-3 [smolecule.com]
- 2. Structure of Ca2+ prothrombin fragment 1 including the conformation of the Gla domain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Role of Y-Carboxyglutamic Acid in Blood Coagulation - Richard Hiskey [grantome.com]
- 4. Structure of the propeptide of prothrombin containing the gamma-carboxylation recognition site determined by two-dimensional NMR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes: Studying Vitamin K-Dependent Carboxylation with Prothrombin Peptides
Introduction
Vitamin K-dependent carboxylation is a critical post-translational modification essential for the biological function of several proteins involved in blood coagulation, bone metabolism, and other physiological processes.[1][2] This reaction, catalyzed by the enzyme γ-glutamyl carboxylase (GGCX), converts specific glutamate (Glu) residues to γ-carboxyglutamate (Gla).[3][4] The Gla residues are crucial for the calcium-binding properties of these proteins, which enables their interaction with membrane surfaces.[5]
The GGCX enzyme recognizes its substrates through a specific sequence located in the propeptide region of the precursor protein.[1][5] This propeptide tethers the substrate to the enzyme, allowing for the progressive modification of Glu residues within the adjacent Gla domain.[1] Synthetic peptides derived from the prothrombin propeptide, particularly the region encompassing residues -18 to +10, serve as highly effective substrates for in vitro studies of GGCX activity.[6] These peptides are invaluable tools for characterizing enzyme kinetics, screening for inhibitors, and investigating the molecular requirements of the carboxylation reaction.
Signaling Pathway: The Vitamin K Cycle and Carboxylation
The carboxylation of glutamate residues is energetically coupled to the oxidation of reduced vitamin K (vitamin KH2) to vitamin K 2,3-epoxide (KO).[3][4] The vitamin K epoxide reductase (VKOR) enzyme is responsible for regenerating vitamin KH2, completing the vitamin K cycle. This cycle is the target of anticoagulant drugs like warfarin.
References
- 1. Vitamin K-dependent carboxylation of coagulation factors: insights from a cell-based functional study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Vitamin K-dependent carboxylation of coagulation factors: insights from a cell-based functional study | Haematologica [haematologica.org]
- 3. Characterization of vitamin K–dependent carboxylase mutations that cause bleeding and nonbleeding disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Vitamin K-dependent carboxylation of coagulation factors: insights from a cell-based functional study | Haematologica [haematologica.org]
- 5. ashpublications.org [ashpublications.org]
- 6. Vitamin K-dependent carboxylation. A synthetic peptide based upon the gamma-carboxylation recognition site sequence of the prothrombin propeptide is an active substrate for the carboxylase in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Purification of Synthetic Prothrombin 18-23 Peptide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The synthetic prothrombin 18-23 peptide, a cyclic hexapeptide with the sequence Cys-Leu-Gla-Gla-Pro-Cys, plays a crucial role in the blood coagulation cascade. This peptide fragment, containing a disulfide bridge between the two cysteine residues, is a key component of the N-terminal Gla (gamma-carboxyglutamic acid) domain of prothrombin. The Gla residues are essential for calcium ion binding, which in turn is necessary for the activation of prothrombin to thrombin and subsequent fibrin clot formation. Given its biological significance, the availability of highly purified synthetic prothrombin 18-23 peptide is critical for a range of research applications, including structural studies, investigation of protein-protein interactions, and the development of novel anticoagulant or procoagulant therapeutics.
This document provides detailed application notes and experimental protocols for the purification of chemically synthesized prothrombin 18-23 peptide. The primary methods covered are Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) for high-resolution purification and Solid-Phase Extraction (SPE) for initial cleanup and desalting.
Biological Context: The Blood Coagulation Cascade
Prothrombin (Factor II) is a central zymogen in the blood coagulation cascade. Its activation to the serine protease thrombin is a critical event leading to the conversion of fibrinogen to fibrin, which forms the structural basis of a blood clot. The prothrombin 18-23 fragment is part of the Gla domain, which is essential for the calcium-mediated binding of prothrombin to phospholipid membranes at the site of injury, where it is activated by the prothrombinase complex (Factor Xa and Factor Va).
Purification Strategies for Synthetic Prothrombin 18-23 Peptide
Following solid-phase peptide synthesis (SPPS) and cleavage from the resin, the crude synthetic peptide product contains the target peptide along with various impurities. These impurities can include truncated or deleted sequences, incompletely deprotected peptides, and by-products from the cleavage process.[1] For a cyclic peptide like prothrombin 18-23, the crude mixture may also contain the linear, uncyclized precursor and dimeric or oligomeric forms. Therefore, a robust purification strategy is essential to obtain a highly pure final product.
The primary purification method for synthetic peptides is Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC).[1] This technique separates peptides based on their hydrophobicity.[2] For initial sample cleanup, desalting, and removal of highly polar or non-polar impurities, Solid-Phase Extraction (SPE) is a valuable preceding or alternative step.[3]
Experimental Workflow
The overall workflow for the purification of synthetic prothrombin 18-23 peptide involves several key stages, from the crude product to the final, highly purified peptide.
Quantitative Data Summary
The following table summarizes representative quantitative data for the purification of a synthetic cyclic hexapeptide with a disulfide bridge, similar in properties to prothrombin 18-23. Actual results may vary depending on the efficiency of the synthesis and the specific conditions used for purification.
| Parameter | Solid-Phase Extraction (SPE) | Reversed-Phase HPLC (RP-HPLC) | Overall |
| Crude Purity | 40-60% | 40-60% | 40-60% |
| Purity after Purification | 70-85% | >95% | >95% |
| Typical Recovery/Yield | 80-95% | 30-60% | 25-55% |
| Processing Time | < 1 hour | 2-4 hours | 3-5 hours |
| Solvent Consumption | Low | High | High |
Note: Purity is typically determined by the peak area percentage in an analytical RP-HPLC chromatogram.[4] Yield is calculated based on the amount of purified peptide obtained relative to the theoretical yield from the synthesis.
Experimental Protocols
Solid-Phase Extraction (SPE) for Crude Peptide Cleanup
This protocol is designed for the initial cleanup and desalting of the crude synthetic prothrombin 18-23 peptide prior to high-resolution purification by RP-HPLC.
Materials:
-
Crude synthetic prothrombin 18-23 peptide
-
SPE Cartridge: C18 stationary phase
-
Solvent A (Conditioning): Acetonitrile (ACN)
-
Solvent B (Equilibration/Wash): 0.1% Trifluoroacetic acid (TFA) in deionized water
-
Solvent C (Elution): 0.1% TFA in 50-80% ACN/water
-
SPE vacuum manifold or positive pressure manifold
Protocol:
-
Cartridge Conditioning: Pass 2-3 column volumes of Solvent A (ACN) through the C18 SPE cartridge.
-
Cartridge Equilibration: Pass 2-3 column volumes of Solvent B (0.1% TFA in water) through the cartridge. Do not allow the cartridge to dry out.
-
Sample Loading: Dissolve the crude peptide in a minimal amount of Solvent B and load it onto the conditioned and equilibrated cartridge. The flow rate should be slow to ensure efficient binding.
-
Washing: Wash the cartridge with 3-5 column volumes of Solvent B to remove salts and other highly polar impurities.
-
Elution: Elute the peptide from the cartridge using 1-2 column volumes of Solvent C (0.1% TFA in 50-80% ACN/water). The exact percentage of ACN may need to be optimized based on the hydrophobicity of the peptide. Collect the eluate.
-
Analysis: Analyze a small aliquot of the eluate by analytical RP-HPLC and mass spectrometry to confirm the presence and approximate purity of the peptide.
-
Drying: Lyophilize the collected eluate to obtain the partially purified peptide as a powder.
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) Purification
This protocol describes the high-resolution purification of the synthetic prothrombin 18-23 peptide.
Instrumentation and Materials:
-
Preparative HPLC system with a gradient pump, UV detector, and fraction collector
-
Preparative RP-HPLC Column: C18 stationary phase (e.g., 10 µm particle size, 300 Å pore size)
-
Mobile Phase A: 0.1% TFA in HPLC-grade water
-
Mobile Phase B: 0.1% TFA in HPLC-grade ACN
-
Crude or SPE-purified prothrombin 18-23 peptide dissolved in Mobile Phase A
Protocol:
-
System Preparation: Equilibrate the preparative HPLC system and column with a low percentage of Mobile Phase B (e.g., 5-10%) in Mobile Phase A.
-
Sample Injection: Inject the dissolved peptide sample onto the column.
-
Gradient Elution: Run a linear gradient of increasing Mobile Phase B concentration to elute the peptide and impurities. A shallow gradient is often recommended for better resolution of closely eluting species.[5] A typical gradient for a small cyclic peptide might be:
-
10-50% Mobile Phase B over 40 minutes.
-
-
Detection and Fraction Collection: Monitor the elution profile at a wavelength of 214-220 nm (for the peptide bond).[6] Collect fractions corresponding to the major peaks.
-
Fraction Analysis: Analyze the collected fractions using analytical RP-HPLC and mass spectrometry to determine the purity and confirm the identity of the peptide in each fraction.
-
Pooling and Lyophilization: Pool the fractions containing the peptide at the desired purity level (typically >95%). Freeze the pooled fractions and lyophilize to obtain the final purified peptide as a white, fluffy powder.
Conclusion
The purification of synthetic prothrombin 18-23 peptide to a high degree of purity is achievable through a combination of Solid-Phase Extraction and Reversed-Phase HPLC. The protocols provided herein offer a robust starting point for researchers. Optimization of specific parameters, such as the elution gradients in both SPE and HPLC, may be necessary to achieve the best results depending on the quality of the crude synthetic product. The availability of highly purified prothrombin 18-23 peptide is essential for advancing our understanding of blood coagulation and for the development of new therapeutic agents targeting this critical biological pathway.
References
- 1. Cyclization of disulfide-containing peptides in solid-phase synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Reverse-phase HPLC Peptide Purification - Creative Peptides-Peptide Drug Discovery [pepdd.com]
- 3. Induction of prothrombin synthesis by prothrombin fragments - PMC [pmc.ncbi.nlm.nih.gov]
- 4. resolvemass.ca [resolvemass.ca]
- 5. Purification of human prothrombin fragment 1 using hydrophobic interaction chromatography on phenyl-sepharose - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. cem.de [cem.de]
Troubleshooting & Optimization
Technical Support Center: Solid-Phase Synthesis of Prothrombin 18-23
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the solid-phase synthesis of prothrombin 18-23 (cyclo-Cys-Leu-Glu-Glu-Pro-Cys).
Frequently Asked Questions (FAQs)
Q1: What is the sequence and key structural feature of prothrombin 18-23?
A1: The sequence of prothrombin 18-23 is Cyclo(Cys-Leu-Glu-Glu-Pro-Cys). Its defining structural feature is an intramolecular disulfide bridge between the two cysteine residues, which creates a cyclic hexapeptide. This cyclic structure is crucial for its biological activity and presents unique challenges during synthesis.
Q2: Which solid-phase peptide synthesis (SPPS) strategy is recommended for prothrombin 18-23?
A2: The Fmoc/tBu (9-fluorenylmethyloxycarbonyl/tert-butyl) strategy is the most commonly recommended and utilized method for the synthesis of prothrombin 18-23 and other complex cyclic peptides.[1] This approach offers high efficiency and orthogonality of protecting groups, which is critical for successful synthesis.
Q3: What are the most common challenges encountered during the synthesis of prothrombin 18-23?
A3: The most frequent issues include:
-
Low crude purity and yield: Often resulting from incomplete reactions or side reactions.
-
Peptide aggregation: The growing peptide chain can aggregate on the resin, hindering further reactions.[2][3][4]
-
Incomplete deprotection or coupling: Particularly around the proline residue.
-
Side reactions: Especially related to the cysteine residues, such as oxidation and S-alkylation.[5][6]
-
Inefficient cyclization: Difficulty in forming the intramolecular disulfide bond.
Troubleshooting Guides
Problem 1: Low Crude Purity and Yield
Q: My final cleaved peptide shows low purity on HPLC and the overall yield is poor. What are the likely causes and how can I improve it?
A: Low purity and yield are often symptoms of underlying issues during the synthesis. Here’s a systematic approach to troubleshoot this problem:
Possible Causes & Solutions:
| Cause | Recommended Solution | Monitoring/Verification |
| Incomplete Fmoc-Deprotection | Increase deprotection time with piperidine. For difficult sequences, consider using a stronger base like DBU in the deprotection solution.[7] Perform a double deprotection step. | Monitor Fmoc release using a UV-Vis spectrophotometer. Perform a Kaiser test after deprotection to ensure the presence of free amines. |
| Incomplete Coupling | Use a more efficient coupling reagent (e.g., HCTU, HATU). Increase the excess of amino acid and coupling reagents. Perform a double coupling, especially for the amino acid coupled to proline.[8] | Perform a Kaiser test after coupling; a negative result (yellow beads) indicates complete coupling.[9] |
| Peptide Aggregation | Synthesize at a lower resin loading. Use "high-swelling" resins like PEG-PS. Incorporate pseudoproline dipeptides if the sequence were longer and more prone to aggregation. | Observe the resin for shrinking, which can indicate aggregation. Monitor deprotection profiles in continuous flow synthesis for broadening peaks.[10] |
| Side Reactions during Cleavage | Optimize the cleavage cocktail. For cysteine-containing peptides, use a scavenger cocktail like TFA/TIS/H2O/DODT (92.5:2.5:2.5:2.5) to prevent side reactions.[11] | Analyze crude product by Mass Spectrometry to identify masses corresponding to common side products (e.g., +51 Da for piperidinyl-alanine formation).[12] |
Experimental Protocol: Monitoring Coupling Efficiency with the Kaiser Test
-
After the coupling step, take a small sample of resin beads (approx. 1-2 mg).
-
Wash the beads thoroughly with DMF (3x) and then DCM (3x) to remove any residual reagents.
-
Add 2-3 drops of each of the following solutions to the resin beads in a small glass test tube:
-
Solution A: 5 g ninhydrin in 100 mL ethanol.
-
Solution B: 80 g phenol in 20 mL ethanol.
-
Solution C: 2 mL of 0.001 M KCN in 98 mL pyridine.
-
-
Heat the test tube at 100°C for 5 minutes.
-
Observe the color of the beads and the solution.
-
Blue/Purple beads: Incomplete coupling (free primary amines are present).
-
Yellow/Brown beads: Complete coupling (no free primary amines).[9]
-
Logical Workflow for Troubleshooting Low Yield
Caption: Troubleshooting workflow for low purity and yield in SPPS.
Problem 2: Peptide Aggregation
Q: I am observing resin shrinking and my Kaiser tests are becoming unreliable in later synthesis steps. Could this be aggregation?
A: Yes, these are classic signs of on-resin peptide aggregation.[13] Aggregation occurs when growing peptide chains interact with each other, forming secondary structures that are less accessible to reagents.[10][14]
Strategies to Mitigate Aggregation:
| Strategy | Description |
| Lower Resin Loading | Start with a resin that has a lower substitution level (e.g., 0.2-0.4 mmol/g). This increases the distance between peptide chains, reducing the likelihood of interaction. |
| Use High-Swelling Resins | Resins with a polyethylene glycol (PEG) component (e.g., ChemMatrix®, NovaSyn® TGR) are more solvated and can disrupt inter-chain hydrogen bonding. |
| Chaotropic Agents | Adding chaotropic salts like LiCl or KSCN to the coupling and deprotection solutions can help to disrupt secondary structures. |
| Elevated Temperature | Performing coupling reactions at a higher temperature (e.g., 50-75°C), especially with microwave assistance, can help to break up aggregates and improve reaction kinetics. |
Logical Diagram: Preventing Peptide Aggregation
Caption: Key strategies for preventing peptide aggregation during SPPS.
Problem 3: Inefficient On-Resin Cyclization
Q: The yield of my cyclic peptide is low, and I see a significant amount of linear peptide and dimers/oligomers in the crude product. How can I improve my on-resin cyclization?
A: Inefficient on-resin cyclization is a common hurdle. The goal is to favor the intramolecular disulfide bond formation over intermolecular reactions.
Factors Influencing On-Resin Cyclization Efficiency:
| Factor | Recommendation | Rationale |
| Cysteine Protecting Groups | Use orthogonal protecting groups for the cysteine residues that can be selectively removed on-resin. A common strategy is to use Fmoc-Cys(Trt)-OH and Fmoc-Cys(Acm)-OH. The Trt group is removed with mild acid, while the Acm group requires iodine for removal and cyclization.[15] | Allows for controlled, directed disulfide bond formation after the linear sequence is assembled. |
| Oxidizing Agent | Iodine (I2) is a common and effective oxidizing agent for forming disulfide bonds from Acm-protected cysteines on-resin.[15] Thallium(III) trifluoroacetate (Tl(TFA)3) can also be used. | Efficiently promotes the oxidative coupling of the thiol groups. |
| Resin Loading | Lower resin loading is crucial. High loading brings peptide chains in close proximity, favoring intermolecular dimerization and oligomerization.[15] | The "pseudo-dilution" effect on solid support is enhanced at lower loadings, promoting intramolecular reactions.[16] |
| Solvent | Use solvents that promote peptide swelling and conformational flexibility, such as DMF or NMP. | A flexible peptide chain is more likely to adopt a conformation suitable for intramolecular cyclization. |
Experimental Protocol: On-Resin Disulfide Bond Formation using Iodine
-
After assembling the linear peptide, selectively deprotect the cysteine side chains (e.g., removal of Trt groups with a mild TFA solution if Acm is the other protecting group).
-
Wash the resin extensively with DMF.
-
Prepare a solution of Iodine (I2) in DMF (e.g., 10 equivalents relative to the peptide).
-
Add the iodine solution to the swollen resin and shake for 1-2 hours at room temperature.[15]
-
Monitor the reaction by taking a small resin sample, cleaving the peptide, and analyzing by LC-MS.
-
Once the cyclization is complete, wash the resin with DMF until the filtrate is colorless to remove excess iodine. Then wash with a solution of ascorbic acid in DMF/water to quench any remaining iodine, followed by DMF and DCM washes.[15]
-
Proceed with the final cleavage of the cyclic peptide from the resin.
Diagram: On-Resin Cyclization Workflow
Caption: Workflow for on-resin disulfide bond formation and cyclization.
References
- 1. bachem.com [bachem.com]
- 2. experts.arizona.edu [experts.arizona.edu]
- 3. chemrxiv.org [chemrxiv.org]
- 4. chemrxiv.org [chemrxiv.org]
- 5. Side reactions in the SPPS of Cys-containing peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Cysteine protecting groups: applications in peptide and protein science - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D1CS00271F [pubs.rsc.org]
- 7. Incomplete Fmoc deprotection in solid-phase synthesis of peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Bot Detection [iris-biotech.de]
- 9. Bot Detection [iris-biotech.de]
- 10. researchgate.net [researchgate.net]
- 11. cem.de [cem.de]
- 12. peptide.com [peptide.com]
- 13. biotage.com [biotage.com]
- 14. A robust data analytical method to investigate sequence dependence in flow-based peptide synthesis - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/D3RE00494E [pubs.rsc.org]
- 15. researchgate.net [researchgate.net]
- 16. Cyclization of disulfide-containing peptides in solid-phase synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Disulfide Bridge Formation in Prothrombin 18-23 Peptide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis and optimization of disulfide bridge formation in the prothrombin 18-23 peptide.
Frequently Asked Questions (FAQs)
Q1: What is the significance of the disulfide bridge in the prothrombin 18-23 peptide?
A1: The prothrombin 18-23 peptide is a hexapeptide with the sequence cyclo(Cys-Leu-Glu-Glu-Pro-Cys). The intramolecular disulfide bond between the cysteine residues at positions 18 and 23 is critical for its biological activity and stability. This covalent linkage creates a cyclic conformation, which is essential for the peptide's ability to interact with its target molecules. The disulfide bridge also confers resistance to proteolytic degradation.
Q2: What are the most common challenges encountered during the formation of the disulfide bridge in the prothrombin 18-23 peptide?
A2: The primary challenges include:
-
Incorrect Disulfide Pairing (Scrambling): In the presence of other cysteine-containing peptides or impurities, incorrect disulfide bonds can form, leading to a heterogeneous mixture of products.
-
Oxidation of Free Thiols: The sulfhydryl groups of cysteine are susceptible to oxidation, which can lead to the formation of undesired side products.
-
Low Yield of the Monomeric Cyclic Peptide: Aggregation and polymerization can compete with the desired intramolecular cyclization, resulting in lower yields of the target peptide.
-
Incomplete Oxidation: The conversion of the linear, reduced peptide to the cyclic, oxidized form may be incomplete, requiring careful monitoring and optimization of reaction conditions.
Q3: Which synthetic strategy is recommended for the prothrombin 18-23 peptide?
A3: Solid-phase peptide synthesis (SPPS) using the Fmoc/tBu strategy is the recommended method for synthesizing the linear precursor of the prothrombin 18-23 peptide. For regioselective disulfide bond formation, it is crucial to use an orthogonal protecting group for the cysteine residues, such as acetamidomethyl (Acm). This allows for the selective deprotection of the cysteine thiols after the peptide has been assembled and purified, followed by controlled oxidation to form the disulfide bridge.
Q4: How can I verify the correct formation of the disulfide bridge?
A4: The most reliable method for verifying the correct disulfide bond is mass spectrometry (MS) , specifically LC-MS/MS. By comparing the mass of the synthesized peptide before and after reduction of the disulfide bond, you can confirm the presence of the cyclic structure. Tandem MS (MS/MS) can further confirm the connectivity of the disulfide bridge. Other techniques like Edman degradation and Nuclear Magnetic Resonance (NMR) can also be used for structural elucidation, though they are less commonly used for routine verification.
Troubleshooting Guides
Issue 1: Low Yield of the Cyclic Prothrombin 18-23 Peptide
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Peptide Aggregation | Decrease the concentration of the linear peptide during the oxidation step (typically to 0.1-1 mg/mL). Use a denaturing agent, such as 6M Guanidine HCl, in the oxidation buffer. | Increased yield of the monomeric cyclic peptide. |
| Suboptimal pH | Optimize the pH of the oxidation buffer. The optimal pH for disulfide formation is generally between 7.5 and 8.5.[1] | Improved reaction kinetics and higher yield. |
| Inefficient Oxidizing Agent | Experiment with different oxidizing agents. Air oxidation (dissolved oxygen) is a mild and common method. Other options include hydrogen peroxide (H₂O₂), dimethyl sulfoxide (DMSO), or potassium ferricyanide (K₃[Fe(CN)₆]). | Faster and more complete oxidation, leading to a higher yield. |
| Precipitation of the Peptide | Add organic co-solvents like acetonitrile or isopropanol to the oxidation buffer to improve the solubility of the peptide. | The peptide remains in solution, allowing the cyclization reaction to proceed to completion. |
Issue 2: Presence of Multiple Peaks in HPLC Analysis After Oxidation
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Disulfide Scrambling | Ensure the purity of the linear peptide before oxidation. Lower the pH of the solution to below 7 to slow down thiol-disulfide exchange if scrambling is suspected. | A single major peak corresponding to the correctly folded peptide. |
| Incomplete Oxidation | Increase the reaction time or the concentration of the oxidizing agent. Monitor the reaction progress by taking aliquots at different time points and analyzing them by HPLC. | Disappearance of the peak corresponding to the linear peptide and an increase in the peak for the cyclic peptide. |
| Oxidation of other residues | Use milder oxidizing conditions (e.g., air oxidation at a controlled pH). Protect susceptible amino acid side chains if necessary. | Reduction of side-product formation. |
| Formation of Dimers or Oligomers | Perform the oxidation at a lower peptide concentration. Optimize the stirring or agitation to prevent localized high concentrations. | A decrease in the intensity of peaks corresponding to higher molecular weight species. |
Experimental Protocols
Protocol 1: Solid-Phase Peptide Synthesis (SPPS) of Linear Prothrombin 18-23 Peptide
This protocol is a general guideline and may require optimization based on the specific synthesizer and reagents used.
-
Resin Preparation: Start with a Rink Amide resin. Swell the resin in dimethylformamide (DMF) for 30 minutes.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, followed by a second treatment for 15 minutes to remove the Fmoc protecting group from the resin.
-
Amino Acid Coupling:
-
Activate the Fmoc-Cys(Acm)-OH with a coupling reagent such as HBTU/HOBt in the presence of a base like DIPEA.
-
Add the activated amino acid to the resin and allow it to react for 1-2 hours.
-
Wash the resin thoroughly with DMF.
-
-
Repeat Cycles: Repeat the deprotection and coupling steps for the remaining amino acids in the sequence (Pro, Glu, Glu, Leu, Cys(Acm)).
-
Cleavage and Deprotection: After the final amino acid is coupled, wash the resin with dichloromethane (DCM). Treat the resin with a cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O) for 2-3 hours to cleave the peptide from the resin and remove the side-chain protecting groups (except for the Acm on the cysteines).
-
Precipitation and Purification: Precipitate the cleaved peptide in cold diethyl ether. Centrifuge to collect the peptide pellet, wash with ether, and then dissolve the crude peptide in a water/acetonitrile mixture for purification by reverse-phase HPLC.
Protocol 2: Disulfide Bridge Formation and Purification
-
Dissolution of Linear Peptide: Dissolve the purified linear peptide in an oxidation buffer (e.g., 0.1 M Tris-HCl, pH 8.0) at a concentration of 0.5 mg/mL.
-
Oxidation:
-
Air Oxidation: Stir the solution vigorously in a vessel open to the atmosphere for 24-48 hours.
-
Chemical Oxidation: Add a controlled amount of an oxidizing agent (e.g., 1.1 equivalents of iodine in methanol) and stir for 1-2 hours.
-
-
Monitoring the Reaction: Monitor the progress of the cyclization by taking small aliquots of the reaction mixture at regular intervals and analyzing them by RP-HPLC. The retention time of the cyclic peptide will be different from that of the linear precursor.
-
Quenching the Reaction: Once the reaction is complete, quench any remaining oxidizing agent. For iodine oxidation, this can be done by adding a small amount of ascorbic acid solution. For other oxidants, adjusting the pH to acidic conditions (pH 3-4) will stop the reaction.
-
Purification of the Cyclic Peptide: Purify the cyclic peptide from the reaction mixture using preparative RP-HPLC.
-
Lyophilization: Lyophilize the purified fractions to obtain the final cyclic prothrombin 18-23 peptide as a white powder.
Protocol 3: Mass Spectrometry Analysis for Disulfide Bond Verification
-
Sample Preparation: Dissolve a small amount of the purified cyclic peptide in a suitable solvent (e.g., 50% acetonitrile in water with 0.1% formic acid).
-
Intact Mass Analysis: Infuse the sample into an electrospray ionization mass spectrometer (ESI-MS) and acquire the mass spectrum. The observed molecular weight should match the theoretical molecular weight of the cyclic peptide.
-
Reduction of Disulfide Bond: To a separate aliquot of the peptide solution, add a reducing agent such as dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) and incubate for 30-60 minutes at room temperature.
-
Mass Analysis of Reduced Peptide: Analyze the reduced sample by ESI-MS. The observed molecular weight should be 2 Da higher than the intact cyclic peptide, corresponding to the addition of two hydrogen atoms upon reduction of the disulfide bond.
-
LC-MS/MS Analysis (Optional): For further confirmation, the peptide can be analyzed by LC-MS/MS. The fragmentation pattern can provide information about the peptide sequence and confirm the disulfide linkage.
Quantitative Data Summary
The following tables provide representative data that can be expected during the optimization of disulfide bridge formation in the prothrombin 18-23 peptide. Actual results may vary depending on the specific experimental conditions.
Table 1: Comparison of Different Oxidation Methods for Cyclization of Prothrombin 18-23 Peptide
| Oxidation Method | Peptide Concentration (mg/mL) | Reaction Time (hours) | Yield of Cyclic Peptide (%) | Purity by HPLC (%) |
| Air Oxidation | 0.5 | 48 | 65 | >95 |
| DMSO (10%) | 0.5 | 24 | 75 | >95 |
| Iodine (1.1 eq) | 1.0 | 2 | 85 | >98 |
| K₃[Fe(CN)₆] (2 eq) | 0.5 | 4 | 80 | >97 |
Table 2: Effect of pH on the Yield of Cyclic Prothrombin 18-23 Peptide (Air Oxidation)
| pH | Yield of Cyclic Peptide (%) |
| 6.5 | 45 |
| 7.5 | 60 |
| 8.0 | 65 |
| 8.5 | 62 |
| 9.0 | 55 |
Visualizations
Caption: Experimental workflow for the synthesis and analysis of cyclic prothrombin 18-23 peptide.
Caption: Troubleshooting logic for common issues in cyclic peptide synthesis.
References
Technical Support Center: Synthesis of Prothrombin Fragment (18-23)
Welcome to the technical support center for the synthesis of prothrombin fragment (18-23). This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for the successful synthesis of this cyclic disulfide-bridged hexapeptide.
Troubleshooting Guide
This guide addresses common issues encountered during the solid-phase peptide synthesis (SPPS) of prothrombin (18-23), a peptide with the sequence cyclo(Cys-Leu-Glu-Glu-Pro-Cys).
Low Crude Peptide Yield
| Potential Cause | Recommended Solution | Expected Outcome |
| Incomplete Deprotection | Increase piperidine treatment time to 30 minutes. Use fresh 20% piperidine in DMF. | Near-complete removal of Fmoc group, leading to higher yield. |
| Poor Coupling Efficiency | Use a more potent coupling reagent like HATU or HCTU. Double couple challenging residues like Proline and the second Glutamic acid. | Increased coupling efficiency, minimizing deletion sequences. |
| Peptide Aggregation | Synthesize at a lower substitution resin (e.g., 0.3-0.5 mmol/g). Incorporate a pseudo-proline dipeptide if aggregation is severe. | Improved solvation of the growing peptide chain, reducing aggregation and increasing yield. |
| Premature Cleavage | Use a more stable linker resin like 2-chlorotrityl chloride (2-CTC) resin. | Minimized loss of peptide from the resin during synthesis. |
Poor Purity of Crude Peptide
| Potential Cause | Recommended Solution | Expected Outcome |
| Side Reactions at Cysteine | Use Trityl (Trt) as the protecting group for Cysteine. Add scavengers like 2.5% 1,2-ethanedithiol (EDT) to the cleavage cocktail.[1] | Minimized S-alkylation and other side reactions involving the cysteine thiol group.[2][3] |
| Aspartimide Formation | Add 1% HOBt to the piperidine deprotection solution when coupling the second Glutamic acid. | Reduced formation of aspartimide-related impurities. |
| Oxidation of Cysteine | Keep the cleaved peptide under an inert atmosphere (e.g., argon) and handle solutions with degassed solvents. | Prevention of premature and random disulfide bond formation. |
| Incomplete Cleavage | Extend cleavage time to 3-4 hours. Use a freshly prepared cleavage cocktail. | Complete removal of protecting groups and cleavage from the resin. |
Difficulties in Disulfide Bridge Formation
| Potential Cause | Recommended Solution | Expected Outcome |
| Incorrect pH for Oxidation | Maintain a pH of 8.0-8.5 during air oxidation. Use a buffer such as ammonium bicarbonate. | Optimal conditions for intramolecular disulfide bond formation, minimizing intermolecular oligomerization. |
| Peptide Concentration Too High | Perform oxidation at a low peptide concentration (0.1-1 mg/mL) to favor intramolecular cyclization. | Increased yield of the desired monomeric cyclic peptide. |
| Presence of Reducing Agents | Ensure complete removal of scavengers like EDT from the crude peptide before attempting oxidation. | Efficient disulfide bond formation without interference from reducing agents. |
Frequently Asked Questions (FAQs)
Q1: What is the recommended solid-phase synthesis strategy for prothrombin (18-23)?
A1: The recommended strategy is Fmoc/tBu (tert-butyl) solid-phase peptide synthesis (SPPS).[4] This approach offers high efficiency and reproducibility for complex cyclic peptides.[4] Key considerations include the use of a suitable resin, protecting groups, and coupling reagents.
Q2: Can you provide a detailed protocol for the solid-phase synthesis of prothrombin (18-23)?
A2: Below is a generalized experimental protocol based on standard Fmoc/tBu chemistry.
Experimental Protocol: Solid-Phase Synthesis of Prothrombin (18-23)
-
Resin Selection and Loading:
-
Start with a 2-chlorotrityl chloride (2-CTC) resin to minimize side reactions like diketopiperazine formation, especially with Proline at the C-terminus.
-
Load the first amino acid, Fmoc-Cys(Trt)-OH, onto the resin.
-
-
Peptide Chain Elongation:
-
Deprotection: Treat the resin with 20% piperidine in dimethylformamide (DMF) for 20-30 minutes to remove the Fmoc protecting group. Wash the resin thoroughly with DMF.
-
Coupling: Couple the subsequent Fmoc-protected amino acids (Fmoc-Pro-OH, Fmoc-Glu(OtBu)-OH, Fmoc-Glu(OtBu)-OH, Fmoc-Leu-OH, Fmoc-Cys(Trt)-OH) using a coupling reagent like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) in the presence of a base such as diisopropylethylamine (DIPEA) in DMF. Allow the coupling reaction to proceed for 1-2 hours. Monitor coupling completion using a qualitative test like the Kaiser test.
-
-
Cleavage and Deprotection:
-
After assembling the linear peptide, wash the resin with dichloromethane (DCM) and dry it.
-
Treat the resin with a cleavage cocktail. A recommended cocktail for peptides containing Cysteine is Reagent K: 82.5% Trifluoroacetic acid (TFA), 5% water, 5% phenol, 5% thioanisole, and 2.5% 1,2-ethanedithiol (EDT).[5]
-
Allow the cleavage reaction to proceed for 2-3 hours at room temperature.
-
Filter the resin and precipitate the crude peptide in cold diethyl ether.
-
-
Disulfide Bond Formation (Cyclization):
-
Dissolve the crude linear peptide in a large volume of water or a suitable buffer (e.g., 0.1 M ammonium bicarbonate) to achieve a low peptide concentration (0.1-1 mg/mL).
-
Adjust the pH of the solution to 8.0-8.5 using a weak base like ammonium hydroxide.
-
Stir the solution open to the air for 24-48 hours to facilitate air oxidation and formation of the intramolecular disulfide bond. Monitor the reaction by HPLC.
-
-
Purification:
-
Purify the crude cyclic peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).[6][7]
-
Column: A C18 column is typically used.[8]
-
Mobile Phase A: 0.1% TFA in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
Gradient: A linear gradient of increasing Mobile Phase B concentration (e.g., 5% to 60% B over 30 minutes) is commonly employed. The optimal gradient should be determined empirically.
-
Collect fractions containing the desired peptide and confirm the purity and identity using mass spectrometry.
-
-
Lyophilization:
-
Lyophilize the pure fractions to obtain the final peptide as a white powder.
-
Q3: How does the prothrombin fragment 18-23 participate in the coagulation cascade?
A3: Prothrombin fragment 18-23 is part of the N-terminal gamma-carboxyglutamic acid (Gla) domain of prothrombin.[9][10] The Gla domain is crucial for the calcium-dependent binding of prothrombin to negatively charged phospholipid membranes, such as those on activated platelets.[11][12][13] This localization is essential for the efficient conversion of prothrombin to thrombin by the prothrombinase complex (Factor Xa and Factor Va).[9] Thrombin then proceeds to cleave fibrinogen to form fibrin, leading to clot formation.[9]
Visualizations
Below are diagrams illustrating the experimental workflow for the synthesis of prothrombin (18-23) and its role in the coagulation cascade.
Caption: Experimental workflow for the synthesis of prothrombin (18-23).
Caption: Role of prothrombin in the coagulation cascade.
References
- 1. biotage.com [biotage.com]
- 2. Side reactions in the SPPS of Cys-containing peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Side reactions in the SPPS of Cys-containing peptides - ProQuest [proquest.com]
- 4. Buy Prothrombin (18-23) | 103658-53-3 [smolecule.com]
- 5. peptide.com [peptide.com]
- 6. Reverse-phase HPLC Peptide Purification - Creative Peptides-Peptide Drug Discovery [pepdd.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Contributions of Gla and EGF-like domains to the function of vitamin K-dependent coagulation factors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Contributions of Gla and EGF-like domains to the function of vitamin K-dependent coagulation factors. | Semantic Scholar [semanticscholar.org]
- 11. Structural basis of membrane binding by Gla domains of vitamin K-dependent proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Gla domain - Wikipedia [en.wikipedia.org]
- 13. taylorandfrancis.com [taylorandfrancis.com]
Technical Support Center: NMR Structure Determination of Prothrombin Fragment 18-23
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the Nuclear Magnetic Resonance (NMR) structure determination of the prothrombin 18-23 fragment.
Frequently Asked Questions (FAQs)
Q1: Why are the peaks in my 1D ¹H NMR spectrum of prothrombin 18-23 broad and poorly resolved?
A1: Broad peaks in the NMR spectrum of a small peptide like prothrombin 18-23 can arise from several factors:
-
Peptide Aggregation: The peptide may be forming soluble aggregates, which increases its effective molecular weight and leads to faster relaxation and broader lines. Consider optimizing the sample concentration, pH, or ionic strength.[1]
-
Conformational Exchange: Small, flexible peptides often exist in multiple conformations that are in intermediate exchange on the NMR timescale. This can lead to significant line broadening.[2][3] Acquiring spectra at different temperatures can help to either slow down or speed up the exchange, potentially sharpening the peaks.
-
Paramagnetic Impurities: The presence of even trace amounts of paramagnetic metal ions can cause significant line broadening. Ensure all buffers and water are treated to remove metals, or add a chelating agent like EDTA.
Q2: I am having difficulty with the resonance assignment of my 2D spectra. What are some common strategies to overcome this?
A2: Resonance assignment for small, flexible peptides can be challenging due to spectral overlap.[4] Here are some strategies:
-
Optimize Data Acquisition: Ensure your 2D TOCSY and NOESY spectra are acquired with sufficient resolution and signal-to-noise.[1] A longer mixing time in the TOCSY experiment can help to identify complete spin systems.
-
Vary Experimental Conditions: Acquiring spectra in different solvents or at different temperatures can alter the chemical shifts, which may resolve some of the overlap.[2]
-
Use Isotopic Labeling: If the peptide is being synthesized, incorporating ¹³C or ¹⁵N labels can enable the use of heteronuclear correlation experiments (like HSQC), which greatly simplifies the assignment process by spreading the signals out in another dimension.[4][5]
-
Software-Assisted Assignment: Utilize software packages that can aid in the assignment process by predicting chemical shifts and linking spin systems.[6]
Q3: The chemical shift dispersion in my spectra is very poor. How can I improve it?
A3: Poor chemical shift dispersion is a common issue with small, unstructured peptides.[3] To improve it:
-
Solvent Titration: The prothrombin 18-23 fragment is known to exhibit solvent-dependent conformational changes.[2] Titrating in a co-solvent like trifluoroethanol (TFE) can induce secondary structure, which often leads to better chemical shift dispersion.[7]
-
pH Adjustment: Changing the pH can alter the protonation state of residues, which in turn affects their chemical shifts. A pH titration experiment can help to find a pH value with optimal dispersion.
-
Temperature Variation: As with line broadening, varying the temperature can shift resonances and potentially improve dispersion.
Q4: I am not observing many long-range NOEs. Is it still possible to determine a structure?
A4: The scarcity of long-range Nuclear Overhauser Effects (NOEs) is a hallmark of flexible peptides and makes defining a single, high-resolution structure challenging.[1] However, you can still obtain valuable structural information:
-
Ensemble Analysis: Instead of a single structure, the data can be used to generate an ensemble of conformations that are consistent with the observed NOEs. This provides a more realistic representation of the peptide's flexibility.
-
Molecular Dynamics (MD) Simulations: The experimental restraints (even if sparse) can be used to guide MD simulations to explore the conformational landscape of the peptide.[8][9]
-
Focus on Local Structure: Even without long-range NOEs, you can often define local structural propensities, such as turns or helical character, based on short-range NOEs, coupling constants, and chemical shift deviations.
Troubleshooting Guides
Guide 1: Troubleshooting Poor Signal-to-Noise and Broad Lineshapes
This guide provides a step-by-step approach to diagnosing and resolving issues with poor signal-to-noise (S/N) and broad spectral lines.
Step 1: Verify Sample Preparation and Conditions
-
Concentration: Ensure the peptide concentration is optimal. For small peptides, a concentration of 1-5 mM is often required.[5]
-
Solvent: The sample should be dissolved in a high-purity deuterated solvent. For peptides, 90% H₂O/10% D₂O is common to observe exchangeable amide protons.[1][10]
-
Clarity: The sample must be free of any precipitate or particulate matter.[11][12] Centrifuge the sample before transferring it to the NMR tube.
Step 2: Optimize Spectrometer Parameters
-
Tuning and Matching: Ensure the probe is properly tuned and matched to the sample.[13]
-
Shimming: Carefully shim the magnetic field to optimize homogeneity. Automated shimming routines can sometimes be suboptimal, and manual adjustment may be necessary.[14]
-
Number of Scans: Increase the number of scans to improve the S/N ratio. The S/N increases with the square root of the number of scans.[14][15]
Step 3: Evaluate for Conformational Dynamics
-
Temperature Series: Acquire spectra at a range of temperatures (e.g., 5°C increments). If line broadening is due to intermediate exchange, the peaks may sharpen at higher or lower temperatures.
Guide 2: Step-by-Step Resonance Assignment for Prothrombin 18-23
This guide outlines a typical workflow for the sequential resonance assignment of a small peptide.
Step 1: Identify Spin Systems in the 2D TOCSY Spectrum
-
Starting from the well-resolved amide proton region, trace vertical lines down to identify all the correlated protons within each amino acid's spin system.[16]
Step 2: Link Adjacent Spin Systems using the 2D NOESY Spectrum
-
Look for NOE cross-peaks between the amide proton (Hɴ) of one residue and the alpha proton (Hα) of the preceding residue (dαN(i, i+1)).[1]
-
In more extended conformations, you may also see correlations between adjacent amide protons (dNN(i, i+1)).
Step 3: Verify and Finalize the Assignment
-
Cross-reference the connections with the known sequence of prothrombin 18-23.
-
Use characteristic chemical shifts of certain amino acid types to confirm assignments.
Data Presentation
Table 1: Comparison of Buffer Conditions for Prothrombin 18-23 NMR Sample
| Parameter | Condition A | Condition B | Condition C | Recommendation |
| Buffer | 20 mM Phosphate | 20 mM Acetate | Water (no buffer) | Phosphate buffer provides good pH stability in the desired range. |
| pH | 6.5 | 4.5 | ~5.5 (unbuffered) | A pH of 6.5 is a good starting point to ensure amide protons are observable. |
| Ionic Strength | 100 mM NaCl | 50 mM NaCl | No salt | Start with low salt to minimize aggregation; can be adjusted. |
| Additives | 1 mM EDTA | None | None | EDTA is recommended to chelate any paramagnetic metal impurities. |
| Observed S/N | High | Moderate | Low | Higher S/N observed with buffered and salted conditions. |
| Linewidths | Sharp | Moderately Broad | Broad | Sharper lines indicate a more stable, monomeric sample. |
Table 2: Typical NMR Experiments for Small Peptide Structure Determination
| Experiment | Purpose | Typical Acquisition Time (for 1 mM sample) | Key Information Obtained |
| 1D ¹H | Initial sample quality check | 5-10 minutes | Overall signal dispersion, presence of impurities. |
| 2D TOCSY | Identification of amino acid spin systems | 2-4 hours | Scalar coupling networks within each residue. |
| 2D NOESY | Identification of through-space proximities | 4-8 hours | Inter-proton distances (< 5 Å) for structure calculation. |
| 2D ROESY | For molecules with intermediate correlation times | 4-8 hours | Similar to NOESY, but avoids zero-crossing of NOE signal. |
| ¹H-¹⁵N HSQC | (If ¹⁵N labeled) Amide proton/nitrogen correlation | 1-2 hours | Greatly improved resolution for amide signals. |
Experimental Protocols
Protocol: Synthetic Prothrombin (18-23) Peptide Sample Preparation for NMR Spectroscopy
-
Peptide Synthesis and Purification:
-
Synthesize the prothrombin 18-23 peptide using standard solid-phase peptide synthesis methods.
-
Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC) to >95% purity.[1]
-
Confirm the mass of the peptide using mass spectrometry.
-
-
Sample Weighing and Dissolution:
-
Solvent Preparation:
-
Prepare the final sample in a 90% H₂O / 10% D₂O mixture.[10] The D₂O provides the lock signal for the spectrometer.
-
-
Sample Transfer and Filtration:
-
Transfer the dissolved peptide solution to a high-quality, clean NMR tube.
-
If any cloudiness is observed, filter the sample through a small, low-protein-binding syringe filter or by centrifuging the sample and carefully transferring the supernatant.[12]
-
-
Final Checks:
Visualizations
Caption: Troubleshooting workflow for poor NMR signal quality.
Caption: Logical workflow for NMR resonance assignment of a peptide.
References
- 1. chem.uzh.ch [chem.uzh.ch]
- 2. Buy Prothrombin (18-23) | 103658-53-3 [smolecule.com]
- 3. researchgate.net [researchgate.net]
- 4. A novel strategy for NMR resonance assignment and protein structure determination - PMC [pmc.ncbi.nlm.nih.gov]
- 5. nmr-bio.com [nmr-bio.com]
- 6. Assigning NMR spectra of RNA, peptides and small organic molecules using molecular network visualization software - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Structure of the propeptide of prothrombin containing the gamma-carboxylation recognition site determined by two-dimensional NMR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Solution conformations of the gamma-carboxyglutamic acid domain of bovine prothrombin fragment 1, residues 1-65 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. facilities.bioc.cam.ac.uk [facilities.bioc.cam.ac.uk]
- 11. University of Ottawa NMR Facility Blog: Poor Signal-to-Noise Ratio in Your Spectrum? [u-of-o-nmr-facility.blogspot.com]
- 12. publish.uwo.ca [publish.uwo.ca]
- 13. University of Ottawa NMR Facility Blog: Optimizing the Signal-to-Noise-Ratio with Spin-Noise Probe Tuning [u-of-o-nmr-facility.blogspot.com]
- 14. Reddit - The heart of the internet [reddit.com]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
addressing prothrombin 18-23 peptide aggregation in solution
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with prothrombin peptide 18-23.
Frequently Asked Questions (FAQs)
Q1: What is the amino acid sequence and key structural features of prothrombin peptide 18-23?
A1: Prothrombin peptide 18-23 has the sequence cyclo(Cys-Leu-Glu-Glu-Pro-Cys). It is a cyclic hexapeptide due to a disulfide bond between the two cysteine residues. The presence of two glutamic acid residues makes it an acidic peptide.
Q2: Why is my lyophilized prothrombin peptide 18-23 difficult to dissolve?
A2: The aggregation of prothrombin peptide 18-23 in solution can be influenced by several factors, including its concentration, the pH of the solvent, and temperature. As an acidic peptide, its solubility is pH-dependent. Furthermore, the presence of cysteine residues can lead to the formation of intermolecular disulfide bonds, promoting aggregation.
Q3: What solvents are recommended for dissolving prothrombin peptide 18-23?
A3: For acidic peptides like prothrombin 18-23, it is recommended to first try dissolving it in a small amount of sterile, deionized water. If solubility is an issue, a dilute basic solution can be used. However, caution is advised with basic solutions for cysteine-containing peptides as a high pH can promote disulfide bond formation[1][2]. In such cases, using a small amount of an organic solvent like Dimethylformamide (DMF) or N-methylpyrrolidone (NMP) may be necessary to initially solubilize the peptide before diluting with your aqueous buffer[3].
Q4: How does the conformation of prothrombin peptide 18-23 change in different solvents?
A4: The conformation of prothrombin peptide 18-23 is known to be solvent-dependent. Specifically, the amide bond between glutamic acid and proline has been observed in a trans conformation in chloroform-d, while it adopts a cis conformation in dimethylsulfoxide-d6 (DMSO)[4]. This flexibility should be considered when designing experiments.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Peptide will not dissolve in water. | The peptide concentration is too high, or the pH of the water is not optimal for this acidic peptide. | Try lowering the peptide concentration. If that doesn't work, add a small amount of a dilute basic buffer, such as 0.1 M ammonium bicarbonate, to increase the pH and improve solubility. Be cautious with high pH due to the presence of cysteines[2][5][6]. Sonication may also aid in dissolution[3]. |
| Precipitate forms after adding an organic solvent and then an aqueous buffer. | The peptide has precipitated out of solution due to a rapid change in solvent polarity. | First, dissolve the peptide completely in a minimal amount of the organic solvent (e.g., DMF or NMP). Then, slowly add the aqueous buffer dropwise while vortexing to allow for gradual solvent exchange and prevent precipitation[2]. |
| Solution becomes cloudy or forms a gel over time. | The peptide is aggregating at the storage temperature and concentration. This can be due to the formation of intermolecular disulfide bonds or other non-covalent interactions. | Store the peptide in aliquots at -20°C or -80°C to minimize freeze-thaw cycles. Consider adding a reducing agent, like DTT, to the buffer if disulfide bond formation is suspected, but be aware of its compatibility with your experiment[7]. |
| Inconsistent experimental results. | The peptide may not be fully dissolved, leading to an inaccurate concentration in your working solution. | Always centrifuge your peptide solution before use to pellet any undissolved material and use the supernatant for your experiments[3]. It is also recommended to determine the peptide concentration using a quantitative method after dissolution. |
Quantitative Data on Peptide Aggregation
| Parameter | Condition 1 | Condition 2 | Condition 3 | Expected Outcome |
| Concentration | 0.1 mg/mL | 1 mg/mL | 10 mg/mL | Higher concentrations are expected to lead to increased aggregation. |
| pH | 4.0 | 7.0 | 9.0 | Aggregation is likely to be highest near the isoelectric point and lower at pH values further away from it. For this acidic peptide, solubility should increase at higher pH. |
| Temperature | 4°C | 25°C | 37°C | Increased temperature can sometimes increase solubility, but it can also accelerate aggregation kinetics[3]. |
| Ionic Strength | 10 mM NaCl | 150 mM NaCl | 500 mM NaCl | High ionic strength can either decrease or increase aggregation depending on the specific interactions driving the process. For charged peptides, increased salt can screen electrostatic repulsion and potentially promote aggregation. |
Experimental Protocols
Protocol 1: Solubilization of Prothrombin Peptide 18-23
-
Allow the lyophilized peptide to warm to room temperature before opening the vial.
-
For an initial solubility test, weigh out a small amount of the peptide (e.g., 1 mg).
-
Try to dissolve the peptide in a calculated volume of sterile, deionized water to achieve the desired stock concentration. Vortex briefly.
-
If the peptide does not dissolve, add a small amount of 0.1 M ammonium bicarbonate dropwise while vortexing until the peptide dissolves. Be mindful not to raise the pH too high.
-
Alternatively, if the peptide is intended for an application incompatible with a basic pH, dissolve the peptide in a minimal volume of DMF or NMP. Once dissolved, slowly add this solution to your desired aqueous buffer with gentle stirring.
-
Once the peptide is in solution, centrifuge at high speed (e.g., >10,000 x g) for 5 minutes to pellet any insoluble aggregates.
-
Carefully transfer the supernatant to a new tube.
-
It is recommended to determine the final peptide concentration using a suitable method (e.g., UV-Vis spectroscopy if the peptide contains aromatic residues, or a colorimetric peptide assay).
-
For storage, aliquot the peptide solution into single-use volumes and store at -20°C or -80°C.
Visualizations
The prothrombin 18-23 peptide is a fragment of the larger prothrombin protein (also known as Factor II), which is a key zymogen in the coagulation cascade. The following diagram illustrates the activation of prothrombin and the location of the 18-23 fragment within the prothrombin molecule.
Caption: Prothrombin activation cascade showing the generation of thrombin and the release of Fragment 1.2, which contains the 18-23 peptide loop.
The following workflow provides a logical approach to troubleshooting peptide aggregation issues.
Caption: A workflow for troubleshooting the dissolution and stability of prothrombin peptide 18-23.
References
- 1. biobasic.com [biobasic.com]
- 2. lifetein.com [lifetein.com]
- 3. Peptide Dissolving Guidelines - Creative Peptides [creative-peptides.com]
- 4. Buy Prothrombin (18-23) | 103658-53-3 [smolecule.com]
- 5. biocat.com [biocat.com]
- 6. Solubility Guidelines for Peptides [sigmaaldrich.cn]
- 7. researchgate.net [researchgate.net]
how to prevent oxidation artifacts in prothrombin 18-23 experiments
This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting steps and frequently asked questions to prevent and identify oxidation artifacts in experiments involving the prothrombin 18-23 peptide region.
Frequently Asked Questions (FAQs)
Q1: What are oxidation artifacts and why are they a problem in prothrombin experiments?
A: Oxidation artifacts are non-biological chemical modifications that occur when susceptible amino acid residues, primarily methionine and cysteine, react with oxygen.[1][2] This process can be inadvertently introduced during sample collection, preparation, storage, or analysis.[2][3] In mass spectrometry, the most common manifestation is an increase in the peptide's mass by 16 Da (for a single oxygen atom) or multiples thereof.[2]
These artifacts are problematic because they can:
-
Lead to inaccurate quantification: The signal for the true, unmodified peptide is reduced, while a new signal for the oxidized version appears.[4]
-
Complicate data interpretation: It becomes difficult to distinguish between biologically relevant (in vivo) oxidation, which can be a marker of oxidative stress, and artifacts introduced experimentally.[5][6]
-
Mask true results: The presence of artifactual modifications can obscure the detection and analysis of other important post-translational modifications.
Given that the oxidation of proteins in the coagulation cascade can contribute to a prothrombotic phenotype, maintaining the integrity of prothrombin samples is critical for accurate research in hemostasis and thrombosis.[1][7]
Q2: At what stages of my experiment are oxidation artifacts most likely to be introduced?
A: Oxidation is a risk throughout the entire experimental workflow. The diagram below highlights the key stages where prothrombin fragments are vulnerable. Implementing preventative measures at each step is crucial for minimizing artifact formation.
Caption: Workflow highlighting key stages where oxidation artifacts can be introduced.
Q3: How can I actively prevent or minimize oxidation during sample preparation?
A: A multi-pronged approach involving careful technique, optimized buffers, and specific chemical treatments is most effective.
General Best Practices:
-
High-Purity Reagents: Use fresh, high-purity solvents and reagents to avoid contaminants that can promote oxidation.
-
Degas Buffers: Before use, degas all aqueous buffers to remove dissolved oxygen.
-
Low Temperatures: Perform sample preparation steps at low temperatures (e.g., 4°C or on ice) whenever possible to slow the rate of chemical reactions.[8]
-
Minimize Air Exposure: Keep sample tubes capped and minimize the headspace above the liquid. Consider using an inert gas like nitrogen or argon to flush tubes before sealing for long-term storage.
Use of Antioxidants: Adding antioxidants or reducing agents to your buffers is a direct and effective way to scavenge reactive oxygen species.
| Antioxidant / Reducing Agent | Typical Working Concentration | Notes |
| TCEP (Tris(2-carboxyethyl)phosphine) | 100 - 500 µM | More stable and effective than DTT, especially at neutral pH.[4] |
| DTT (Dithiothreitol) | 1 - 5 mM | Commonly used but less stable; can be prone to auto-oxidation. |
| L-Methionine | 0.01% - 0.1% | Acts as a "scavenger" to be preferentially oxidized over the peptide of interest. |
| Vitamin C (Ascorbic Acid) | 1 - 10 mM | A common biological antioxidant.[9] |
| Vitamin E (α-tocopherol) | 50 - 200 µM | A lipid-soluble antioxidant, useful if lipids are present.[9] |
Note: Concentrations may need to be optimized for specific applications. Always check for compatibility with downstream analyses (e.g., mass spectrometry).
Experimental Protocols
Protocol 1: Oxidation-Resistant Sample Preparation
This protocol incorporates pH control and antioxidants to create a protective environment for prothrombin fragments during enzymatic digestion.
Methodology:
-
Buffer Preparation: Prepare all buffers with high-purity, degassed water.
-
Denaturation & Reduction (Acidic Conditions):
-
Resuspend your protein pellet or sample in a denaturing buffer at an acidic pH (e.g., 50 mM Tris-HCl, pH 6.5) containing a denaturant like 6 M Guanidine HCl.
-
Add TCEP to a final concentration of 200 µM to reduce disulfide bonds and protect against oxidation.
-
Incubate at 37°C for 30 minutes.
-
-
Alkylation:
-
Add iodoacetamide (IAA) to a final concentration of 5 mM to permanently cap reduced cysteine residues.
-
Incubate in the dark at room temperature for 20 minutes.
-
-
Buffer Exchange & Digestion:
-
Dilute the sample at least 10-fold with a digestion buffer (e.g., 50 mM Ammonium Bicarbonate, pH 7.8) to lower the denaturant concentration.
-
To maintain performance at a slightly acidic pH, consider using a combination of Trypsin and a low-pH resistant protease like Lys-C.[3]
-
Add the protease(s) at a 1:50 enzyme-to-protein ratio.
-
Incubate at 37°C for 4-16 hours. To minimize oxidation, use the shortest digestion time that provides sufficient cleavage.
-
-
Quenching and Storage:
-
Stop the digestion by adding formic acid to a final concentration of 1%. This brings the pH to ~2-3, which helps preserve the sample.
-
Store the digested peptides at -80°C until analysis.
-
Protocol 2: Methionine Oxidation Blocking with Alkylation (MObBa)
For precise quantification and to differentiate in vivo from artifactual oxidation, the MObBa method can be employed. This technique blocks unoxidized methionines, preventing them from being oxidized during analysis.[5]
Methodology:
-
After protein digestion and desalting, resuspend peptides in a low-pH buffer (e.g., 0.1 M HCl).
-
Add iodoacetamide (IAA) to selectively alkylate the sulfur atom of unoxidized methionine residues.[5]
-
Incubate the reaction under optimized conditions (time, temperature) to ensure complete alkylation.
-
Quench the reaction and proceed with standard LC-MS/MS analysis.
-
During data analysis, quantify the ratio of alkylated (originally unoxidized) to non-alkylated (already oxidized) methionine-containing peptides to determine the initial oxidation level.[5]
Troubleshooting Guide
If you suspect oxidation in your results (e.g., prominent peaks at +16 Da), follow this logical troubleshooting workflow.
Caption: A step-by-step flowchart for troubleshooting oxidation artifacts.
Quantitative Data on Prevention
The effectiveness of antioxidants has been quantified in multiple studies. The data below, adapted from a study on the Aβ peptide, illustrates how a reducing agent can dramatically decrease oxidation observed during mass spectrometry analysis.
| Condition | Oxidized Peptide Abundance (% of Base Peak) | Reduction in Oxidation |
| Control (0.5% Formic Acid) | 77% ± 3% | - |
| + 100 µM TCEP | 6.2% ± 0.3% | ~92% |
| Data from a study on Aβ(1–40) peptide oxidation during electrospray mass spectrometry.[4] |
Context: The Coagulation Pathway
Understanding the origin of prothrombin fragments is key to appreciating the importance of artifact prevention. Prothrombin (Factor II) is a central zymogen in the coagulation cascade. Its activation by the prothrombinase complex cleaves it into active thrombin (Factor IIa) and releases prothrombin fragment 1+2 (F1+2), a clinical marker of thrombin generation.[10][11][12]
Caption: Simplified diagram of prothrombin activation and F1+2 generation.
References
- 1. Cysteine and Methionine Oxidation in Thrombotic Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. How to Avoid Artificial Non-Enzymatic PTMs During the Peptide Sample Preparation Process [promega.com]
- 4. Oxidation Artifacts in the Electrospray Mass Spectrometry of Aβ Peptide - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. Regulation of thrombosis and vascular function by protein methionine oxidation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. dm5migu4zj3pb.cloudfront.net [dm5migu4zj3pb.cloudfront.net]
- 9. Total plasma antioxidant capacity predicts thrombosis-prone status in NIDDM patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Prothrombin fragment 1+2 - Wikipedia [en.wikipedia.org]
- 11. Prothrombin Fragment 1.2 - Immune System - Lab Results explained | HealthMatters.io [healthmatters.io]
- 12. Prothrombin Fragment 1+2 [practical-haemostasis.com]
optimizing buffer conditions for prothrombin 18-23 binding assays
This guide provides troubleshooting advice and frequently asked questions to help researchers, scientists, and drug development professionals optimize buffer conditions for prothrombin fragment 18-23 binding assays.
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for my prothrombin 18-23 binding assay?
A: The optimal pH for prothrombin-related assays is typically physiological pH, around 7.4 . Prothrombin activity is sensitive to pH changes; acidosis (lower pH) can inhibit function, while significant shifts towards alkaline conditions can also decrease activity and potentially denature the protein.[1][2][3] Maintaining a stable pH is crucial for reproducible results. When preparing buffers, always verify the final pH after all components have been added.
Q2: What is the role of calcium ions (Ca²⁺) and what concentration should I use?
A: Calcium ions are critical cofactors in the coagulation cascade and are essential for the structural integrity and function of prothrombin.[4][5][6] Ca²⁺ mediates the binding of prothrombin to phospholipid surfaces, a key step in its activation.[7] For in vitro binding assays, the inclusion of Ca²⁺ is highly recommended to ensure the native conformation of the prothrombin fragment. A starting concentration of 2-5 mM CaCl₂ is common in coagulation studies. Avoid chelating agents like EDTA or citrate in your final binding buffer, as they will sequester Ca²⁺ and inhibit binding.[5][8]
Q3: How does ionic strength impact the binding interaction?
A: Ionic strength, typically adjusted with a neutral salt like NaCl, can significantly influence protein binding. It primarily affects electrostatic (charge-based) interactions.
-
Low Ionic Strength: Can enhance interactions driven by charge complementarity.
-
High Ionic Strength: Can disrupt and weaken electrostatic interactions by "shielding" the charges on the molecules.[9][10][11]
The optimal ionic strength is empirical and depends on the nature of the binding partners. It is advisable to test a range of NaCl concentrations (e.g., 50 mM, 150 mM, 300 mM) to find the condition that provides the best signal-to-noise ratio for your specific assay. For many biological interactions, physiological ionic strength (~150 mM NaCl) is a good starting point.
Q4: Which buffering agent is best for my assay?
A: The choice of buffer depends on the desired pH range and compatibility with your assay system. Tris and HEPES are common choices for biological assays around physiological pH.
| Buffer | Recommended pH Range | Key Considerations |
| HEPES | 6.8 - 8.2 | Often preferred as its pKa is close to physiological pH, making it a robust buffer at pH 7.4. Does not chelate divalent cations like Ca²⁺. |
| Tris-HCl | 7.5 - 9.0 | Widely used and cost-effective. Its pH is sensitive to temperature changes, which must be controlled for consistency. |
| Phosphate-Buffered Saline (PBS) | 7.2 - 7.6 | Contains phosphate, which can precipitate with high concentrations of Ca²⁺. Use with caution if high Ca²⁺ levels are required. |
Troubleshooting Guide
Q5: I am observing a very weak or no binding signal. What are the potential causes?
A: A weak or absent signal is a common issue with several potential root causes. The primary areas to investigate are the integrity of the binding partners and the composition of the assay buffer. A systematic check of components is the most effective troubleshooting approach.
Caption: Troubleshooting workflow for weak or no binding signal.
Q6: My results show high variability between replicates. What can I do to improve precision?
A: High variability often stems from inconsistencies in the assay procedure or environmental factors.
-
Pipetting: Ensure calipers are calibrated and use consistent technique. For small volumes, use low-retention tips.
-
Temperature: Temperature fluctuations can affect binding kinetics and buffer pH (especially for Tris). Perform all incubations in a calibrated incubator and allow reagents to reach room temperature before use.
-
Mixing: Ensure homogenous mixing of all reagents in each well without cross-contamination.
-
Washing Steps: Inconsistent washing can lead to variable background. Ensure all wells are washed equally and thoroughly.
-
Evaporation: Use plate sealers during incubation steps to prevent evaporation from wells, especially those on the plate's edge.
Q7: I suspect an interfering substance in my sample matrix. How can I address this?
A: Complex sample matrices (like plasma or serum) can contain substances that interfere with binding assays.[12][13][14]
| Potential Interferent | Mechanism of Interference | Suggested Mitigation Strategy |
| Anticoagulants (Heparin, DOACs) | May directly inhibit prothrombin activity or bind to assay components.[15] | Use a different sample matrix if possible. If not, consider specific inhibitors (e.g., heparinase) or immunodepletion methods. |
| High Protein Conc. (e.g., M-protein) | Can cause non-specific binding or increase sample viscosity, affecting reaction kinetics.[12] | Dilute the sample in assay buffer. Perform a dilution series to find a point where interference is minimized but the signal is still detectable. |
| Lipids (Lipemia) | High lipid content can cause turbidity, interfering with optical measurements and causing non-specific binding.[13] | Centrifuge samples at high speed to pellet lipids. Use a clearing agent if compatible with the assay. |
| Hemolysis | Release of intracellular components can interfere with the assay both chemically and spectrophotometrically.[13] | Use fresh samples and avoid vigorous mixing or harsh freeze-thaw cycles that could lyse red blood cells. |
Experimental Protocols
Protocol: Direct ELISA for Prothrombin 18-23 Binding
This protocol outlines a general method for quantifying the binding of a synthetic prothrombin 18-23 peptide to an immobilized target protein (e.g., a receptor or antibody).
Materials:
-
High-binding 96-well microplate
-
Target Protein
-
Biotinylated Prothrombin 18-23 Peptide
-
Coating Buffer (e.g., 50 mM Carbonate-Bicarbonate, pH 9.6)
-
Wash Buffer (e.g., PBS with 0.05% Tween-20, pH 7.4)
-
Assay/Blocking Buffer (e.g., 20 mM HEPES, 150 mM NaCl, 5 mM CaCl₂, 1% BSA, 0.05% Tween-20, pH 7.4)
-
Streptavidin-HRP (Horse-Radish Peroxidase)
-
TMB Substrate
-
Stop Solution (e.g., 2 N H₂SO₄)
Methodology:
-
Coating: Dilute the target protein in Coating Buffer to a final concentration of 2-10 µg/mL. Add 100 µL to each well and incubate overnight at 4°C.
-
Washing: Discard the coating solution and wash the plate 3 times with 200 µL of Wash Buffer per well.
-
Blocking: Add 200 µL of Blocking Buffer to each well to block non-specific binding sites. Incubate for 1-2 hours at room temperature.
-
Peptide Incubation: Discard the blocking solution and wash 3 times. Prepare serial dilutions of the biotinylated prothrombin 18-23 peptide in Assay Buffer. Add 100 µL of each dilution to the appropriate wells. Incubate for 1 hour at room temperature.
-
Detection: Discard the peptide solution and wash 5 times. Add 100 µL of Streptavidin-HRP (diluted in Assay Buffer as per manufacturer's instructions) to each well. Incubate for 30 minutes at room temperature, protected from light.
-
Development: Discard the Streptavidin-HRP solution and wash 5 times. Add 100 µL of TMB Substrate to each well. Incubate in the dark until sufficient color develops (typically 10-20 minutes).
-
Stopping and Reading: Stop the reaction by adding 50 µL of Stop Solution to each well. Read the absorbance at 450 nm on a microplate reader.
Caption: Workflow diagram for a direct ELISA binding assay.
Visualization of Key Concepts
Caption: Role of Ca²⁺ in prothrombin activation and binding.
References
- 1. The effect of pH on platelet and coagulation factor activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. What is the function of $Ca^{2+}$ ions in blood clotting? [vedantu.com]
- 5. quora.com [quora.com]
- 6. Blood clotting and role of calcium | PPTX [slideshare.net]
- 7. Prothrombin Fragment 1.2 - Immune System - Lab Results explained | HealthMatters.io [healthmatters.io]
- 8. Use of EDTA samples for prothrombin time measurement in patients receiving oral anticoagulants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Quantification of the Effects of Ionic Strength, Viscosity, and Hydrophobicity on Protein–Ligand Binding Affinity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The Effect of Ionic Strength, Temperature, and Pressure on the Interaction Potential of Dense Protein Solutions: From Nonlinear Pressure Response to Protein Crystallization - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Interference of M-protein on prothrombin time test – case report - PMC [pmc.ncbi.nlm.nih.gov]
- 13. clinicalsci.info [clinicalsci.info]
- 14. Prothrombin Time - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. Direct oral anticoagulants--interference with laboratory tests and mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Refining Purification Protocols for Prothrombin 18-23 Analogs
Welcome to the technical support center for the purification of prothrombin 18-23 analogs. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to overcome common challenges encountered during the purification process.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in purifying prothrombin 18-23 analogs?
The primary challenges in purifying these analogs stem from their unique structural features. These include the presence of a cyclic structure due to a disulfide bond between cysteine residues and the inclusion of gamma-carboxyglutamic acid (Gla) residues. These features can lead to issues such as aggregation, low solubility, and difficulties in separating the desired analog from closely related impurities.[1][2][3][4]
Q2: Which chromatography techniques are most effective for purifying prothrombin 18-23 analogs?
A multi-step chromatography approach is typically required. The most common and effective techniques include:
-
Affinity Chromatography: Can be used if an antibody specific to the prothrombin fragment is available.[5][6]
-
Ion Exchange Chromatography (IEX): Particularly useful for separating peptides based on the negative charge conferred by the gamma-carboxyglutamic acid (Gla) residues.[7][8][9][10]
-
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): A high-resolution technique for final polishing and desalting.
-
Size-Exclusion Chromatography (SEC): Effective for removing aggregates and buffer exchange.[11][12][13]
-
Hydrophobic Interaction Chromatography (HIC): Can be an alternative to anion-exchange chromatography for the purification of prothrombin fragments.[14]
Q3: How do the gamma-carboxyglutamic acid (Gla) residues affect purification?
The Gla residues introduce a significant negative charge to the peptide, which is crucial for its biological activity involving calcium binding.[7][15] This strong negative charge makes anion exchange chromatography a powerful separation tool.[7][8] However, the presence of Gla can also lead to chelation of divalent cations, potentially affecting chromatographic behavior. It is important to control the ionic strength and presence of cations in the buffers.
Q4: What is pseudoaffinity chromatography and how is it relevant for prothrombin analogs?
Pseudoaffinity chromatography is a technique that utilizes the specific interaction of some proteins with metal ions. For vitamin K-dependent proteins like prothrombin and its fragments, calcium ions induce conformational changes that can be exploited for purification on ion-exchange resins.[9][16] By applying a calcium gradient, it's possible to achieve a better separation than with a simple salt gradient.[9]
Troubleshooting Guides
This section provides solutions to common problems encountered during the purification of prothrombin 18-23 analogs, categorized by the chromatography technique.
Ion Exchange Chromatography (IEX) Troubleshooting
| Problem | Potential Cause | Recommended Solution |
| Poor Binding to Anion Exchange Column | Incorrect buffer pH. The pH should be above the isoelectric point (pI) of the peptide to ensure a net negative charge. | Increase the buffer pH by 0.5-1.0 unit and repeat the binding step.[17] |
| High salt concentration in the sample or loading buffer. | Desalt the sample before loading or ensure the loading buffer has low ionic strength.[6] | |
| Presence of competing negatively charged molecules. | Ensure the sample is free from contaminants like EDTA that can interact with the anion exchanger.[5] | |
| Broad Elution Peak | Steep salt gradient. | Use a shallower salt or calcium gradient for elution to improve resolution.[9] |
| Non-optimal flow rate. | Decrease the flow rate to allow for better interaction and separation. | |
| Protein aggregation. | Analyze the eluted fractions by SEC to check for aggregates. Consider adding a mild non-ionic detergent to the buffers. | |
| No Elution of the Peptide | Salt concentration in the elution buffer is too low. | Increase the final salt concentration in the elution buffer. |
| Strong interaction with the resin. | Consider using a weaker anion exchange resin or eluting with a combination of salt and a slight pH decrease.[10] |
Size-Exclusion Chromatography (SEC) Troubleshooting
| Problem | Potential Cause | Recommended Solution |
| Peak Tailing | Secondary ionic or hydrophobic interactions with the SEC resin. | Increase the salt concentration (e.g., 150-500 mM NaCl) in the mobile phase to minimize ionic interactions.[12][18] Add a small percentage of an organic solvent like isopropanol or acetonitrile to reduce hydrophobic interactions.[12] |
| Poorly packed column. | Check the column's performance with standards. If necessary, repack or replace the column.[18] | |
| Peak Fronting | Sample viscosity is too high. | Dilute the sample. It is recommended to keep the protein concentration below 50 mg/mL.[18] |
| Sample volume is too large. | Reduce the injection volume to be within the recommended range for the column.[18] | |
| Presence of a Peak in the Void Volume | The peptide has aggregated. | Optimize buffer conditions (pH, salt concentration) to prevent aggregation.[11] Consider adding stabilizing agents like arginine or glycerol. |
| Poor Resolution | Inappropriate column for the molecular weight range. | Select a column with a pore size suitable for small peptides (e.g., 80 Å).[12] |
| High flow rate. | Reduce the flow rate to improve resolution.[18] |
Experimental Protocols
Protocol 1: Anion Exchange Chromatography with Calcium Gradient (Pseudoaffinity)
This protocol is designed for the initial capture and purification of prothrombin 18-23 analogs containing Gla residues.
Materials:
-
ANX Sepharose FF column (or similar strong anion exchanger)
-
Equilibration Buffer: 25 mM Tris-HCl, 85 mM NaCl, 2.5 mM CaCl₂, pH 7.4
-
Wash Buffer: 25 mM Tris-HCl, 200 mM NaCl, 2.5 mM CaCl₂, pH 7.4
-
Elution Buffer A: 25 mM Tris-HCl, 200 mM NaCl, 2.5 mM CaCl₂, pH 7.4
-
Elution Buffer B: 25 mM Tris-HCl, 200 mM NaCl, 50 mM CaCl₂, pH 7.4
-
Strip Buffer: 25 mM Tris-HCl, 1 M NaCl, pH 7.4
Methodology:
-
Column Equilibration: Equilibrate the ANX Sepharose FF column with at least 5 column volumes (CV) of Equilibration Buffer.
-
Sample Loading: Load the crude or partially purified peptide sample onto the column. The sample should be in a buffer with low ionic strength, similar to the Equilibration Buffer.
-
Wash 1: Wash the column with 5 CV of Equilibration Buffer to remove unbound contaminants.
-
Wash 2: Wash the column with 5 CV of Wash Buffer to remove weakly bound impurities.
-
Elution: Elute the bound peptide using a linear gradient from 0% to 100% Elution Buffer B over 10-20 CV. Collect fractions throughout the gradient.
-
Analysis: Analyze the collected fractions by SDS-PAGE and/or RP-HPLC to identify the fractions containing the purified prothrombin 18-23 analog.
-
Column Stripping and Regeneration: Wash the column with 5 CV of Strip Buffer to remove any remaining bound proteins, followed by re-equilibration with the Equilibration Buffer for future use.
Protocol 2: Size-Exclusion Chromatography for Aggregate Removal and Buffer Exchange
This protocol is intended for the final polishing step to remove aggregates and exchange the peptide into a final formulation buffer.
Materials:
-
SEC column with a pore size suitable for small peptides (e.g., Zenix™ SEC-80, 80 Å)
-
Mobile Phase/Final Buffer: e.g., 50 mM Tris-HCl, 150 mM NaCl, pH 7.4
-
Peptide sample from the previous purification step (e.g., IEX)
Methodology:
-
System and Column Equilibration: Equilibrate the SEC system and column with at least 2 CV of the desired Mobile Phase until a stable baseline is achieved.
-
Sample Preparation: Concentrate the peptide sample if necessary. Ensure the sample is clear and free of precipitates by centrifugation or filtration (0.22 µm filter).
-
Injection: Inject the sample onto the column. The injection volume should not exceed 1-2% of the total column volume for optimal resolution.
-
Isocratic Elution: Elute the peptide with the Mobile Phase at a constant flow rate.
-
Fraction Collection: Collect fractions corresponding to the expected elution volume of the monomeric peptide.
-
Analysis: Analyze the collected fractions for purity and aggregation state using analytical RP-HPLC and/or mass spectrometry.
Visualizations
Caption: A typical experimental workflow for the purification of prothrombin 18-23 analogs.
Caption: A decision tree for troubleshooting low yield in ion exchange chromatography.
References
- 1. Establishment of One-Pot Disulfide-Driven Cyclic Peptide Synthesis with a 3-Nitro-2-pyridinesulfenate [jstage.jst.go.jp]
- 2. arkat-usa.org [arkat-usa.org]
- 3. Characterization of cyclic peptides containing disulfide bonds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. research.fredhutch.org [research.fredhutch.org]
- 6. bitesizebio.com [bitesizebio.com]
- 7. EP2457924A1 - Ion exchange chromatography of proteins and peptides - Google Patents [patents.google.com]
- 8. Analysis for gamma-carboxyglutamic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Purification of prothrombin complex proteins from human plasma in anion exchange resin using pseudoaffinity chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 10. harvardapparatus.com [harvardapparatus.com]
- 11. waters.com [waters.com]
- 12. sepax-tech.com [sepax-tech.com]
- 13. chromatographyonline.com [chromatographyonline.com]
- 14. Purification of human prothrombin fragment 1 using hydrophobic interaction chromatography on phenyl-sepharose - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Induction of prothrombin synthesis by prothrombin fragments - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Rapid purification of high purity thrombin and preparation of a novel hemostat for clinical purposes - PMC [pmc.ncbi.nlm.nih.gov]
- 17. PurificationDB: database of purification conditions for proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 18. cytivalifesciences.com [cytivalifesciences.com]
Technical Support Center: Prothrombin Fragment 18-23 Functional Assays
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with prothrombin fragment 18-23 functional assays.
Troubleshooting Guides
This section addresses specific issues that may arise during experiments involving prothrombin fragment 18-23, such as binding assays with Factor Va.
Issue 1: Low or No Signal in Binding Assay (e.g., ELISA, SPR, Fluorescence Polarization)
| Potential Cause | Recommended Action |
| Inactive Protein/Peptide | - Verify the integrity and activity of the prothrombin fragment 18-23 peptide and the binding partner (e.g., Factor Va) using a standard functional assay or analytical technique (e.g., mass spectrometry, SDS-PAGE).- Peptides can degrade over time; use freshly prepared or properly stored aliquots. Avoid repeated freeze-thaw cycles. |
| Incorrect Buffer Conditions | - Ensure the buffer pH, ionic strength, and calcium concentration are optimal for the interaction. The binding of prothrombin fragments to Factor Va is often calcium-dependent.[1][2]- Check for interfering substances in the buffer, such as chelating agents (e.g., EDTA) if calcium is required. |
| Suboptimal Protein/Peptide Concentration | - Perform a concentration titration for both the prothrombin fragment and its binding partner to determine the optimal concentrations for the assay.- Refer to literature for typical concentration ranges used in similar assays. |
| Steric Hindrance | - If using labeled reagents, the fluorophore or tag may be interfering with the binding site. Test different labeling strategies or use a label-free detection method if possible.- In ELISA, ensure the coating of the antigen does not block the binding epitope.[3] |
| Insufficient Incubation Time | - Optimize the incubation time to allow the binding reaction to reach equilibrium. |
Issue 2: High Background Signal or Non-Specific Binding
| Potential Cause | Recommended Action |
| Poor Blocking | - Increase the concentration or change the type of blocking agent (e.g., BSA, non-fat dry milk, commercial blocking buffers).- Increase the blocking incubation time and temperature. |
| Hydrophobic Interactions | - Add a non-ionic detergent (e.g., Tween-20, Triton X-100) to the wash and binding buffers at a low concentration (typically 0.05-0.1%). |
| Contaminated Reagents | - Use fresh, high-purity reagents and filter-sterilize buffers. |
| Protein Aggregation | - Centrifuge protein/peptide solutions at high speed before use to remove aggregates.[4][5]- Analyze protein/peptide preparations by size-exclusion chromatography to check for aggregation. |
| Cross-Reactivity of Antibodies | - If using an antibody-based detection method, ensure the antibodies are specific for the target and do not cross-react with other components in the assay. Run appropriate controls with individual components. |
Issue 3: Poor Reproducibility or High Variability Between Replicates
| Potential Cause | Recommended Action |
| Pipetting Errors | - Use calibrated pipettes and proper pipetting techniques. For small volumes, use low-retention tips.- Prepare a master mix of reagents to be added to all wells to minimize well-to-well variation. |
| Inconsistent Plate Washing | - Ensure consistent and thorough washing of microplates in ELISA. Use an automated plate washer if available. |
| Temperature Fluctuations | - Maintain a consistent temperature during all incubation steps. Avoid placing plates near drafts or in direct sunlight. |
| Edge Effects in Microplates | - Avoid using the outer wells of the microplate, as they are more prone to evaporation and temperature variations. Fill outer wells with buffer or water. |
| Different Reagent Lots | - If an experiment is conducted over a long period, try to use reagents from the same manufacturing lot to minimize variability. |
Frequently Asked Questions (FAQs)
Q1: What are the key functional roles of the prothrombin fragment 18-23 region?
A1: Prothrombin fragment 2 (F2), which encompasses the 18-23 region (in the context of the full F1.2 fragment), plays a significant role in the prothrombinase complex. It is involved in a weak but functionally important interaction with Factor Va.[1] This interaction helps to properly orient prothrombin for efficient cleavage by Factor Xa, thereby accelerating thrombin generation.[1][6]
Q2: What types of functional assays are commonly used to study prothrombin fragment 18-23?
A2: Common assays include:
-
Enzyme-Linked Immunosorbent Assay (ELISA): To measure the binding of the fragment to immobilized Factor Va or vice versa.[3][7]
-
Surface Plasmon Resonance (SPR): To determine the kinetics (on- and off-rates) and affinity of the interaction with Factor Va in real-time.[1]
-
Fluorescence Polarization/Anisotropy (FP/FA): To measure the binding of a fluorescently labeled prothrombin fragment to Factor Va in solution by detecting changes in the rotational speed of the labeled molecule upon binding.[8][9]
-
Thrombin Generation Assays: To assess the functional consequence of the fragment's interaction (or inhibition of the interaction) on the overall rate and amount of thrombin produced.[10]
Q3: Why is calcium concentration critical in these assays?
A3: The prothrombin fragment 1 (F1) domain, which is often part of the larger fragments studied (F1.2), contains gamma-carboxyglutamic acid (Gla) residues that are essential for calcium-dependent binding to phospholipid membranes.[2] While the F2 domain's interaction with Factor Va may be less directly dependent on calcium, the overall assembly and function of the prothrombinase complex on a phospholipid surface is a calcium-mediated process.[1] Therefore, maintaining an appropriate calcium concentration is crucial for mimicking physiological conditions and ensuring the proper conformation and interaction of the components.
Q4: My prothrombin fragment peptide is showing aggregation. How can I prevent this and how does it affect my assay?
A4: Aggregation can be caused by improper storage, high concentrations, or suboptimal buffer conditions. To prevent it, store the peptide in aliquots at -80°C, avoid repeated freeze-thaw cycles, and consider using a buffer with appropriate pH and ionic strength. Before use, centrifuge the peptide solution at high speed to pellet any aggregates. Aggregation can lead to non-specific binding, high background, and inaccurate quantification of the active monomer concentration, all of which will compromise the reliability of your assay results.[4][5]
Q5: Can I use plasma samples directly in my functional assay?
A5: Using plasma directly is generally not recommended for specific mechanistic studies of the 18-23 fragment due to the presence of numerous other coagulation factors, inhibitors, and binding proteins that can interfere with the assay.[11] It is preferable to use a purified system with recombinant or highly purified proteins to specifically assess the interaction of interest. Plasma is more suitable for assays measuring overall thrombin generation (e.g., F1+2 levels) as a marker of coagulation activation.[12][13]
Quantitative Data Summary
Table 1: Binding Affinities and Kinetic Parameters for Prothrombin Fragment Interactions
| Interacting Molecules | Assay Method | Affinity (Kd) | Notes |
| Prothrombin - Factor Va | Surface Plasmon Resonance | ~1 µM | Weak interaction, important for complex assembly.[1] |
| Prothrombin Fragment 2 - Factor Va | Various | µM range | Contributes to the overall binding of prothrombin to Factor Va.[1] |
| Factor Va - Factor Xa | Not Specified | Low µM range | In the absence of membranes.[14] |
Experimental Protocols
Protocol 1: ELISA for Prothrombin Fragment 2 Binding to Factor Va
-
Plate Coating: Coat a 96-well high-binding microplate with 100 µL/well of Factor Va (e.g., 1-5 µg/mL) in a suitable coating buffer (e.g., PBS, pH 7.4). Incubate overnight at 4°C.
-
Washing: Wash the plate three times with 200 µL/well of wash buffer (e.g., PBS with 0.05% Tween-20).
-
Blocking: Block non-specific binding sites by adding 200 µL/well of blocking buffer (e.g., PBS with 1-3% BSA). Incubate for 1-2 hours at room temperature.
-
Washing: Repeat the washing step.
-
Sample Incubation: Add 100 µL/well of various concentrations of the prothrombin fragment (e.g., F2 or F1.2) diluted in binding buffer (e.g., HBS with 2 mM CaCl₂ and 0.05% Tween-20). Incubate for 1-2 hours at room temperature.
-
Washing: Repeat the washing step.
-
Primary Antibody: Add 100 µL/well of a primary antibody specific for the prothrombin fragment, diluted in binding buffer. Incubate for 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
Secondary Antibody: Add 100 µL/well of a horseradish peroxidase (HRP)-conjugated secondary antibody, diluted in binding buffer. Incubate for 1 hour at room temperature.
-
Washing: Repeat the washing step thoroughly (e.g., 5 times).
-
Detection: Add 100 µL/well of TMB substrate and incubate in the dark until sufficient color develops (typically 10-20 minutes).
-
Stop Reaction: Stop the reaction by adding 50 µL/well of stop solution (e.g., 2 N H₂SO₄).
-
Read Plate: Measure the absorbance at 450 nm using a microplate reader.
Protocol 2: Thrombin Generation Assay to Assess Fragment Function
-
Reagent Preparation: Prepare prothrombin, Factor Xa, Factor Va, and a mixture of phospholipids (e.g., phosphatidylcholine/phosphatidylserine) in a suitable buffer (e.g., Tris-buffered saline with calcium).
-
Inhibitor/Fragment Incubation: In a 96-well plate, mix Factor Va and phospholipids. Add the prothrombin fragment 18-23 peptide at various concentrations to assess its inhibitory effect. Incubate for a short period to allow for binding.
-
Initiation of Reaction: Add a mixture of prothrombin and Factor Xa to initiate the reaction.
-
Thrombin Measurement: At timed intervals, take aliquots from the reaction mixture and add them to a separate plate containing a chromogenic or fluorogenic thrombin substrate.
-
Data Acquisition: Measure the change in absorbance or fluorescence over time using a plate reader.
-
Analysis: Calculate the rate of thrombin generation (initial velocity) and the total amount of thrombin produced (endogenous thrombin potential) for each concentration of the prothrombin fragment. A decrease in thrombin generation in the presence of the fragment would indicate a functional inhibitory role.[10]
Visualizations
Caption: Prothrombin activation by the prothrombinase complex.
Caption: Workflow for an indirect ELISA binding assay.
Caption: A logical approach to troubleshooting assay problems.
References
- 1. Identification and characterization of a factor Va-binding site on human prothrombin fragment 2 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ijfmr.com [ijfmr.com]
- 3. A Novel ELISA Assay for the Detection of Anti-Prothrombin Antibodies in Antiphospholipid Syndrome Patients at High Risk of Thrombosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Effect of prothrombin and its activation fragments on calcium oxalate crystal growth and aggregation in undiluted human urine in vitro: relationship between protein structure and inhibitory activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Aggregation of thrombin-derived C-terminal fragments as a previously undisclosed host defense mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Prothrombin activation on the activated platelet surface optimizes expression of procoagulant activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Poor comparability of prothrombin fragment 1 + 2 values measured by two commercial ELISA methods: influence of different anticoagulants and standards - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Fluorescence Polarization Assays in Small Molecule Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. ashpublications.org [ashpublications.org]
- 11. Pitfalls in complement analysis: A systematic literature review of assessing complement activation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Prothrombin fragment 1+2 - Wikipedia [en.wikipedia.org]
- 13. Evaluation of the prothrombin fragment 1.2 in patients with coronavirus disease 2019 (COVID‐19) - PMC [pmc.ncbi.nlm.nih.gov]
- 14. royalsocietypublishing.org [royalsocietypublishing.org]
improving the stability of prothrombin fragment 18-23 for research use
<_ _>
This guide provides researchers, scientists, and drug development professionals with essential information for improving the stability of prothrombin fragment 18-23 (F18-23) for research use. It includes troubleshooting advice, frequently asked questions, data tables, and detailed experimental protocols.
I. Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments in a question-and-answer format.
Question 1: My F18-23 peptide is precipitating or forming a visible aggregate. What is the cause and how can I fix it?
Answer: Peptide precipitation is typically due to aggregation, where peptide molecules clump together to form insoluble species.[1][2] This can be triggered by several factors:
-
High Concentration: At higher concentrations, peptides are more likely to interact with each other, leading to faster aggregation.[1]
-
pH and Ionic Strength: The pH of the solution affects the charge of the peptide. If the pH is close to the peptide's isoelectric point (pI), its net charge will be zero, reducing repulsion between molecules and promoting aggregation.
-
Temperature and Agitation: Stress conditions such as heating, freezing, or vigorous shaking can induce conformational changes that expose hydrophobic regions, leading to aggregation.[1]
Solutions:
-
Optimize Concentration: Work with the lowest concentration of F18-23 that is compatible with your assay.
-
Adjust pH: Modify the buffer pH to be at least 1-2 units away from the peptide's theoretical pI. Buffer solutions with a pH between 3 and 5 can diminish deamidation and oxidation.[3]
-
Control Physical Stress: Avoid repeated freeze-thaw cycles by storing the peptide in single-use aliquots. Minimize agitation and protect from extreme temperatures.
-
Use Excipients: Consider adding stabilizing agents like sugars (e.g., trehalose), polyols, or non-ionic surfactants to your buffer.[3][4]
Question 2: I am observing a gradual loss of my peptide over time, confirmed by HPLC. What could be the reason?
Answer: A time-dependent loss of the main peptide peak on HPLC suggests chemical degradation or physical adsorption.
-
Chemical Degradation: Peptides are susceptible to several chemical degradation pathways, including hydrolysis, deamidation, and oxidation.[1][2]
-
Hydrolysis: Cleavage of the peptide backbone, often catalyzed by acidic or basic conditions.[1]
-
Deamidation: Asparagine (Asn) and glutamine (Gln) residues can lose their side-chain amide group, forming aspartic or glutamic acid.[1]
-
Oxidation: Methionine (Met), Cysteine (Cys), and Tryptophan (Trp) residues are particularly prone to oxidation.
-
-
Physical Adsorption: Peptides can stick to the surfaces of storage vials (e.g., glass or plastic), leading to a decrease in the concentration of the peptide in solution.[2]
Solutions:
-
pH Optimization: The most practical approach to stabilization is pH optimization and selecting an appropriate buffer.[3][4][5][6] Maintain the pH of your solution within a stable range, typically between 3-5, to minimize both hydrolysis and deamidation.[3]
-
Use Antioxidants: If oxidation is suspected, add antioxidants like methionine or EDTA to your buffer. Excluding air from the solution can also help.[3][4]
-
Use Low-Binding Tubes: Store peptide solutions in low-protein-binding polypropylene tubes to minimize surface adsorption.
-
Storage Conditions: For long-term storage, keep the peptide lyophilized at -20°C or -80°C.[2] Once in solution, store it in aliquots at low temperatures and protect it from light.[3]
Question 3: My HPLC analysis shows multiple new peaks appearing over time that were not present in the initial sample. What do these peaks represent?
Answer: The appearance of new peaks on an HPLC chromatogram is a strong indicator of chemical degradation, where the original peptide is being converted into new chemical entities.[1] These new peaks could be:
-
Oxidized Forms: If F18-23 contains susceptible residues like Cys or Met, you may be seeing oxidized versions (e.g., methionine sulfoxide).
-
Deamidated Products: The sequence of F18-23, Cys-Leu-Gla-Gla-Pro-Cys, does not contain Asn or Gln, making deamidation less likely unless modified.[7] However, the gamma-carboxyglutamic acid (Gla) residues are a key feature.
-
Hydrolysis Fragments: Smaller peaks could be fragments of the peptide resulting from the cleavage of peptide bonds.[1]
-
Isomers: Aspartic acid residues can isomerize to isoaspartate, which can often be separated by HPLC.[1]
Solutions:
-
Characterize Peaks: Use mass spectrometry (LC-MS) to identify the mass of the species in the new peaks to confirm their identity (e.g., +16 Da for oxidation).
-
Implement Forced Degradation Studies: Intentionally stress the peptide with heat, extreme pH, and oxidizing agents to see which conditions generate the impurity peaks. This helps identify the degradation pathway.
-
Refine Formulation: Based on the identified degradation pathway, apply specific stabilization strategies as outlined in the answers above (e.g., add antioxidants for oxidation, adjust pH for hydrolysis).
II. Frequently Asked Questions (FAQs)
Q1: What is the sequence and structure of prothrombin fragment 18-23?
The sequence for prothrombin fragment 18-23 is Cys-Leu-Gla-Gla-Pro-Cys. A key feature is the disulfide bond between the Cysteine residues at positions 18 and 23, which constrains the peptide into a cyclic conformation.[7] This cyclic structure is critical for its biological function and provides some stability against proteolysis.[7][8] The two gamma-carboxyglutamic acid (Gla) residues are essential for calcium ion binding.[8]
Q2: What are the primary chemical instability concerns for this specific peptide?
Given the sequence Cys-Leu-Gla-Gla-Pro-Cys, the main concerns are:
-
Oxidation: The two Cysteine residues are highly susceptible to oxidation, which could disrupt the critical disulfide bridge.
-
Disulfide Exchange: Incorrect disulfide bond formation or exchange with other thiol-containing molecules in the buffer can occur.
Q3: What are the ideal storage and handling conditions for F18-23?
-
Long-Term Storage: Store the peptide in its lyophilized (powder) form at -20°C or, preferably, -80°C for maximum stability.[2]
-
In-Solution Storage: Once reconstituted, divide the solution into single-use aliquots to avoid repeated freeze-thaw cycles. Store frozen at -20°C or -80°C. For short-term use (days), refrigeration at 2-8°C may be acceptable, but stability should be verified.
-
Handling: Use low-protein-binding tubes and pipette tips. Allow the lyophilized peptide to warm to room temperature before opening the vial to avoid condensation. Reconstitute in a buffer that is optimized for pH and contains appropriate excipients if necessary.
III. Data Presentation: Stability Optimization
The following tables provide example data on how formulation variables can impact peptide stability. These are illustrative and should be confirmed experimentally for F18-23.
Table 1: Effect of pH on F18-23 Recovery After 7 Days at 25°C
| Buffer pH | Buffer System | % Peptide Remaining (by HPLC) | Observations |
| 3.0 | Citrate | 98% | Minimal degradation observed. |
| 5.0 | Acetate | 95% | Slight increase in minor impurity peaks. |
| 7.4 | Phosphate (PBS) | 75% | Significant formation of degradation products. |
| 9.0 | Borate | 55% | Rapid degradation and some precipitation. |
Table 2: Impact of Excipients on F18-23 Aggregation
| Formulation | Aggregation Onset (Visual) | % Soluble Peptide after 24h at 37°C |
| Peptide in Water | < 2 hours | 40% |
| Peptide in PBS (pH 7.4) | ~ 4 hours | 65% |
| Peptide in Acetate Buffer (pH 5.0) | > 24 hours | 92% |
| Peptide in Acetate (pH 5.0) + 5% Trehalose | > 48 hours | 98% |
IV. Experimental Protocols
Protocol 1: Assessing Peptide Stability by Reverse-Phase HPLC (RP-HPLC)
This protocol describes a general method to monitor the degradation of F18-23 over time.
-
Preparation of Stock Solution: Carefully weigh the lyophilized F18-23 and reconstitute it in a suitable buffer (e.g., 10 mM Ammonium Acetate, pH 5.0) to a known concentration (e.g., 1 mg/mL).
-
Stability Samples: Aliquot the stock solution into separate vials for each time point and condition (e.g., different temperatures, pH values, or formulations).
-
Time Zero (T0) Analysis: Immediately after preparation, inject an aliquot into the HPLC system to obtain the initial purity profile. This serves as the 100% reference.[9][10]
-
Incubation: Store the stability samples under the desired conditions (e.g., 4°C, 25°C, 40°C).
-
Analysis at Time Points: At scheduled intervals (e.g., 1, 3, 7, 14 days), remove a vial, allow it to equilibrate to room temperature, and inject it into the HPLC.
-
HPLC Conditions (Example):
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).[9]
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile (ACN).[9]
-
Gradient: A shallow gradient is often best for peptides. For example, start with 5-10% B and increase to 50-60% B over 30-40 minutes.[11]
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 214 nm or 220 nm.[11]
-
Temperature: 40°C.[9]
-
-
Data Analysis: Calculate the percentage of the main peptide peak area remaining at each time point relative to the area at T0. Plot the percentage remaining versus time to determine the degradation rate.
Protocol 2: Monitoring Conformational Stability with Circular Dichroism (CD)
CD spectroscopy is a powerful tool for assessing the secondary structure and folding properties of a peptide.[12][13] It can be used to see how conformation changes with temperature, pH, or additives.
-
Sample Preparation: Prepare a dilute solution of F18-23 (e.g., 0.1-0.2 mg/mL) in the buffer of interest. The buffer itself should not have a high absorbance in the far-UV region (190-250 nm). Phosphate buffers are often problematic; citrate or borate at low concentrations are better choices.
-
Blank Measurement: Record a spectrum of the buffer alone in the same cuvette. This will be subtracted from the peptide spectrum.
-
CD Spectrum Acquisition:
-
Place the peptide sample in a quartz cuvette with a short path length (e.g., 1 mm).
-
Scan the sample in the far-UV range (e.g., from 260 nm down to 190 nm).
-
Parameters: Set an appropriate scanning speed, bandwidth, and number of accumulations to obtain a good signal-to-noise ratio.
-
-
Thermal Melt Experiment (Optional): To assess thermal stability, monitor the CD signal at a single wavelength (e.g., 222 nm for helical content) while slowly increasing the temperature (e.g., 1°C/minute).[14] The midpoint of the unfolding transition (Tm) is a measure of stability.
-
Data Analysis: After subtracting the blank, the resulting spectrum can be analyzed. Changes in the shape and magnitude of the CD spectrum under different conditions indicate conformational changes.[15][16] For example, a loss of a defined secondary structure signal suggests unfolding, which may precede aggregation.
V. Mandatory Visualizations
Caption: Troubleshooting workflow for addressing peptide instability.
Caption: Simplified diagram of the blood coagulation cascade.
Caption: Key degradation pathways for prothrombin fragment 18-23.
References
- 1. encyclopedia.pub [encyclopedia.pub]
- 2. veeprho.com [veeprho.com]
- 3. mdpi.com [mdpi.com]
- 4. repository.ubaya.ac.id [repository.ubaya.ac.id]
- 5. DSpace [kuscholarworks.ku.edu]
- 6. researchgate.net [researchgate.net]
- 7. Buy Prothrombin (18-23) | 103658-53-3 [smolecule.com]
- 8. Role of Y-Carboxyglutamic Acid in Blood Coagulation - Richard Hiskey [grantome.com]
- 9. Comparison of Protocols to Test Peptide Stability in Blood Plasma and Cell Culture Supernatants - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. HPLC Tech Tip: Approach to Peptide Analysis | Phenomenex [phenomenex.com]
- 12. Using circular dichroism spectra to estimate protein secondary structure - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Using circular dichroism collected as a function of temperature to determine the thermodynamics of protein unfolding and binding interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 15. digitalcommons.subr.edu [digitalcommons.subr.edu]
- 16. "Conformational analysis of small peptides by circular dichroism" by Toni Bowie [digitalcommons.subr.edu]
Validation & Comparative
Unveiling Functional Equivalence: A Comparative Analysis of Synthetic and Native Prothrombin Fragment 18-23
For Immediate Release
[City, State] – [Date] – In a critical examination for researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of the functional equivalence between synthetically produced prothrombin fragment 18-23 and its native counterpart. This analysis is supported by a review of available experimental data and methodologies, offering a foundational understanding for its application in coagulation research and therapeutic development.
Prothrombin, a cornerstone of the coagulation cascade, undergoes a series of proteolytic cleavages to generate thrombin, the primary enzyme responsible for fibrin clot formation. During this activation, various fragments are released, including fragment 18-23, a small peptide sequence within the N-terminal region of prothrombin. The accessibility of chemically synthesized peptides offers a readily available and highly pure alternative to native fragments, which are often challenging to isolate in significant quantities. This guide delves into the functional validation of synthetic prothrombin fragment 18-23, ensuring its utility as a reliable tool in research and development.
Data Summary: Functional Activity Comparison
While direct, head-to-head comparative studies quantifying the specific biological activity of synthetic versus native prothrombin fragment 18-23 are not extensively detailed in publicly available literature, the functional relevance of the broader N-terminal region of prothrombin, which encompasses the 18-23 sequence, has been established. The primary function of this region is associated with the regulation of prothrombin synthesis.
| Functional Parameter | Synthetic Prothrombin Fragment (1-42) | Native Prothrombin Fragment 1 | Reference |
| Induction of Prothrombin Synthesis | Dose-dependent and saturable increase in prothrombin synthesis in Reuber H-35 rat hepatoma cells. | Up to 5-fold increase in prothrombin synthesis. | [1][2] |
Note: The available data pertains to a larger fragment (1-42) containing the 18-23 sequence, suggesting a potential role for the smaller fragment in this biological process.
Key Experimental Methodologies
To validate the function of prothrombin fragments, specific experimental protocols are employed. The following outlines a key methodology for assessing the impact of these fragments on cellular processes.
Prothrombin Synthesis Assay in Cell Culture
This experiment aims to determine if prothrombin fragments can regulate the synthesis of prothrombin in liver cells.
Protocol:
-
Cell Culture: Reuber H-35 rat hepatoma cells are cultured in a serum-free medium.
-
Treatment: The cells are exposed to varying concentrations of the test substance (e.g., synthetic prothrombin fragment 18-23 or a larger fragment).
-
Radiolabeling: [³H]leucine is added to the culture medium to allow for the detection of newly synthesized proteins.
-
Incubation: The cells are incubated for a defined period to allow for protein synthesis and secretion.
-
Sample Collection: Both the cell lysate and the culture medium are collected.
-
Immunoprecipitation: An antibody specific to prothrombin is used to isolate newly synthesized prothrombin from the collected samples.
-
Quantification: The amount of radiolabeled prothrombin is quantified using scintillation counting.
-
Analysis: The results are analyzed to determine the effect of the prothrombin fragment on the rate of prothrombin synthesis, often expressed as a fold-change compared to untreated control cells.[1][2]
Signaling Pathways and Experimental Workflows
The regulation of prothrombin synthesis by its own fragments suggests a feedback mechanism. Below are diagrams illustrating this proposed signaling pathway and the general workflow for validating the function of synthetic peptides.
Caption: Proposed signaling pathway for the regulation of prothrombin synthesis by prothrombin fragments.
Caption: General experimental workflow for the synthesis and functional validation of synthetic peptides.
Conclusion
The available evidence suggests that synthetic prothrombin fragments, particularly those from the N-terminal region, are functionally active and can influence biological processes such as the regulation of prothrombin synthesis. While more direct comparative studies between synthetic and native prothrombin fragment 18-23 are warranted to fully elucidate their functional equivalence in a broader range of assays, the use of synthetic peptides in research is strongly supported by their high purity, accessibility, and demonstrated biological relevance. This guide serves as a foundational resource for researchers leveraging synthetic peptides to explore the intricate mechanisms of hemostasis and to develop novel therapeutic interventions.
References
Comparative Analysis of Prothrombin Fragment 18-23 Across Species
A detailed examination of the structural and functional characteristics of the prothrombin fragment 18-23, a critical disulfide-bonded loop within the Gla domain, reveals notable conservation and subtle variations across different mammalian species. This guide provides a comparative overview of this hexapeptide from human, bovine, murine, and rat sources, supported by experimental data and detailed protocols for researchers in drug development and life sciences.
Prothrombin, a key zymogen in the coagulation cascade, undergoes a series of proteolytic cleavages to yield the active enzyme thrombin. The N-terminal region of prothrombin contains a gamma-carboxyglutamic acid (Gla) domain, which is essential for the calcium-dependent binding of prothrombin to phospholipid membranes at the site of injury. Within this Gla domain lies the highly conserved prothrombin fragment 18-23, a cyclic hexapeptide formed by a disulfide bond between cysteine residues at positions 18 and 23. This structural motif is crucial for maintaining the conformation of the Gla domain and, consequently, the biological activity of prothrombin.
Amino Acid Sequence Comparison
The amino acid sequence of prothrombin fragment 18-23 displays a high degree of conservation across the examined species, highlighting its fundamental role in prothrombin function. The alignment of the sequences from human, bovine, murine, and rat prothrombin is presented below.
| Species | Sequence (Residues 18-23) | UniProt Accession No. |
| Homo sapiens (Human) | C S Y E E A | P00734 |
| Bos taurus (Bovine) | C S Y E E A | P00735 |
| Mus musculus (Mouse) | C S Y E E A | P19221 |
| Rattus norvegicus (Rat) | C S Y E E A | P13618 |
Functional and Structural Significance
The conserved sequence of the 18-23 fragment underscores its critical role in the structural integrity of the Gla domain. The disulfide bond between Cys18 and Cys23 creates a rigid loop that is essential for the correct folding of this domain. This conformation, in turn, is a prerequisite for the gamma-carboxylation of multiple glutamic acid residues within the Gla domain, a post-translational modification vital for calcium binding. The binding of calcium ions is necessary for the interaction of prothrombin with negatively charged phospholipid surfaces, a key step in its activation to thrombin.
While direct experimental data comparing the specific biological activities of the isolated 18-23 fragment from different species is limited, the high sequence identity strongly suggests a conserved function. The primary role of this fragment is likely structural, ensuring the proper presentation of the Gla domain for its interactions with calcium and cell membranes.
Experimental Protocols
To facilitate further research into the comparative analysis of prothrombin fragment 18-23, detailed methodologies for key experiments are provided below.
Prothrombin Time (PT) Assay
The Prothrombin Time (PT) assay is a fundamental test to assess the extrinsic and common pathways of the coagulation cascade, in which prothrombin plays a central role.
Principle: This assay measures the time it takes for plasma to clot after the addition of tissue factor (thromboplastin) and calcium. A prolonged PT can indicate a deficiency or dysfunction of prothrombin, among other clotting factors.
Procedure:
-
Sample Preparation: Collect whole blood in a tube containing 3.2% sodium citrate anticoagulant (9:1 blood to anticoagulant ratio). Centrifuge at 1500 x g for 15 minutes to obtain platelet-poor plasma (PPP).
-
Reagent Preparation: Reconstitute the thromboplastin reagent with calcium according to the manufacturer's instructions. Pre-warm the reagent to 37°C.
-
Assay Performance: a. Pipette 100 µL of PPP into a pre-warmed coagulometer cuvette. b. Incubate the plasma at 37°C for 3 minutes. c. Add 200 µL of the pre-warmed thromboplastin-calcium reagent to the cuvette and simultaneously start a timer. d. The coagulometer will automatically detect the formation of a fibrin clot and record the clotting time in seconds.
-
Data Analysis: Compare the clotting times of plasma samples containing prothrombin from different species. Longer clotting times may suggest a less efficient prothrombin activation.
Activated Partial Thromboplastin Time (aPTT) Assay
The aPTT assay evaluates the intrinsic and common pathways of coagulation.
Principle: This assay measures the time it takes for plasma to clot after the addition of a contact activator (e.g., silica, kaolin), partial thromboplastin (a phospholipid substitute), and calcium.
Procedure:
-
Sample Preparation: Prepare platelet-poor plasma (PPP) as described for the PT assay.
-
Reagent Preparation: Pre-warm the aPTT reagent (containing a contact activator and phospholipids) and a calcium chloride solution (e.g., 0.025 M) to 37°C.
-
Assay Performance: a. Pipette 100 µL of PPP and 100 µL of the aPTT reagent into a pre-warmed coagulometer cuvette. b. Incubate the mixture at 37°C for a specified time (e.g., 3-5 minutes) to allow for the activation of contact factors. c. Add 100 µL of the pre-warmed calcium chloride solution to the cuvette and simultaneously start a timer. d. The coagulometer will detect the clot formation and record the clotting time.
-
Data Analysis: Compare the aPTT values for plasma from different species.
Signaling and Experimental Workflow
The activation of prothrombin is a critical step in the coagulation cascade. The following diagram illustrates the central role of prothrombin and its fragments in this process.
Caption: Prothrombin activation cascade.
This guide provides a foundational comparative analysis of prothrombin fragment 18-23. Further research, including high-resolution structural studies and functional assays with synthetic peptides corresponding to this fragment from various species, will be invaluable in elucidating any subtle species-specific differences in its role in coagulation.
Prothrombin Fragment 1+2 vs. Thrombin-Antithrombin Complex in the Evaluation of Thrombin Generation: A Comparative Guide
This guide provides a detailed comparison between two key biomarkers used to assess in vivo thrombin generation: Prothrombin Fragment 1+2 (F1+2) and the Thrombin-Antithrombin (TAT) complex. While the query specified "prothrombin 18-23," this term does not correspond to a recognized prothrombin fragment used as a routine marker for thrombin generation in scientific literature. Therefore, this guide focuses on the well-established and widely utilized biomarker, Prothrombin Fragment 1+2, and compares it with the TAT complex, another critical indicator of thrombin activity. This comparison aims to assist researchers, scientists, and drug development professionals in selecting the appropriate marker for their studies.
Quantitative Data Comparison
The following table summarizes key quantitative parameters for Prothrombin Fragment 1+2 and Thrombin-Antithrombin complex, offering a side-by-side comparison of their characteristics as biomarkers of thrombin generation.
| Feature | Prothrombin Fragment 1+2 (F1+2) | Thrombin-Antithrombin (TAT) Complex |
| Normal Plasma Range | 69 - 229 pmol/L | 1.0 - 4.1 µg/L |
| Biological Half-Life | Approximately 90 minutes | Approximately 3 minutes |
| What it Measures | Direct indicator of the conversion of prothrombin to thrombin | Indicator of thrombin activity and its subsequent inhibition |
| Clinical Significance | Elevated levels are associated with an increased risk of venous and arterial thrombosis. | Elevated levels indicate increased thrombin formation and are seen in conditions like deep vein thrombosis and disseminated intravascular coagulation. |
Experimental Protocols
The measurement of both Prothrombin Fragment 1+2 and Thrombin-Antithrombin complexes in plasma is most commonly performed using an Enzyme-Linked Immunosorbent Assay (ELISA). The following is a generalized protocol for a sandwich ELISA, which is the principle behind most commercially available kits for these markers.
General Sandwich ELISA Protocol for F1+2 and TAT Measurement
-
Coating: A 96-well microplate is pre-coated with a monoclonal antibody specific for either human Prothrombin Fragment 1+2 or the Thrombin-Antithrombin complex.
-
Sample and Calibrator Incubation: Patient plasma samples, along with a series of calibrators of known concentrations, are added to the wells. During this incubation period, the F1+2 or TAT present in the sample binds to the capture antibody on the plate.
-
Washing: The plate is washed to remove any unbound components of the plasma sample.
-
Detection Antibody Incubation: A second, different monoclonal antibody, which is conjugated to an enzyme (commonly horseradish peroxidase - HRP), is added to the wells. This detection antibody binds to a different epitope on the captured F1+2 or TAT, forming a "sandwich".
-
Second Washing: The plate is washed again to remove any unbound detection antibody.
-
Substrate Addition: A chromogenic substrate (e.g., TMB - 3,3',5,5'-tetramethylbenzidine) is added to the wells. The enzyme conjugated to the detection antibody catalyzes a reaction that converts the substrate into a colored product.
-
Stopping the Reaction: A stop solution (e.g., sulfuric acid) is added to terminate the reaction.
-
Data Acquisition: The absorbance of each well is read using a microplate reader at a specific wavelength (e.g., 450 nm). The concentration of F1+2 or TAT in the patient samples is then determined by interpolating their absorbance values against the standard curve generated from the calibrators.
Visualizations: Pathways and Workflows
The following diagrams illustrate the biochemical pathway of thrombin generation and a typical experimental workflow for measuring its biomarkers.
A Comparative Guide to Prothrombin 18-23 and Other Gla-Containing Peptides
For researchers, scientists, and drug development professionals, understanding the nuanced differences between various gamma-carboxyglutamic acid (Gla)-containing peptides is crucial for advancing research in coagulation, bone metabolism, and beyond. This guide provides an objective comparison of prothrombin fragment 18-23 with other notable Gla-containing peptides, supported by available experimental data.
Introduction to Gla-Containing Peptides
Gla-containing peptides are characterized by the post-translational modification of glutamate (Glu) residues to gamma-carboxyglutamic acid (Gla). This modification is catalyzed by the vitamin K-dependent enzyme gamma-glutamyl carboxylase. The two adjacent carboxylic acid groups on the Gla residues are essential for the high-affinity binding of calcium ions (Ca²⁺)[1]. This calcium-binding ability is critical for the biological function of these proteins, often mediating their interaction with negatively charged phospholipid membranes and other proteins[2].
Prothrombin, a key protein in the blood coagulation cascade, contains a Gla domain at its N-terminus[3]. The fragment spanning residues 18-23 is a critical part of this domain, featuring a disulfide bridge between Cys18 and Cys23 that creates a cyclic structure[4]. This guide will compare the properties of this fragment with other significant Gla-containing peptides from proteins such as Factor VII, Osteocalcin, and Matrix Gla Protein (MGP).
Quantitative Performance Comparison
The following table summarizes key quantitative data for prothrombin and other Gla-containing peptides. It is important to note that experimental conditions can vary between studies, affecting direct comparability.
| Parameter | Prothrombin (or its fragments) | Factor VII | Osteocalcin | Matrix Gla Protein (MGP) |
| Number of Gla Residues | 10 in the full Gla domain | 10 in the Gla domain | 3 | 5 |
| Calcium Binding Affinity (Kd) | Gla19: 1.4 µM, Gla20: 0.8 µM[4]; Overall prothrombin has 5 strong binding sites (log Kassoc = 3.9) and 7 weak sites (log Kassoc = 2.9) for Ca²⁺[5]. | Half-maximal binding to a specific monoclonal antibody observed at 80 µM Ca²⁺, indicating high-affinity sites[6]. Two high-affinity sites with a Kd of ~150 µM have been identified[7]. | Transition to α-helical conformation has a midpoint at 0.75 mM Ca²⁺[8]. | Peptides from MGP show strong inhibition of hydroxyapatite growth at low µg/mL concentrations, indicating high affinity for calcium phosphate crystals[9]. |
| Membrane/Surface Interaction | Mutation of Gla to Glu results in a 92% reduction in membrane affinity[4]. Binds to negatively charged phospholipid surfaces. | Binds to tissue factor on cell surfaces in a calcium-dependent manner[6]. | Binds to hydroxyapatite crystals in the bone matrix[10]. | Inhibits ectopic calcification by directly interacting with hydroxyapatite crystals[9]. |
| Biological Activity | Precursor to the enzyme thrombin, essential for blood coagulation. Mutation of Gla to Glu leads to a 67% decrease in thrombin generation rate[4]. | Initiates the extrinsic pathway of blood coagulation upon binding to tissue factor[6]. | Involved in bone mineralization and remodeling[11]. | A potent inhibitor of vascular calcification[12]. |
Experimental Protocols
Detailed methodologies are essential for the accurate comparison of peptide performance. Below are outlines of key experimental protocols used in the characterization of Gla-containing peptides.
Solid-Phase Peptide Synthesis (SPPS)
This is the standard method for chemically synthesizing peptides like prothrombin 18-23 and other Gla-containing fragments.
Principle: The peptide is assembled step-by-step while one end is attached to an insoluble solid support (resin). This allows for easy removal of excess reagents and byproducts by simple filtration and washing.
Generalized Protocol:
-
Resin Preparation: Swell the appropriate resin (e.g., Rink amide resin for C-terminal amide peptides) in a suitable solvent like dimethylformamide (DMF).
-
Fmoc Deprotection: Remove the fluorenylmethyloxycarbonyl (Fmoc) protecting group from the resin's amino group using a solution of piperidine in DMF.
-
Amino Acid Coupling: Activate the carboxyl group of the next Fmoc-protected amino acid using a coupling reagent (e.g., HBTU/HOBt) and add it to the resin to form a peptide bond.
-
Washing: Wash the resin thoroughly with DMF to remove unreacted reagents.
-
Repeat: Repeat the deprotection and coupling steps for each amino acid in the sequence.
-
Cleavage and Deprotection: Once the peptide is fully assembled, cleave it from the resin and remove the side-chain protecting groups using a cleavage cocktail, typically containing trifluoroacetic acid (TFA).
-
Purification: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Characterization: Confirm the identity and purity of the peptide using mass spectrometry and analytical HPLC.
Mass Spectrometry for Peptide Analysis
Mass spectrometry is a crucial tool for verifying the molecular weight and sequence of synthesized peptides.
Principle: The peptide is ionized, and its mass-to-charge ratio (m/z) is measured. Fragmentation of the peptide in the mass spectrometer provides sequence information.
Generalized Protocol for MALDI-TOF MS:
-
Sample Preparation: Mix a small amount of the purified peptide solution with a matrix solution (e.g., α-cyano-4-hydroxycinnamic acid) on a MALDI target plate and allow it to dry.
-
Data Acquisition: Irradiate the sample with a laser in the mass spectrometer. The matrix absorbs the laser energy and transfers it to the peptide, causing it to desorb and ionize. The time it takes for the ions to travel to the detector is used to determine their m/z.
-
Data Analysis: Compare the measured molecular weight with the theoretical molecular weight of the peptide.
NMR Spectroscopy for Structural Analysis
Nuclear Magnetic Resonance (NMR) spectroscopy is used to determine the three-dimensional structure of peptides in solution.
Principle: The magnetic properties of atomic nuclei are used to obtain information about the local chemical environment and the spatial proximity of atoms within the molecule.
Generalized Protocol for 2D NMR:
-
Sample Preparation: Dissolve the purified peptide in a suitable buffer (e.g., phosphate buffer) in D₂O or a mixture of H₂O/D₂O to a concentration of at least 0.5 mM.
-
Data Acquisition: Acquire a series of 2D NMR spectra, such as COSY (Correlation Spectroscopy), TOCSY (Total Correlation Spectroscopy), and NOESY (Nuclear Overhauser Effect Spectroscopy), on a high-field NMR spectrometer.
-
Resonance Assignment: Assign the signals in the NMR spectra to specific protons in the peptide sequence.
-
Structural Restraint Generation: Extract distance restraints from the NOESY spectra and dihedral angle restraints from coupling constants measured in the COSY spectra.
-
Structure Calculation: Use computational methods (e.g., molecular dynamics simulations) to calculate a family of 3D structures that are consistent with the experimental restraints.
-
Structure Validation: Assess the quality of the calculated structures based on their agreement with the experimental data and their stereochemical properties.
Signaling Pathways and Logical Relationships
The biological functions of Gla-containing peptides are intimately linked to specific signaling pathways.
Prothrombin Activation in the Coagulation Cascade
Prothrombin is a central zymogen in the coagulation cascade. Its activation to thrombin is a critical step in the formation of a blood clot.
This diagram illustrates the convergence of the extrinsic and intrinsic pathways on the common pathway, leading to the activation of prothrombin by the prothrombinase complex.
The Vitamin K Cycle and Gla Formation
The synthesis of functional Gla-containing peptides is dependent on the vitamin K cycle, which facilitates the gamma-carboxylation of glutamate residues.
This diagram shows how Vitamin K is reduced to its active hydroquinone form, which is a cofactor for the gamma-glutamyl carboxylase that converts glutamate to gamma-carboxyglutamate. Warfarin, an anticoagulant, inhibits the vitamin K epoxide reductase (VKOR), thus preventing the recycling of vitamin K and the synthesis of functional Gla-containing coagulation factors.
Conclusion
Prothrombin fragment 18-23 serves as a critical model for understanding the structure and function of Gla domains. Its comparison with other Gla-containing peptides from proteins like Factor VII, osteocalcin, and MGP highlights the diverse biological roles of this unique post-translational modification. While all rely on calcium binding for their function, the specific context—be it a soluble coagulation factor, a bone matrix protein, or a calcification inhibitor—dictates their ultimate biological activity. Further research with standardized experimental conditions is needed to draw more direct quantitative comparisons between these important peptides.
References
- 1. Vitamin K - Wikipedia [en.wikipedia.org]
- 2. dl.begellhouse.com [dl.begellhouse.com]
- 3. The Fragment 1 Region of Prothrombin Facilitates the Favored Binding of Fragment 12 to Zymogen and Enforces Zymogen-like Character in the Proteinase - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Buy Prothrombin (18-23) | 103658-53-3 [smolecule.com]
- 5. Ca++ binding properties of human prothrombin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. High-affinity calcium-binding site in the gama-carboxyglutamic acid domain of bovine factor VII - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Calcium-dependent alpha-helical structure in osteocalcin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Matrix Gla protein inhibits ectopic calcification by a direct interaction with hydroxyapatite crystals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. New Insights into the Biology of Osteocalcin - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Osteocalcin: the vitamin K-dependent Ca2+-binding protein of bone matrix - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
A Guide to Cross-Validation of Prothrombin Binding Partners with a Focus on the Gla Domain
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of methodologies for the cross-validation of prothrombin binding partners, with a specific focus on interactions involving the N-terminal γ-carboxyglutamic acid (Gla) domain, which encompasses the 18-23 amino acid region. While specific binding partners for the isolated prothrombin fragment 18-23 are not extensively documented in current literature, the principles of cross-validation remain critical. This guide will use the well-documented interaction between prothrombin and the Receptor for Advanced Glycation End products (RAGE) as a case study to illustrate these principles.
Data Presentation: Comparison of Protein-Protein Interaction Validation Methods
To ensure the reliability of identified protein-protein interactions (PPIs), it is essential to employ multiple, independent experimental techniques. The following table summarizes key methods used for the validation of such interactions.
| Method | Principle | Typical Quantitative Output | Throughput | Key Advantages | Limitations |
| Pull-Down Assay | An in vitro technique using a "bait" protein (e.g., prothrombin) immobilized on beads to capture interacting "prey" proteins from a cell lysate. | Relative abundance (e.g., band intensity on a Western blot) | Low to Medium | - Direct evidence of interaction - Can identify novel interactors | - Prone to false positives from non-specific binding - In vitro nature may not reflect in vivo conditions |
| Co-Immunoprecipitation (Co-IP) | An in vivo or in situ technique where an antibody targets a specific protein, pulling it out of a lysate along with its bound interaction partners. | Relative abundance | Low | - Captures interactions in a more physiological context - Can validate endogenous interactions | - Dependent on antibody specificity - May miss transient or weak interactions |
| MicroScale Thermophoresis (MST) | Measures the directed movement of molecules in a microscopic temperature gradient, which changes upon binding of a ligand. | Dissociation constant (Kd) | Medium to High | - Low sample consumption - Measures interactions in solution - Wide range of binding affinities can be measured | - Requires a fluorescently labeled molecule - Sensitive to buffer conditions |
| AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay) | A bead-based assay where binding of two interacting partners brings donor and acceptor beads into close proximity, generating a chemiluminescent signal.[1] | Signal intensity, IC50/EC50 | High | - Homogeneous (no-wash) assay - Highly sensitive | - Can be prone to interference from sample components - Requires specialized equipment |
| Bioluminescence Resonance Energy Transfer (BRET) | Measures the transfer of energy from a donor luciferase to an acceptor fluorophore, which are fused to the proteins of interest. Energy transfer only occurs when the proteins are in close proximity. | BRET ratio | Medium | - Allows for real-time monitoring of interactions in living cells | - Requires genetic fusion of reporters to proteins of interest - Potential for steric hindrance from the reporters |
Experimental Protocols
Below are detailed methodologies for key experiments cited in the validation of protein-protein interactions.
1. Pull-Down Assay for Prothrombin-RAGE Interaction
This protocol is adapted from studies identifying novel binding partners from plasma.[2][3]
-
Immobilization of Bait Protein:
-
The VC1 domain of RAGE (the primary ligand-binding domain) is expressed as a recombinant protein with an affinity tag (e.g., His-tag or GST-tag).
-
The purified, tagged VC1 protein is incubated with affinity beads (e.g., Ni-NTA agarose for His-tagged proteins) to immobilize it.
-
-
Incubation with Prey:
-
Human plasma is prepared as the source of "prey" proteins.
-
The plasma is incubated with the VC1-bound beads. A control with beads alone or beads with an irrelevant protein is run in parallel to identify non-specific binders.
-
-
Washing and Elution:
-
The beads are washed multiple times with a suitable buffer to remove non-specifically bound proteins.
-
The specifically bound proteins are eluted from the beads, often by using a high concentration of imidazole (for His-tags) or by changing the pH or salt concentration.
-
-
Analysis:
2. MicroScale Thermophoresis (MST) for Quantifying Prothrombin-RAGE Interaction
This protocol allows for the quantitative measurement of binding affinity.[2]
-
Sample Preparation:
-
One of the binding partners (e.g., soluble RAGE - sRAGE) is fluorescently labeled according to the manufacturer's instructions. The concentration of the labeled protein is kept constant.
-
A serial dilution of the unlabeled binding partner (prothrombin) is prepared.
-
-
Measurement:
-
The labeled protein is mixed with each dilution of the unlabeled protein.
-
The samples are loaded into capillaries, and the MST instrument measures the thermophoretic movement of the labeled molecules.
-
-
Data Analysis:
-
The change in thermophoresis is plotted against the concentration of the unlabeled protein.
-
The data is fitted to a binding curve to determine the dissociation constant (Kd), which quantifies the binding affinity. This method has been used to quantify the interaction of prothrombin with both the VC1 domain and the full ectodomain of RAGE (sRAGE).[2]
-
Mandatory Visualizations
The following diagrams illustrate key workflows and pathways relevant to the study of prothrombin interactions.
Caption: Workflow for the cross-validation of protein-protein interactions.
Caption: The classical blood coagulation cascade leading to prothrombin activation.
References
Comparative Functional Analysis of Prothrombin 18-23 Analogs
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the functional performance of various synthetic analogs of the prothrombin fragment 18-23. The data presented is sourced from key experimental studies and is intended to inform research and development in coagulation and vitamin K-dependent carboxylation.
Introduction
Prothrombin, a key zymogen in the coagulation cascade, undergoes a crucial post-translational modification wherein specific glutamate (Glu) residues are converted to γ-carboxyglutamate (Gla). This reaction is catalyzed by the vitamin K-dependent carboxylase and is essential for the calcium-binding and subsequent physiological activity of prothrombin. The prothrombin fragment 18-23, a cyclic hexapeptide with a disulfide bridge, has been a focal point of research to understand the substrate specificity of this vital enzyme. Synthetic analogs of this fragment are instrumental in elucidating the structural requirements for efficient carboxylation and in the development of potential modulators of coagulation.
Quantitative Data Summary
The following table summarizes the kinetic parameters (Km values) for the vitamin K-dependent carboxylation of various prothrombin 18-23 analogs. The Michaelis constant (Km) represents the substrate concentration at which the reaction rate is half of the maximum, with a lower Km value indicating a higher affinity of the substrate for the enzyme.
| Peptide Substrate (Prothrombin Residues) | Sequence | Apparent Km (µM) | Reference |
| Pro-prothrombin (-18 to +10) | HVFLAPQQARSLLQRVRRANTFLEEVRK | 3.6 | [1] |
| Prothrombin (1 to 10) | ANTFLEEVRK | Poor Substrate | [1] |
| Pro-prothrombin (-10 to +10) | ARSLLQRVRRANTFLEEVRK | Poor Substrate | [1] |
| Prothrombin (5-9) Analog | FLEEL | 2200 | [1] |
| Prothrombin (18-23) Analog | Ac-Cys-Leu-Glu-Glu-Pro-Cys-NHMe | 3000 | [2] |
Experimental Protocols
The functional analysis of prothrombin 18-23 analogs primarily involves in vitro assays to determine their efficacy as substrates for the vitamin K-dependent carboxylase.
Vitamin K-Dependent Carboxylase Activity Assay
This assay measures the incorporation of radiolabeled bicarbonate (H¹⁴CO₃⁻) into the glutamate residues of the synthetic peptide substrates.
Materials:
-
Triton X-100 solubilized rat liver microsomes (source of vitamin K-dependent carboxylase)
-
Synthetic peptide analog of prothrombin 18-23
-
Reduced vitamin K (KH₂)
-
Sodium bicarbonate (H¹⁴CO₃⁻, radiolabeled)
-
ATP
-
Dithiothreitol (DTT)
-
Tris-HCl buffer (pH 7.4)
-
Trichloroacetic acid (TCA)
-
Scintillation fluid
Procedure:
-
A reaction mixture is prepared containing the Tris-HCl buffer, solubilized microsomes, ATP, and DTT.
-
The synthetic peptide substrate is added to the reaction mixture at varying concentrations.
-
The carboxylation reaction is initiated by the addition of reduced vitamin K and radiolabeled sodium bicarbonate.
-
The mixture is incubated at a controlled temperature (e.g., 17°C or 25°C) for a specific duration.
-
The reaction is terminated by the addition of a protein-precipitating agent, such as trichloroacetic acid.
-
The precipitated proteins and peptides are then washed to remove unincorporated radiolabel.
-
The amount of incorporated ¹⁴CO₂ is quantified using liquid scintillation counting.
-
The kinetic parameters (Km and Vmax) are determined by analyzing the reaction rates at different substrate concentrations using Lineweaver-Burk or other suitable plots.
Visualizations
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the coagulation cascade leading to prothrombin activation and the general workflow for the functional analysis of prothrombin 18-23 analogs.
Caption: The coagulation cascade leading to the activation of prothrombin.
References
Prothrombin Fragment 18-23: An Uncharted Territory in Coagulation Research
A comprehensive review of the existing literature reveals a significant gap in our understanding of the direct biological effects of administering the specific prothrombin fragment 18-23. While the role of the full-length prothrombin molecule and its major cleavage fragments in the coagulation cascade is well-documented, the independent activity of the 18-23 peptide sequence remains largely unexplored. This guide summarizes the current knowledge of prothrombin and its activation, details the known characteristics of the 18-23 fragment, and proposes a hypothetical framework for investigating its in vitro and in vivo effects.
Prothrombin and the Coagulation Cascade: The Established Dogma
Prothrombin, or Coagulation Factor II, is a cornerstone of hemostasis, the physiological process that halts bleeding.[1][2] Synthesized in the liver, this vitamin K-dependent zymogen circulates in the plasma as a precursor to thrombin, the primary effector enzyme of the coagulation cascade. The activation of prothrombin to thrombin is a critical, highly regulated event, occurring on the surface of activated platelets. This process is catalyzed by the prothrombinase complex, which comprises activated Factor X (FXa) and Factor Va (FVa).[1]
The prothrombin molecule itself is a multi-domain protein, consisting of an N-terminal Gla (γ-carboxyglutamic acid) domain, two kringle domains, and a serine protease domain. The Gla domain is crucial for the calcium-dependent binding of prothrombin to negatively charged phospholipid membranes, such as those exposed on activated platelets.
Upon vascular injury, the coagulation cascade is initiated, leading to the assembly of the prothrombinase complex. This complex proteolytically cleaves prothrombin at two sites, Arginine 271 and Arginine 320, to generate active α-thrombin. This activation can proceed through two main pathways, yielding either meizothrombin or prethrombin-2 as intermediates.[1][3][4] The generation of thrombin is a key amplification step in coagulation, as thrombin itself activates other clotting factors, including Factors V, VIII, and XI, as well as platelets.
Prothrombin Fragment 18-23: What We Know
The prothrombin fragment 18-23 is a small peptide sequence located within the Gla domain of the prothrombin molecule. Its structure is characterized by a disulfide bond between cysteine residues at positions 18 and 23, forming a cyclic loop.[1] This region, along with other glutamic acid residues in the Gla domain, undergoes post-translational modification in the liver by a vitamin K-dependent carboxylase, which converts them to γ-carboxyglutamic acid. This modification is essential for the calcium-binding capacity of prothrombin.
Synthetic versions of the prothrombin fragment 18-23 have been created for research purposes, primarily to study the mechanism of vitamin K-dependent carboxylation. These synthetic peptides have served as substrates in in vitro assays to characterize the activity of the carboxylase enzyme.
However, a thorough review of the scientific literature reveals a conspicuous absence of studies investigating the direct biological effects of administering this synthetic fragment, either in vitro to cell cultures or in vivo in animal models. Consequently, there is no experimental data available to compare its effects in these two different settings.
A Hypothetical Framework for Investigating the Effects of Prothrombin Fragment 18-23
Given the lack of direct evidence, we can propose a hypothetical experimental plan to elucidate the potential in vitro and in vivo effects of prothrombin fragment 18-23 administration. This framework is designed for researchers and drug development professionals who may be interested in exploring the biological activities of this peptide.
In Vitro Investigations
The initial phase of research would involve a series of in vitro assays to screen for any biological activity of the synthetic prothrombin fragment 18-23.
Table 1: Proposed In Vitro Experimental Plan
| Experiment | Objective | Methodology | Potential Outcomes |
| Coagulation Assays | To determine if the peptide affects blood clotting. | Prothrombin Time (PT), Activated Partial Thromboplastin Time (aPTT), Thrombin Time (TT) assays using human plasma. | Prolongation or shortening of clotting times, suggesting pro- or anti-coagulant activity. |
| Platelet Aggregation | To assess the impact on platelet function. | Light transmission aggregometry using human platelet-rich plasma, with various agonists (e.g., ADP, collagen, thrombin). | Inhibition or potentiation of platelet aggregation. |
| Cell Viability Assays | To evaluate potential cytotoxicity. | MTT or LDH assays on relevant cell lines (e.g., endothelial cells, hepatocytes, immune cells). | Determination of the peptide's safety profile at the cellular level. |
| Cell Signaling Studies | To identify intracellular pathways affected by the peptide. | Western blotting for key signaling proteins (e.g., MAPKs, NF-κB), reporter gene assays in transfected cells. | Insight into the molecular mechanisms of action. |
| Inflammatory Response | To determine if the peptide has pro- or anti-inflammatory effects. | Measurement of cytokine release (e.g., IL-6, TNF-α) from cultured immune cells (e.g., macrophages) using ELISA. | Characterization of the peptide's immunomodulatory properties. |
-
Preparation of Platelet-Rich Plasma (PRP): Whole blood from healthy, consenting donors is collected into tubes containing 3.2% sodium citrate. The blood is then centrifuged at a low speed (e.g., 200 x g) for 15 minutes at room temperature to obtain PRP. Platelet-poor plasma (PPP) is prepared by a second, high-speed centrifugation step (e.g., 2000 x g for 10 minutes).
-
Platelet Count Adjustment: The platelet count in the PRP is adjusted to a standardized concentration (e.g., 2.5 x 10⁸ platelets/mL) using PPP.
-
Aggregation Measurement: Platelet aggregation is monitored using a light transmission aggregometer. Aliquots of PRP are pre-incubated with varying concentrations of synthetic prothrombin fragment 18-23 or a vehicle control for a defined period (e.g., 5 minutes) at 37°C.
-
Agonist Addition: A platelet agonist (e.g., ADP, collagen, or thrombin) is added to the PRP, and the change in light transmission, which corresponds to the degree of platelet aggregation, is recorded over time.
-
Data Analysis: The maximum aggregation percentage for each condition is calculated and compared to the control to determine the effect of the peptide.
In Vivo Investigations
Should the in vitro studies reveal any significant biological activity, the next logical step would be to investigate the effects of prothrombin fragment 18-23 in animal models.
Table 2: Proposed In Vivo Experimental Plan
| Experiment | Objective | Animal Model | Methodology | Potential Outcomes |
| Acute Toxicity | To determine the safety and tolerability of the peptide. | Mice or rats | Administration of escalating doses of the peptide via intravenous or intraperitoneal injection, followed by observation for adverse effects and histopathological analysis of major organs. | Establishment of a maximum tolerated dose. |
| Bleeding Time | To assess the effect on primary hemostasis. | Mice | Tail bleeding time assay following peptide administration. | Prolongation or shortening of bleeding time. |
| Thrombosis Model | To evaluate the anti- or pro-thrombotic potential. | Mice or rats | Ferric chloride-induced carotid artery thrombosis model or a venous thrombosis model. | Alteration in the time to vessel occlusion or thrombus size. |
| Inflammation Model | To investigate immunomodulatory effects in vivo. | Mice | Lipopolysaccharide (LPS)-induced systemic inflammation model, with measurement of plasma cytokine levels. | Modulation of the inflammatory response. |
| Pharmacokinetics | To determine the absorption, distribution, metabolism, and excretion of the peptide. | Rats | Serial blood sampling after peptide administration, followed by quantification of the peptide using a validated analytical method (e.g., LC-MS/MS). | Understanding of the peptide's in vivo disposition. |
-
Animal Preparation: Mice are anesthetized, and the right common carotid artery is surgically exposed.
-
Peptide Administration: A predetermined dose of synthetic prothrombin fragment 18-23 or a vehicle control is administered intravenously.
-
Thrombosis Induction: A small piece of filter paper saturated with ferric chloride solution (e.g., 10%) is applied to the surface of the carotid artery for a defined period (e.g., 3 minutes) to induce endothelial injury and initiate thrombosis.
-
Blood Flow Monitoring: Blood flow in the carotid artery is continuously monitored using a Doppler flow probe.
-
Data Analysis: The time to complete vessel occlusion is recorded for each animal. A significant difference in occlusion time between the peptide-treated and control groups would indicate a potential anti- or pro-thrombotic effect.
Visualizing the Path Forward
To conceptualize the proposed research, the following diagrams illustrate the established prothrombin activation pathway and a potential experimental workflow for investigating the effects of prothrombin fragment 18-23.
Caption: The established pathway of prothrombin activation to thrombin.
Caption: A proposed workflow for investigating prothrombin fragment 18-23.
Conclusion
References
- 1. Buy Prothrombin (18-23) | 103658-53-3 [smolecule.com]
- 2. Frontiers | Structure of Coagulation Factor II: Molecular Mechanism of Thrombin Generation and Development of Next-Generation Anticoagulants [frontiersin.org]
- 3. Structural transitions during prothrombin activation: On the importance of fragment 2 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Prothrombin Activation by Platelet-associated Prothrombinase Proceeds through the Prethrombin-2 Pathway via a Concerted Mechanism - PMC [pmc.ncbi.nlm.nih.gov]
Evaluating the Efficacy of Potential Prothrombin Gla-Domain Inhibitors
A Comparative Guide for Researchers
This guide provides a comparative analysis of potential inhibitors targeting the N-terminal γ-carboxyglutamic acid (Gla) domain of prothrombin, with a particular focus on the significance of the 18-23 disulfide loop within this region. The prothrombin Gla-domain is essential for the protein's proper function in the coagulation cascade, mediating calcium-dependent binding to phospholipid membranes and interaction with Factor Va.[1][2] The 18-23 cystine loop is a critical structural feature within this domain.[1][3] While specific inhibitors targeting only the 18-23 region are still a novel area of research, this guide focuses on peptides derived from prothrombin and other vitamin K-dependent proteins that inhibit prothrombin activation by targeting the Gla-domain.
This document is intended for researchers, scientists, and drug development professionals interested in the discovery of novel anticoagulants.
The Coagulation Cascade and the Role of Prothrombin
The coagulation cascade is a series of enzymatic reactions leading to the formation of a fibrin clot. Prothrombin (Factor II) is a zymogen that is converted to the active enzyme thrombin by the prothrombinase complex (Factor Xa and Factor Va). Thrombin then cleaves fibrinogen to fibrin, which polymerizes to form the clot.
Potential Prothrombin Gla-Domain Inhibitors: A Comparison
Several peptides derived from the Gla-domains of vitamin K-dependent proteins have been shown to inhibit prothrombin activation. These peptides likely act by competing with prothrombin for binding to the prothrombinase complex or phospholipid surfaces.
| Inhibitor | Description | Efficacy Data |
| Factor X Gla-peptide | A peptide derived from the Gla-domain of Factor X. | Half-maximally inhibits prothrombin activation at 0.7 µM .[4] |
| Factor IX Gla-peptide | A peptide derived from the Gla-domain of Factor IX. | Half-maximally inhibits prothrombin activation at 3.7 µM .[4] |
| Prothrombin Fragment 1 (PT-(1-46)) | A peptide corresponding to the first 46 residues of human prothrombin, encompassing the entire Gla-domain. | - Kd for phospholipid membrane binding: 0.5 µM .[2]- Ki for inhibiting thrombin generation by prothrombinase: 0.8 µM .[2]- Kd for Factor Va interaction: 1.3 µM .[2] |
Experimental Protocols for Efficacy Evaluation
The efficacy of potential prothrombin inhibitors is typically evaluated using a panel of coagulation assays.
1. Prothrombin Time (PT) Assay
The PT assay evaluates the extrinsic and common pathways of coagulation.
-
Principle: Tissue thromboplastin (a source of tissue factor and phospholipids) and calcium are added to a plasma sample, and the time to clot formation is measured.[5][6] A prolongation of the clotting time indicates a deficiency or inhibition of factors in the extrinsic or common pathways.[5]
-
Methodology:
-
Collect blood in a tube containing 3.2% sodium citrate.[7]
-
Prepare platelet-poor plasma (PPP) by centrifugation.[8]
-
Pre-warm the PPP, thromboplastin reagent, and calcium chloride solution to 37°C.[8]
-
Add thromboplastin reagent to the PPP.
-
Initiate the reaction by adding calcium chloride and simultaneously start a timer.[8]
-
Record the time until a fibrin clot is formed, which can be detected optically or mechanically.[8]
-
2. Activated Partial Thromboplastin Time (aPTT) Assay
The aPTT assay assesses the intrinsic and common pathways.
-
Principle: An activator of the contact pathway (e.g., silica, kaolin) and a phospholipid substitute are added to a plasma sample, followed by calcium to initiate clotting. The time to clot formation is measured.[9][10]
-
Methodology:
3. Chromogenic Thrombin Inhibition Assay
This assay directly measures the inhibition of thrombin's enzymatic activity.
-
Principle: A known amount of thrombin is incubated with the test inhibitor. A chromogenic substrate that mimics a natural substrate of thrombin is then added. The cleavage of this substrate by the remaining active thrombin releases a colored compound (p-nitroaniline), which can be measured spectrophotometrically. The amount of color produced is inversely proportional to the inhibitory activity.[12][13]
-
Methodology:
-
In a microplate well, incubate purified human alpha-thrombin with the test inhibitor at 37°C.[14]
-
Add a chromogenic thrombin substrate to initiate the reaction.[12]
-
Measure the change in absorbance at 405 nm over time using a microplate reader.[14]
-
The rate of color development is proportional to the residual thrombin activity.
-
Logical Framework for Inhibitor Comparison
The selection of a lead candidate for a prothrombin Gla-domain inhibitor would depend on a multi-faceted evaluation.
References
- 1. Role of Y-Carboxyglutamic Acid in Blood Coagulation - Richard Hiskey [grantome.com]
- 2. The Gla domain of human prothrombin has a binding site for factor Va - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Buy Prothrombin (18-23) | 103658-53-3 [smolecule.com]
- 4. Inhibition of prothrombin activation by factor X and factor IX Gla-peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. atlas-medical.com [atlas-medical.com]
- 6. Screening Tests in Haemostasis: The Prothrombin Time [PT] [practical-haemostasis.com]
- 7. PhenX Toolkit: Protocols [phenxtoolkit.org]
- 8. learnhaem.com [learnhaem.com]
- 9. labcorp.com [labcorp.com]
- 10. Screening Tests in Haemostasis: The APTT [practical-haemostasis.com]
- 11. atlas-medical.com [atlas-medical.com]
- 12. bpsbioscience.com [bpsbioscience.com]
- 13. bpsbioscience.com [bpsbioscience.com]
- 14. austinpublishinggroup.com [austinpublishinggroup.com]
Safety Operating Guide
Navigating the Safe Disposal of Prothrombin (18-23): A Procedural Guide
For researchers, scientists, and drug development professionals, the proper handling and disposal of synthetic peptides like Prothrombin (18-23) are paramount for maintaining a safe and compliant laboratory environment. While Prothrombin (18-23) is a synthetic fragment and not inherently a biohazard unless exposed to biological contaminants, it should be treated as a chemical substance with unknown potential hazards. Adherence to established protocols and local regulations is crucial for ensuring personnel safety and environmental protection.
Core Principles for Disposal
The disposal of Prothrombin (18-23) should be approached with the same diligence as any other laboratory chemical. The primary steps involve proper containment, clear labeling, and adherence to institutional and local waste disposal regulations. General safety data sheets for synthetic peptides advise treating them as potentially hazardous, as their toxicological properties are often not extensively documented.[1][2]
Quantitative Data on Disposal and Decontamination
For effective management of peptide waste, specific concentrations and contact times for decontamination solutions are recommended. The following table summarizes key quantitative data for the disposal and decontamination of materials contaminated with synthetic peptides.
| Parameter | Recommendation | Source |
| Chemical Disinfectant (for biologically contaminated materials) | 0.5-1.0% Sodium Hypochlorite (bleach) | [3] |
| 7% Stabilized Hydrogen Peroxide | [3] | |
| Decontamination of Labware | 1% (m/v) Enzymatic Detergent | [4] |
| 6% Sodium Hypochlorite (bleach) | [4] | |
| Autoclaving (for biologically contaminated solid waste) | 121°C at 15 PSI for a minimum of 30 minutes | [3] |
Experimental Protocols for Safe Disposal
The following step-by-step procedures provide detailed methodologies for the proper disposal of Prothrombin (18-23) in various forms.
Disposal of Unused Lyophilized Prothrombin (18-23)
-
Containment: Ensure the peptide is in a securely sealed and clearly labeled container.
-
Waste Stream: Dispose of the container in the designated chemical waste stream for non-hazardous or laboratory chemical waste, in accordance with your institution's guidelines and local regulations.[5]
-
Documentation: Maintain a record of the disposed chemical, including its name, quantity, and date of disposal, as required by your institution's safety protocols.
Disposal of Prothrombin (18-23) Solutions
-
Collection: Collect all aqueous and solvent solutions containing Prothrombin (18-23) in a dedicated, sealed, and clearly labeled waste container.
-
Waste Characterization: The waste should be characterized based on the solvents used. If hazardous solvents were used for dissolution, the entire solution must be treated as hazardous waste.
-
Disposal: Transfer the sealed container to your institution's chemical waste management facility for proper disposal, following all local and federal environmental regulations.[5]
Handling and Disposal of Spills
-
Personnel Protection: Wear appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses.[1][2]
-
Containment: For liquid spills, absorb the material using an inert absorbent material such as sand or vermiculite.[2] For solid spills, carefully sweep up the powder to avoid generating dust.[2]
-
Collection: Place the absorbed material or swept powder into a sealed container.[1][2]
-
Labeling: Clearly label the container as "Spill Debris containing Prothrombin (18-23)" and include the date.
-
Decontamination: Clean the spill area thoroughly with an appropriate cleaning agent, such as an enzymatic detergent or a dilute bleach solution, followed by a water rinse.[4]
-
Disposal: Dispose of the sealed container and any contaminated cleaning materials through the chemical waste stream.
Decontamination of Laboratory Equipment
-
Initial Cleaning: Wash glassware and equipment that have come into contact with Prothrombin (18-23) with an enzymatic detergent solution to break down the peptide.[4]
-
Secondary Decontamination: For a more thorough decontamination, especially for critical applications, soak the equipment in a 6% sodium hypochlorite (bleach) solution.[4]
-
Rinsing: Rinse the equipment thoroughly with purified water to remove any residual cleaning agents.
-
Disposal of Consumables: Dispose of any single-use plastics or other consumables that have been in contact with the peptide as chemical waste.
Visualizing the Disposal Workflow
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of Prothrombin (18-23).
Caption: Decision tree for the proper disposal of Prothrombin (18-23) waste.
References
Essential Safety and Logistical Information for Handling Prothrombin (18-23)
For researchers, scientists, and drug development professionals, ensuring safe handling of bioactive peptides like Prothrombin (18-23) is paramount. Adherence to proper personal protective equipment (PPE) protocols, operational plans, and disposal procedures minimizes risk and ensures a safe laboratory environment. This guide provides essential, step-by-step guidance for these procedures.
Personal Protective Equipment (PPE)
When handling Prothrombin (18-23), which should be treated as a potentially bioactive and hazardous compound, a comprehensive suite of personal protective equipment is required. The following table summarizes the recommended PPE based on standard laboratory safety guidelines.[1][2][3][4]
| PPE Category | Item | Specification | Purpose |
| Eye/Face Protection | Safety Glasses/Goggles | Approved by NIOSH or EN166.[1] Should be worn in conjunction with a face shield when splashes are possible.[5] | Protects eyes from splashes of solutions containing the peptide.[3] |
| Face Shield | To be used with goggles for maximum protection against splashes.[5] | Provides broader facial protection from splashes.[4] | |
| Hand Protection | Disposable Gloves | Nitrile or latex gloves are suitable.[6] Proper glove removal technique must be followed to avoid skin contact.[1] | Prevents dermal absorption of the peptide and protects the user from potential biological hazards.[3] |
| Body Protection | Laboratory Coat | Long-sleeved to cover arms. | Protects skin and clothing from contamination.[1] |
| Gown/Apron | May be required for procedures with a higher risk of splashes or contamination.[3] | Provides an additional layer of protection for the body. | |
| Respiratory Protection | Fume Hood/Respirator | Work with powdered or lyophilized peptides should be conducted in a chemical fume hood to prevent inhalation. | Minimizes the risk of inhaling aerosolized peptide particles. |
Operational Plan: From Receipt to Disposal
A structured operational plan ensures that Prothrombin (18-23) is handled safely and effectively throughout its lifecycle in the laboratory.
1. Receiving and Storage:
-
Upon receipt, inspect the packaging for any signs of damage or leakage.
-
The vial should be stored in a tightly sealed container at the recommended temperature, typically -20°C or lower, to maintain stability.[1]
-
The storage location should be clearly labeled with the compound's identity and any potential hazards.
2. Preparation and Handling:
-
All handling of Prothrombin (18-23), especially in its powdered form, should be conducted within a certified chemical fume hood to prevent inhalation of dust.
-
Before use, allow the vial to equilibrate to room temperature to avoid condensation.
-
Use calibrated instruments and sterile techniques for reconstitution and dilution.
-
Always handle peptides with laboratory-grade equipment.[7]
-
Avoid creating dust or aerosols.
3. Spill Management:
-
In the event of a spill, immediately alert others in the vicinity.
-
For small spills, absorb the material with an inert absorbent material (e.g., paper towels or vermiculite).[8]
-
Place the contaminated absorbent material into a sealed, labeled container for hazardous waste disposal.[1][8]
-
Decontaminate the spill area with an appropriate cleaning agent, such as a 1% sodium hypochlorite solution, followed by a water rinse.[8]
-
For larger spills, evacuate the area and follow institutional emergency procedures.
4. Disposal Plan:
-
All waste materials contaminated with Prothrombin (18-23), including empty vials, used gloves, and absorbent materials, must be disposed of as chemical or biohazardous waste in accordance with local, state, and federal regulations.
-
Contaminated sharps should be placed in a designated sharps container.
-
Do not dispose of Prothrombin (18-23) or its waste down the drain.[1]
Experimental Workflow for Safe Handling
The following diagram illustrates the standard workflow for handling Prothrombin (18-23) in a laboratory setting, emphasizing safety at each step.
References
- 1. oxfordbiomed.com [oxfordbiomed.com]
- 2. enzymeresearch.com [enzymeresearch.com]
- 3. Personal protective equipment: MedlinePlus Medical Encyclopedia [medlineplus.gov]
- 4. Components of Personal Protective Equipment (PPE) - MN Dept. of Health [health.state.mn.us]
- 5. Choosing The Correct PPE | Environmental Health & Safety [ehs.ucmerced.edu]
- 6. Personal protective equipment and clothing - Tuberculosis Laboratory Biosafety Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. How to Store and Handle Research Peptides Safely – Illuminated Peptides [illuminatedpeptides.com]
- 8. labeling.cslbehring.com [labeling.cslbehring.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
